5-Methylthiazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIAJFQYWAFZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553458 | |
| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13838-78-3 | |
| Record name | 5-Methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylthiazole-2-carbaldehyde chemical properties
An In-depth Technical Guide to 5-Methylthiazole-2-carbaldehyde: Properties, Reactivity, and Applications
Introduction
This compound is a heterocyclic aldehyde that serves as a pivotal building block in contemporary chemical research and development. Its structure uniquely combines the aromatic, electron-rich thiazole nucleus with the reactive electrophilic center of an aldehyde functional group. The thiazole moiety is a well-established pharmacophore, present in a multitude of FDA-approved drugs, including the antineoplastic agent Tiazofurin and Vitamin B1.[1] This prevalence underscores the ring system's favorable pharmacokinetic and pharmacodynamic properties. The aldehyde group, in turn, provides a versatile chemical handle for a wide array of synthetic transformations.
This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core chemical properties, reactivity, and synthetic utility of this compound. As Senior Application Scientists, our goal is not merely to present data, but to provide causal insights into its behavior, enabling its effective application in the laboratory and beyond.
Section 1: Core Chemical and Physical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic physical and chemical properties. These parameters dictate handling, reaction conditions, and purification strategies.
Identification and Nomenclature
-
IUPAC Name: 5-methyl-1,3-thiazole-2-carbaldehyde[2]
-
Synonyms: 2-Formyl-5-methyl-1,3-thiazole, 5-Methyl-1,3-thiazole-2-carboxaldehyde[3]
Physicochemical Data
The physicochemical properties of this compound are summarized below. The relatively high boiling point and density are characteristic of a polar molecule with heteroatoms capable of intermolecular interactions. The XLogP3 value suggests a moderate degree of lipophilicity, an important consideration in drug design for membrane permeability.
| Property | Value | Source(s) |
| Molecular Weight | 127.16 g/mol | [2][3] |
| Boiling Point | 236 °C | [3] |
| Density | 1.27 g/cm³ | [3] |
| Flash Point | 96.5 °C | [3] |
| Refractive Index | 1.601 | [3] |
| Vapor Pressure | 0.074 mmHg at 25°C | [3] |
| XLogP3 | 1.26 | [3] |
| Polar Surface Area (PSA) | 58.20 Ų | [3] |
| InChI Key | UUIAJFQYWAFZEO-UHFFFAOYSA-N | [2][3] |
| SMILES | CC1=CN=C(S1)C=O | [2] |
Section 2: Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While specific experimental spectra for this compound are not widely published, a predictive analysis based on fundamental principles and data from analogous structures provides a reliable guide for researchers.
Predicted NMR and IR Signatures
The following diagram illustrates the molecular structure with predicted proton (¹H) and carbon (¹³C) NMR chemical shifts. These predictions are based on the electronic environment of each nucleus; for instance, the aldehyde proton is significantly deshielded by the adjacent carbonyl group, resulting in a downfield shift.
Caption: Predicted NMR shifts for this compound.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): Expected as a singlet in the range of δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl's magnetic anisotropy.
-
Thiazole Proton (C4-H): A singlet is predicted around δ 7.8-8.0 ppm. Its chemical shift is influenced by the aromatic ring current and the electronic nature of the adjacent nitrogen and sulfur atoms.
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.5-2.7 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): The most downfield signal, predicted at δ 185-190 ppm, characteristic of an aldehyde carbon.
-
Thiazole Ring Carbons: C2 (attached to the aldehyde) is expected around δ 160-165 ppm. C4 and C5 are predicted in the aromatic region, approximately δ 145-150 ppm and δ 130-135 ppm, respectively.
-
Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the aromatic aldehyde.
-
Bands in the 1500-1600 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the thiazole ring.
-
C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹ .
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (127.0092).
-
Common fragmentation patterns would likely include the loss of the formyl radical (-CHO, M-29) and potentially cleavage of the thiazole ring.
-
Section 3: Chemical Reactivity and Synthetic Pathways
The synthetic value of this compound lies in the distinct reactivity of its two key components: the aldehyde and the thiazole ring. This duality allows for its use in a diverse range of synthetic strategies.
Reactions of the Aldehyde Functional Group
The aldehyde is a powerful electrophilic site, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in building molecular complexity.
-
Condensation and Imine Formation: The reaction with primary amines to form Schiff bases (imines) is a fundamental transformation in medicinal chemistry.[4] This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate. The resulting C=N bond is a key linker in many biologically active molecules.
Caption: Workflow for Schiff base formation.
-
Reductive Amination: A powerful extension of imine formation, this one-pot reaction involves forming the imine in situ followed by its immediate reduction with an appropriate reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN). This is a highly efficient method for synthesizing secondary amines, a common functional group in pharmaceuticals.
-
Oxidation and Reduction:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 5-methylthiazole-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to 5-methyl-2-(hydroxymethyl)thiazole using mild reducing agents such as sodium borohydride (NaBH₄).
-
Proposed Synthetic Protocol
While various methods exist for the synthesis of thiazole aldehydes, a common and effective strategy involves the formylation of a pre-existing thiazole ring. A plausible route is the reaction of 2-bromo-5-methylthiazole with a Grignard reagent followed by quenching with a formylating agent.[5]
Protocol: Synthesis via Grignard Reaction
-
Objective: To synthesize this compound from 2-bromo-5-methylthiazole.
-
Principle: This method involves a halogen-metal exchange to create a nucleophilic Grignard reagent at the C2 position of the thiazole, which then reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Step-by-Step Methodology:
-
Grignard Formation: To a solution of 2-bromo-5-methylthiazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), slowly add one equivalent of isopropylmagnesium chloride at 0 °C. The causality here is that the highly reactive Grignard reagent performs a halogen-metal exchange, which is more favorable than direct formation from magnesium turnings for this substrate.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 1-2 hours. The formation of the thiazolyl Grignard reagent can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Formylation: Cool the solution to -10 °C and slowly add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.
-
Hydrolysis (Workup): After stirring for several hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate and protonates the alkoxide.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Section 4: Applications in Research and Drug Development
The structural motifs within this compound make it a valuable precursor for compounds across multiple scientific domains.
-
Medicinal Chemistry: The thiazole ring is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6] this compound serves as an ideal starting point for synthesizing libraries of novel thiazole-containing compounds, particularly through modifications at the aldehyde position to explore structure-activity relationships (SAR). For example, conjugation with other pharmacophores via imine or amine linkages can lead to hybrid molecules with enhanced potency or novel mechanisms of action.[1]
-
Flavor and Fragrance Industry: Related isomers, such as 2-Methylthiazole-5-carbaldehyde, are utilized as flavoring agents due to their unique aromatic profiles.[7] While the specific sensory properties of the title compound are less documented, its structure suggests potential for investigation and use in the development of novel flavor and fragrance compounds.
-
Material Science: Heterocyclic compounds are increasingly used in the development of specialty polymers and organic materials. The reactivity of this compound allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique thermal, optical, or conductive properties to the resulting materials.[7]
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with reactive chemical intermediates.
GHS Hazard Information
The following GHS classifications have been reported for this compound.[2]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon). This is a critical self-validating step to prevent the slow air oxidation of the aldehyde group to the less reactive carboxylic acid, which would compromise its synthetic utility.[8]
-
Incompatibilities: Keep away from strong oxidizing agents.[8][9]
Conclusion
This compound is a versatile and valuable heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an asset for synthetic chemists. The aldehyde handle provides a gateway to a vast chemical space through reactions like reductive amination and condensation, while the thiazole core offers a proven scaffold for bioactive molecules. By understanding its properties and handling it with the requisite care, researchers can effectively leverage this compound to advance projects in drug discovery, material science, and beyond.
References
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5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS. PubChem. [Link]
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Material Safety Data Sheet - 2-Aminothiazole-5-carbaldehyde. Capot Chemical. [Link]
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2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS. PubChem. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). [Link]
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2-Methyl-1,3-thiazole-5-carbaldehyde MSDS. Chemsrc. [Link]
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5-methyl thiazole, 3581-89-3. The Good Scents Company. [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. PubMed Central. [Link]
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Cas 82294-70-0, 4-Methylthiazole-5-carboxaldehyde. LookChem. [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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2-Amino-5-methylthiazole | C4H6N2S. PubChem. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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physical and chemical properties of 5-Methylthiazole-2-carbaldehyde
An In-depth Technical Guide to 5-Methylthiazole-2-carbaldehyde
Abstract
This compound is a heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a reactive aldehyde group appended to a 5-methyl-substituted thiazole ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic analysis, characteristic reactivity, and established safety protocols. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize heterocyclic compounds to construct complex molecular architectures with potential therapeutic applications.
Molecular Structure and Identification
Understanding the fundamental structure and nomenclature of this compound is paramount for its correct application and the interpretation of experimental data.
IUPAC Name: 5-methyl-1,3-thiazole-2-carbaldehyde[1]
Synonyms: 2-Formyl-5-methyl-1,3-thiazole, 5-Methylthiazole-2-carboxaldehyde[2][3]
Key Identifiers:
The molecule consists of a five-membered thiazole ring, which is an aromatic heterocycle containing both sulfur and nitrogen atoms. A methyl group is substituted at the C5 position, and a carbaldehyde (formyl) group is attached to the C2 position. The electron-withdrawing nature of the aldehyde and the electronic properties of the thiazole ring dictate the molecule's reactivity.
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | Yellow solid or liquid | [3] |
| Molecular Weight | 127.17 g/mol | [1] |
| Boiling Point | 236 °C | [2] |
| Density | 1.27 g/cm³ | [2] |
| Flash Point | 96.5 °C | [2] |
| Refractive Index | 1.601 | [2] |
| Vapor Pressure | 0.074 mmHg at 25°C | [2] |
| XLogP3 | 1.1 - 1.26 | [1][2] |
| Polar Surface Area | 58.2 Ų | [1] |
Note: A specific melting point for this compound is not consistently reported in the provided sources. For reference, the related isomer 4-Methylthiazole-5-carboxaldehyde has a melting point of 74-78 °C, while 2-Methylthiazole-5-carbaldehyde melts at 40-43 °C.[5][6] Researchers should determine the melting point experimentally for the specific batch in use.
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by the aldehyde functional group and the aromatic thiazole core. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the thiazole ring can participate in various substitution reactions.
Key Reactive Sites
Caption: Key reactive centers and associated reaction types for this compound.
Synthesis Pathways
The synthesis of 2-thiazole carboxaldehydes often involves the formylation of a pre-existing thiazole ring. A common and industrially scalable approach is the use of Grignard reagents.[7]
Conceptual Workflow: Grignard-based Synthesis
Caption: A generalized workflow for the synthesis of this compound.
This method involves converting a 2-halothiazole precursor, such as 2-bromo-5-methylthiazole, into its corresponding Grignard reagent.[7] This organometallic intermediate is then reacted with a formylating agent like N,N-dimethylformamide (DMF). Subsequent acidic hydrolysis of the resulting adduct yields the target aldehyde. This approach avoids harsh oxidation conditions and can provide high yields.[7]
Spectroscopic Analysis
Spectroscopic data is indispensable for confirming the identity and purity of this compound. Below are the expected characteristics for major spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ .
-
Aromatic C=C/C=N Stretches: Medium to weak bands will appear in the 1500-1600 cm⁻¹ range, characteristic of the thiazole ring.
-
C-H Stretches: Absorptions for the aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H of the methyl group (below 3000 cm⁻¹) will be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.8-10.2 ppm .
-
Thiazole Ring Proton (H4): A singlet in the aromatic region, expected around δ 7.5-8.0 ppm .
-
Methyl Protons (-CH₃): A singlet further upfield, expected around δ 2.5-2.8 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 180-185 ppm .
-
Thiazole Ring Carbons (C2, C4, C5): Three distinct signals in the aromatic region, typically between δ 120-170 ppm .
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 15-20 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 127 , corresponding to the molecular weight of the compound.[8]
-
Key Fragments: Common fragmentation may involve the loss of the formyl group (•CHO, 29 Da) leading to a fragment at m/z ≈ 98, or loss of CO (28 Da).
Protocol: Standard NMR Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of deuterated solvent must ensure analyte solubility without overlapping signals.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly within a 5 mm NMR tube.[9]
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity before acquisition.[9]
Applications in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs like the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam.[10] Thiazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[10][11][12][13]
This compound serves as a versatile intermediate for synthesizing more complex, biologically active molecules. Its aldehyde group is a convenient handle for introducing diversity through reactions like condensation with amines to form Schiff bases or reductive amination to form secondary amines, which are common motifs in drug candidates.[12] For instance, derivatives of 5-methylthiazole have been investigated as potential selective COX-1 inhibitors for anti-inflammatory applications.[10]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as hazardous.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C or below -20°C).[3]
-
In Case of Exposure:
References
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5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795. PubChem. [Link]
-
5-Methyl-1,3-Thiazole-2-Carboxaldehyde|CAS 13838-78-3. Shanghai Rlavie Technology Co., Ltd. [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central, NIH. [Link]
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2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728. PubChem. [Link]
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5-methylthiazole-based thiazolidinones and 5-adamantylthiadiazole-based thiazolidinones. ResearchGate. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
5-methyl thiazole, 3581-89-3. The Good Scents Company. [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7. Chemsrc. [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
- The preparation method of 2-thiazole carboxaldehyde compounds.
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Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]
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2-Amino-5-methylthiazole | C4H6N2S | CID 351770. PubChem, NIH. [Link]
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Spectroscopic Characterization of 5-Methylthiazole-2-carbaldehyde: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methylthiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry and drug discovery. This document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with structurally related compounds.
Introduction
This compound (C₅H₅NOS, Molar Mass: 127.17 g/mol ) is a member of the thiazole family, a class of sulfur and nitrogen-containing five-membered aromatic heterocycles.[1] The thiazole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals like the vitamin thiamine. The presence of both a reactive aldehyde group and a nucleophilic thiazole ring makes this compound a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide standardized protocols for their acquisition.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are summarized in the table below. These predictions are based on the known effects of substituents on the thiazole ring and the characteristic chemical shift of an aldehyde proton.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | H-6 (Aldehyde) |
| ~7.8 | Singlet | 1H | H-4 (Thiazole ring) |
| ~2.6 | Singlet | 3H | H-7 (Methyl) |
Expertise & Experience: Causality Behind Predicted Chemical Shifts
-
Aldehyde Proton (H-6): The proton of the aldehyde group is expected to be the most downfield-shifted signal, typically appearing between 9 and 10 ppm. This is due to the strong deshielding effect of the electron-withdrawing carbonyl group.
-
Thiazole Ring Proton (H-4): The single proton on the thiazole ring is in an aromatic environment and is expected to resonate in the aromatic region, likely around 7.8 ppm. Its exact position is influenced by the electron-donating methyl group at position 5 and the electron-withdrawing aldehyde group at position 2.
-
Methyl Protons (H-7): The protons of the methyl group attached to the thiazole ring are expected to appear as a singlet in the upfield region, around 2.6 ppm. The singlet multiplicity is due to the absence of adjacent protons.
Experimental Protocol for ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock and shim the magnetic field to ensure homogeneity.
-
Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each carbon atom in a unique chemical environment. The predicted chemical shifts are tabulated below, based on typical values for thiazole derivatives and substituted aldehydes.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~185 | C-6 (Aldehyde C=O) |
| ~165 | C-2 (Thiazole ring) |
| ~150 | C-5 (Thiazole ring) |
| ~130 | C-4 (Thiazole ring) |
| ~15 | C-7 (Methyl) |
Expertise & Experience: Rationale for Predicted ¹³C Chemical Shifts
-
Carbonyl Carbon (C-6): The carbon of the aldehyde group is the most deshielded, with a predicted chemical shift in the range of 185 ppm.
-
Thiazole Ring Carbons (C-2, C-4, C-5): The carbons of the thiazole ring are expected to appear in the aromatic region (110-170 ppm). C-2, being adjacent to both the sulfur and nitrogen atoms and bonded to the aldehyde, will be significantly downfield. C-5, attached to the methyl group, and C-4 will have distinct chemical shifts reflecting their electronic environments.
-
Methyl Carbon (C-7): The methyl carbon is the most upfield signal, expected around 15 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
Objective: To identify all unique carbon environments in the molecule.
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of NMR Assignments
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers working with this compound. The provided rationale for the predicted spectral features, grounded in established spectroscopic principles, serves to enhance the understanding and interpretation of experimentally acquired data.
References
-
PubChem. 5-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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The Evolving Landscape of 5-Methylthiazole-2-carbaldehyde Derivatives: A Technical Guide to Their Synthesis and Biological Activities
Abstract
The thiazole moiety is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique chemical properties and versatile reactivity have established it as a privileged scaffold in drug discovery. This guide focuses on derivatives of 5-Methylthiazole-2-carbaldehyde, a key building block that provides a reactive aldehyde functional group for extensive chemical modification. We will explore the synthetic strategies used to generate diverse libraries of these derivatives and delve into their significant biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. By synthesizing data from preclinical studies, this whitepaper offers researchers and drug development professionals a comprehensive overview of the therapeutic potential of this promising class of compounds, highlighting structure-activity relationships and mechanisms of action that pave the way for future investigation.
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] Its presence in drugs like the anticancer agent Tiazofurin, the antiretroviral Ritonavir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam underscores its therapeutic importance.[1] The thiazole nucleus is not merely a passive scaffold; its heteroatoms can engage in hydrogen bonding, while the aromatic ring can participate in π-π stacking, making it an effective pharmacophore for interacting with various biological targets.[3]
Derivatives of 2-aminothiazole, in particular, have shown a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antioxidant activities.[4][5] Within this family, this compound emerges as a particularly valuable synthetic intermediate.[6][7] The aldehyde group at the 2-position serves as a versatile chemical handle, allowing for the straightforward synthesis of Schiff bases, hydrazones, and other derivatives, which can then be cyclized to form more complex heterocyclic systems. This synthetic tractability enables the creation of large, diverse chemical libraries for high-throughput screening and lead optimization.
Synthetic Strategies and Molecular Design
The primary value of this compound in medicinal chemistry lies in the reactivity of its aldehyde group. This allows for the application of strategic design principles, such as molecular hybridization, which involves combining two or more pharmacophores to enhance activity or modulate selectivity.[1] A common and effective strategy is the condensation of the aldehyde with a primary amine to form a Schiff base (imine), a versatile intermediate for further reactions.
General Synthetic Workflow
The transformation of this compound into diverse, biologically active derivatives often follows a multi-step synthetic pathway. A representative workflow involves the initial formation of a Schiff base, followed by cyclization with a reagent like thioglycolic acid to yield a thiazolidinone core, a pharmacophore known for a wide range of biological activities.[1][8]
Caption: Simplified pathway of COX-1 mediated inflammation and its inhibition.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds has been quantified using the carrageenan-induced rat paw edema model.
| Compound | % Inhibition of Edema | Reference Drug (% Inhibition) |
| Derivative 9 | Moderate to Good | Diclofenac Sodium (Standard) |
| Derivative 10 | Moderate to Good | Diclofenac Sodium (Standard) |
| Derivative 14 | Moderate to Good | Diclofenac Sodium (Standard) |
| Derivative 15 | Moderate to Good | Diclofenac Sodium (Standard) |
| Copper Complex 6 | 82.6% | Not Specified |
| (Data synthesized from multiple sources)[9][10] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard for evaluating the efficacy of acute anti-inflammatory agents. [9][10]
-
Animal Preparation: Wistar rats are divided into groups (control, standard drug, test compounds).
-
Compound Administration: The test compounds and a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Properties: A Dual Threat to Bacteria and Fungi
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 5-Methylthiazole-based thiazolidinones have demonstrated significant antibacterial and antifungal properties, showing efficacy against both standard and resistant strains. [8][11]
Antibacterial and Antifungal Efficacy
These compounds exhibit broad-spectrum activity. Notably, certain derivatives showed better activity than the reference drugs ampicillin and streptomycin against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and a resistant strain of E. coli. [8][11]The antifungal activity was also pronounced, with the majority of tested compounds showing better potency than ketoconazole against several fungal strains. [8]
| Compound | Target Organism | MIC (μM) | Reference Drug (MIC) |
|---|---|---|---|
| Compound 12 | MRSA | 67.5–135.1 | Ampicillin (Inactive) |
| Compound 7 | E. coli | 43.3–86.7 | Ampicillin (6x higher MIC) |
| Compound 10 | C. albicans | 59.6–119.2 | Ketoconazole (Higher MIC) |
(MIC: Minimum Inhibitory Concentration. Data represents a selection of potent compounds from the cited study)[8]
Molecular docking studies suggest a multi-targeted mechanism. The antibacterial action may involve the inhibition of MurB, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall. [8]The antifungal activity is likely due to the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. [8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method for quantifying the in vitro antimicrobial activity of a compound. [5]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Potential: Inducing Cell Death in Malignant Lines
The thiazole scaffold is a component of several established anticancer drugs. [12]Research into novel 5-methylthiazole derivatives has revealed significant cytotoxic activity against various human cancer cell lines, including lung (A-549), breast (MCF-7), and liver (HepG2) cancers. [12][13]
Mechanisms of Cytotoxicity
The anticancer effects of these derivatives are not limited to simple cytotoxicity but involve specific molecular mechanisms. One highly active derivative, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one), was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. [12] Furthermore, this compound was shown to induce cell cycle arrest at the G1/S checkpoint and significantly increase the percentage of cells undergoing apoptosis (programmed cell death) compared to untreated cancer cells. [12]
Caption: Intervention points of a potent thiazole derivative in the cancer cell cycle.
Quantitative Anticancer Data
The in vitro cytotoxic activity is typically measured by the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (μM) | Standard Drug (IC50 μM) |
| 8c | A-549 (Lung) | ~5 µg/mL (48% inhibition) | 5-Fluorouracil |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |
| (Data synthesized from multiple sources)[12][13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [12]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The derivatives of this compound represent a versatile and highly promising class of compounds for drug discovery. The synthetic accessibility of the core scaffold allows for extensive structure-activity relationship studies, which have already yielded potent and selective inhibitors for various biological targets. The demonstrated efficacy in preclinical models of inflammation, microbial infection, and cancer provides a strong rationale for continued investigation.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles, reduce potential off-target effects, and further elucidate their mechanisms of action. The development of derivatives with dual anti-inflammatory/anticancer or antimicrobial/anti-inflammatory properties could also represent a novel therapeutic strategy. Given the rich biological activity profile of this scaffold, this compound and its derivatives are poised to remain an area of significant interest for medicinal chemists and pharmacologists.
References
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Haroun, M., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. Available at: [Link]
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Haroun, M., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
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Haroun, M., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. ResearchGate. Available at: [Link]
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Hussein, M. A., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society. Available at: [Link]
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Haroun, M., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Li, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]
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Pontiki, E., et al. (2008). Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Oniga, S., et al. (2011). The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazole-derivatives. Farmacia. Available at: [Link]
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Li, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
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Avula, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of some new 5- substituted of. JOCPR.com. Available at: [Link]
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Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Fadda, A. A., et al. (2022). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
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ResearchGate. (2019). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. ResearchGate. Available at: [Link]
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Avula, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]
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Fadda, A. A., et al. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. Available at: [Link]
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Matiichuk, Y., et al. (2020). 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. Semantic Scholar. Available at: [Link]
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ResearchGate. (2014). Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives. ResearchGate. Available at: [Link]
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The Synthetic Cornerstone: A Technical Guide to 5-Methylthiazole-2-carbaldehyde for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of 5-Methylthiazole-2-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This guide moves beyond a simple cataloging of facts to provide a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this versatile aldehyde. We will delve into the causality behind synthetic choices, offer validated experimental protocols, and illuminate the pathways through which this compound contributes to the development of novel molecular entities.
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a cornerstone in the design of bioactive molecules. Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]
This compound (C₅H₅NOS) serves as a critical entry point for introducing this valuable pharmacophore into larger, more complex structures. The aldehyde functional group at the 2-position is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures. This guide provides the technical foundation necessary to harness the full potential of this key intermediate.
Compound Profile
| Property | Value | Reference(s) |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carbaldehyde | [2] |
| CAS Number | 13838-78-3 | [3] |
| Molecular Formula | C₅H₅NOS | [2][3] |
| Molecular Weight | 127.17 g/mol | [2] |
| Appearance | Solid (typical) | |
| Boiling Point | ~236 °C | [3] |
| Density | ~1.27 g/cm³ | [3] |
Synthesis of this compound: Key Methodologies
The introduction of a formyl group onto the 5-methylthiazole core can be achieved through several strategic routes. The choice of method often depends on the starting material availability, scale, and desired purity. We will focus on the most reliable and field-proven methods: Vilsmeier-Haack formylation and the oxidation of the corresponding alcohol.
Vilsmeier-Haack Formylation of 5-Methylthiazole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7]
Caption: Vilsmeier-Haack formylation workflow.
This protocol is adapted from a general procedure for the formylation of thiazole derivatives and should be optimized for the specific substrate.[8]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-methylthiazole (1 eq.) in dry 1,2-dichloroethane (DCE) or chloroform.
-
Vilsmeier Reagent Formation (In Situ): Cool the solution to 0 °C in an ice bath. Separately, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.1 eq.) to ice-cold N,N-dimethylformamide (DMF, 1.1 eq.).
-
Expert Insight: Pre-forming the reagent at low temperatures is crucial to control the exothermic reaction and prevent decomposition.
-
-
Electrophilic Substitution: Slowly add the prepared Vilsmeier reagent to the cooled solution of 5-methylthiazole over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a cold 4M NaOH solution. This hydrolyzes the intermediate iminium salt.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Oxidation of 5-Methyl-2-(hydroxymethyl)thiazole
An alternative strategy involves the oxidation of the corresponding primary alcohol. This method is advantageous if the alcohol precursor is readily available. Various oxidizing agents can be employed, with a TEMPO-mediated oxidation being a mild and efficient choice.
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discovery and history of 5-Methylthiazole-2-carbaldehyde
An In-depth Technical Guide to 5-Methylthiazole-2-carbaldehyde: From Discovery to Modern Applications
Abstract
This compound (CAS No: 13838-78-3) is a heterocyclic aldehyde that has emerged from relative obscurity to become a cornerstone building block in modern medicinal chemistry and a contributor to the complex world of flavor science.[1][2] Its unique structural motif, featuring a reactive aldehyde group appended to a biologically significant thiazole ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the discovery, historical synthetic evolution, and diverse applications of this pivotal chemical intermediate. We will delve into the causality behind various synthetic strategies, provide detailed experimental insights, and map its journey from a laboratory curiosity to a critical component in the development of therapeutic agents and novel flavor profiles.
The Thiazole Scaffold: A Privileged Structure in Chemistry
The story of this compound is intrinsically linked to the broader importance of the thiazole ring itself. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This arrangement imparts unique electronic properties, making the thiazole ring a "privileged scaffold" in drug discovery. It is a key component in numerous FDA-approved drugs, including the antineoplastic agent Tiazofurin, the antiretroviral Ritonavir, and the essential nutrient Vitamin B1 (Thiamine).[3] The thiazole nucleus is known to participate in hydrogen bonding and hydrophobic interactions, enabling it to bind effectively to a wide range of biological targets.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][5]
Furthermore, thiazoles are significant contributors to the sensory profiles of many foods. They are often formed naturally during thermal processing, such as in the Maillard reaction, and are responsible for characteristic nutty, meaty, and roasted aromas.[6][7] This dual role in both high-stakes pharmaceutical development and the nuanced world of flavor chemistry makes the functionalization of the thiazole ring a subject of intense scientific interest.
Historical Context and the Evolution of Synthetic Routes
While a singular "discovery" event for this compound is not prominently documented, its history is woven into the fabric of thiazole chemistry, which began in earnest with the Hantzsch thiazole synthesis in the late 19th century.[8] The initial challenge was not just creating the thiazole ring but strategically functionalizing it. The introduction of a carbaldehyde group at the 2-position is a critical transformation, as this aldehyde "handle" unlocks a vast potential for subsequent chemical modifications.
Over the decades, several key strategies have been developed and refined for the synthesis of this compound and its isomers. The choice of method often depends on the desired scale, available starting materials, and required purity.
Strategy 1: Oxidation of Precursors
One of the most direct and industrially viable methods involves the oxidation of the corresponding alcohol, 5-methylthiazol-2-ylmethanol. This approach benefits from the relative accessibility of the alcohol precursor.
The core principle is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. This requires mild and controlled oxidizing agents. Reagents like Pyridinium chlorochromate (PCC) or conditions utilizing TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) as a catalyst with a stoichiometric oxidant like sodium hypochlorite are effective.[9] The TEMPO-catalyzed oxidation is often preferred in industrial settings due to its milder conditions, higher selectivity, and avoidance of heavy metal waste associated with chromium-based reagents.
Caption: Workflow for TEMPO-catalyzed oxidation of 5-methylthiazol-2-ylmethanol.
A detailed protocol based on analogous transformations is described in patent literature.[9]
-
Reaction Setup: 4-Methyl-5-hydroxymethyl-thiazole (as an example substrate) is dissolved in dichloromethane. An aqueous solution of sodium bicarbonate is added to maintain a basic pH.
-
Cooling: The biphasic mixture is cooled to 0-2°C in an ice bath.
-
Catalyst Addition: Catalytic amounts of TEMPO and potassium bromide are added.
-
Oxidant Addition: A solution of sodium hypochlorite is added dropwise over 1 hour, maintaining the temperature below 2°C.
-
Monitoring: The reaction is stirred vigorously and monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried over sodium sulfate, and concentrated under reduced pressure to yield the aldehyde.
Strategy 2: Formylation of the Thiazole Ring
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[10] This reaction uses a "Vilsmeier reagent," typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The reaction proceeds via the formation of an electrophilic chloroiminium ion from POCl₃ and DMF. This electrophile is then attacked by the electron-rich thiazole ring. The 5-methyl group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, although the precise position of formylation can be influenced by the reaction conditions and the substitution pattern of the ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the final aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular libraries for drug screening.
Anti-Inflammatory Agents
Researchers have successfully used this compound as a starting material to synthesize novel conjugates with thiazolidinone, another biologically active heterocycle.[3][11] A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized and evaluated for anti-inflammatory activity. Several of these compounds demonstrated potent and selective inhibition of the COX-1 enzyme, with activity superior to the reference drug naproxen.[11]
Kinase Inhibitors for Cancer Therapy
In the field of oncology, protein kinase inhibitors are a major class of targeted therapies. The thiazole carboxamide scaffold has been identified as a promising core for developing c-Met kinase inhibitors.[4] The c-Met proto-oncogene is implicated in tumor growth and metastasis. By using thiazole aldehydes as building blocks, medicinal chemists can synthesize complex amides and explore structure-activity relationships to optimize potency and selectivity, leading to the identification of potential drug candidates.[4]
| Therapeutic Area | Target/Mechanism | Role of this compound | References |
| Anti-Inflammatory | Cyclooxygenase-1 (COX-1) Inhibition | Serves as the starting point for synthesizing thiazole-thiazolidinone hybrid molecules. | [3][11] |
| Oncology | c-Met Kinase Inhibition | Used as a key building block for the thiazole carboxamide scaffold. | [4] |
| Antimicrobial | Various (e.g., enzyme inhibition) | Provides the core thiazole structure for derivatization into novel antibacterial and antifungal agents. | [12][13] |
| Agrochemicals | Pest Control / Crop Protection | Incorporated into larger molecules to develop new pesticides and herbicides. | [12][14] |
Role in Flavor Chemistry
Beyond the pharmacy, this compound and related compounds are important in the food and fragrance industry. Thiazoles are known for their powerful and often pleasant aromas, contributing to the flavor profiles of coffee, roasted nuts, and cooked meats.[6][12][14] They are typically formed from the reaction of sulfur-containing amino acids (like cysteine) with reducing sugars during cooking.[7] The aldehyde functionality in particular can impart unique sensory characteristics, and synthetic thiazole aldehydes are used as flavoring agents to enhance or create specific taste and aroma profiles in food products and perfumes.[14]
Physicochemical Properties
A summary of the key properties of this compound is provided below for reference.
| Property | Value | References |
| CAS Number | 13838-78-3 | [1][2][15] |
| Molecular Formula | C₅H₅NOS | [1][2][15] |
| Molecular Weight | 127.17 g/mol | [2][15][16] |
| Appearance | Yellow solid or liquid | [1] |
| Boiling Point | ~236 °C | [2] |
| Density | ~1.27 g/cm³ | [2] |
| Synonyms | 2-Formyl-5-methyl-1,3-thiazole, 5-Methyl-2-thiazolecarboxaldehyde | [1][2] |
Conclusion
This compound represents a classic example of a small molecule with a large impact. Its history is a reflection of the progress in heterocyclic chemistry, evolving from a synthetic target to an indispensable tool. The strategic placement of a reactive aldehyde on a privileged thiazole scaffold has cemented its role as a critical precursor in the rational design of new pharmaceuticals, particularly in the areas of inflammation and oncology. Simultaneously, its connection to the fundamental chemistry of flavor highlights its versatility. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and reactivity of this compound is not merely an academic exercise, but a gateway to innovation in both human health and sensory science.
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5-Methylthiazole-2-carbaldehyde safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 5-Methylthiazole-2-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: this compound is a heterocyclic aldehyde that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique thiazole scaffold is a common feature in numerous approved drugs. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate appropriate storage conditions, potential physical hazards, and suitable emergency response measures.
| Property | Value | Source |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carbaldehyde | [1] |
| CAS Number | 13838-78-3 | [1][2] |
| Molecular Formula | C₅H₅NOS | [1][2] |
| Molecular Weight | 127.17 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 236°C | [2] |
| Flash Point | 96.5°C | [2] |
| Density | 1.27 g/cm³ | [2] |
| Vapor Pressure | 0.074 mmHg at 25°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation. The GHS classification provides a universally understood language for communicating these hazards, forming the basis for the precautionary measures outlined in this guide.
GHS Pictogram:
| Hazard Class & Category | Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the substance can lead to adverse health effects.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract.[1] |
Note: The percentages provided in some source materials indicate the proportion of notifications to the ECHA C&L Inventory that include that specific hazard classification. A 100% notification rate for H302 and H319 suggests a strong consensus on these hazards.[1]
Toxicological Profile: Understanding the Risks
The GHS classifications are derived from toxicological data. While detailed, peer-reviewed toxicological studies on this compound are not extensively available in the provided search results, the hazard statements imply the following effects:
-
Oral Toxicity: The "Harmful if swallowed" classification (H302) indicates that accidental ingestion can cause significant illness.[1] Symptoms may include gastrointestinal irritation, nausea, and vomiting.[4]
-
Dermal and Ocular Irritation: The aldehyde functional group is often associated with irritant properties. The H315 (skin irritation) and H319 (serious eye irritation) classifications confirm this.[1] The reactivity of the aldehyde can lead to inflammation and damage upon contact with skin and, more severely, with the sensitive tissues of the eyes.
-
Respiratory Irritation: As a solid that can form dust or a compound that can release vapors, inhalation presents a notable route of exposure. The H335 classification indicates that it can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1]
It is noted that for a related compound, the chemical, physical, and toxicological properties have not been thoroughly investigated, which underscores the importance of treating this compound with caution and adhering to the precautionary principles outlined below.[5]
Safe Handling and Exposure Control
A multi-layered approach, often termed the "Hierarchy of Controls," is the most effective strategy for mitigating risks associated with hazardous chemicals. This framework prioritizes engineering controls and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: First-Aid Decision Tree for Exposure Incidents.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get medical attention. [4][5]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur. [4][6]* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur. [4]* Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. [4]
Fire-Fighting and Spill Response
-
Fire:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4] * Hazardous Combustion Products: Thermal decomposition can release irritating gases and toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx). [4] * Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]* Accidental Release/Spill:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. [6]Evacuate personnel to safe areas. [5] * Containment: Prevent the product from entering drains. [4] * Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust. [6]
-
Disposal Considerations
Waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. [5]Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Dispose of as unused product in a licensed professional waste disposal service. [5]
References
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A Technical Guide to 5-Methylthiazole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 5-Methylthiazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group on an electron-deficient thiazole ring, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its application as a key intermediate in the development of novel therapeutic agents, with a particular focus on its role in the synthesis of anti-inflammatory compounds. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile chemical entity.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to scientific research. This section details the formal nomenclature and structural representation of this compound.
IUPAC Name and Structure
The formal IUPAC name for this compound is 5-methyl-1,3-thiazole-2-carbaldehyde .[1][2] The structure consists of a five-membered thiazole ring, which is a heterocycle containing both sulfur and nitrogen. A methyl group is substituted at the 5-position, and a carbaldehyde (formyl) group is present at the 2-position.
Caption: Chemical structure of 5-methyl-1,3-thiazole-2-carbaldehyde.
Synonyms and Common Identifiers
In literature and commercial databases, this compound is referenced by several names and identifiers. Awareness of these synonyms is crucial for comprehensive literature searches.
-
Common Synonyms: 2-Formyl-5-methyl-1,3-thiazole, 5-Methyl-1,3-thiazole-2-carboxaldehyde, 5-methyl-2-thiazolecarboxaldehyde.[1][2]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NOS | [1][2] |
| Molecular Weight | 127.17 g/mol | [1][2] |
| Appearance | Data not consistently available; related isomers are yellow to light brown solids. | [3] |
| Density | 1.27 g/cm³ | [1] |
| Boiling Point | 236 °C | [1] |
| Flash Point | 96.5 °C | [1] |
| Refractive Index | 1.601 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized thiazoles, particularly at the C2 position, requires strategic chemical planning due to the electron-deficient nature of the ring.
Overview of Synthetic Strategies
Direct formylation of the 5-methylthiazole ring at the C2 position is challenging. A common and effective strategy involves the use of a pre-functionalized thiazole, such as a 2-halothiazole, which can then be converted to the desired aldehyde. One of the most reliable methods is through a Grignard reaction intermediate.[4] This approach leverages a halogen-metal exchange to create a nucleophilic carbon at the C2 position, which can then react with a formylating agent.
Detailed Protocol: Synthesis via Grignard Reaction
This protocol describes a representative synthesis of a 2-thiazole carbaldehyde from a 2-bromothiazole precursor, a method adaptable for this compound.
Causality: The choice of a Grignard-based pathway is deliberate. The C2 position of the thiazole ring is adjacent to both the nitrogen and sulfur atoms, making it susceptible to nucleophilic attack after metallation. Standard electrophilic formylation methods (like Vilsmeier-Haack) typically direct to the C5 position. Therefore, generating a nucleophilic C2-Grignard reagent is a robust method to ensure regioselectivity.
Methodology:
-
Preparation of Grignard Reagent (A): In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), a solution of a primary alkyl halide (e.g., isopropylmagnesium chloride) in an ether-based solvent like Tetrahydrofuran (THF) is prepared. THF is an ideal solvent as it solvates the magnesium ion, stabilizing the Grignard reagent.
-
Halogen-Metal Exchange: The solution is cooled (typically to -10 °C to 10 °C) to control the exothermic reaction.[4] A solution of 2-bromo-5-methylthiazole in THF is added dropwise. The more electropositive magnesium exchanges with the bromine atom, successfully forming the 2-thiazolyl Grignard reagent (B). This exchange is rapid and efficient.[4]
-
Formylation: The newly formed Grignard reagent (B) is then added slowly to a cooled solution of a formylating agent, such as N,N-dimethylformamide (DMF), in THF. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF.
-
Hydrolysis (Quenching): The reaction is carefully quenched by the addition of an acidic aqueous solution, such as saturated ammonium chloride or dilute hydrochloric acid.[4] This step hydrolyzes the intermediate complex to yield the final product, this compound (C), and protonates the amine byproduct.
-
Workup and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the highly pure aldehyde.
Caption: General workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6]
The Thiazole Scaffold in Approved Drugs
The thiazole ring is a key component in a wide array of therapeutics, including the antiretroviral drug Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[5] Its presence is often critical for binding to biological targets and for modulating the pharmacokinetic properties of the molecule.
Role as a Key Intermediate
This compound serves as an exceptionally useful intermediate. The aldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: To form imines, oximes, and hydrazones.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
This chemical versatility allows for the systematic elaboration of the thiazole core into diverse libraries of compounds for biological screening.
Case Study: Precursor to Novel Anti-Inflammatory Agents
Recent research has highlighted the potential of 5-methylthiazole derivatives as potent anti-inflammatory agents.[5] In one study, a series of compounds was synthesized using a 5-methylthiazole precursor. These compounds were designed as molecular hybrids, combining the thiazole scaffold with a thiazolidinone moiety.[5]
The synthesized compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs.[5] Several of the 5-methylthiazole-based derivatives demonstrated significant inhibitory activity, particularly against the COX-1 isoform, with potency superior to the reference drug naproxen.[5] This identifies the 5-methylthiazole scaffold as a promising starting point for a new class of selective COX-1 inhibitors.
Caption: Simplified COX inhibition pathway targeted by thiazole-based NSAIDs.
Handling, Storage, and Safety
Proper handling and storage are essential when working with reactive chemical intermediates.
-
Hazard Statements: this compound is associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] Some suppliers also list H335 (May cause respiratory irritation).
-
Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage Conditions: To ensure stability and prevent degradation (e.g., oxidation of the aldehyde), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigerated storage (2-8°C) or freezer storage (under -20°C) is often recommended.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined properties, accessible synthetic routes, and the proven biological relevance of its core scaffold make it an invaluable building block for the discovery of next-generation pharmaceuticals. The ability to leverage its reactive aldehyde group for diverse chemical transformations ensures its continued importance in the synthesis of novel compounds targeting a wide range of diseases.
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5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem. [Link]
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Cas 82294-70-0,4-Methylthiazole-5-carboxaldehyde - LookChem. [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. [Link]
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solubility of 5-Methylthiazole-2-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 5-Methylthiazole-2-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. As a key heterocyclic building block in pharmaceutical and agrochemical synthesis, a thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and drug delivery system design. This document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the physicochemical properties of the molecule to establish a predictive model for its solubility behavior, followed by a detailed, step-by-step methodology for its empirical validation using the gold-standard isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require robust and reliable solubility data to advance their development programs.
Introduction: The Critical Role of Solubility
This compound is a versatile heterocyclic compound featuring a thiazole ring, a methyl group, and a reactive aldehyde functional group. This unique combination makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. The thiazole nucleus is a privileged scaffold found in numerous pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.[1] The successful progression of any research or development program involving this compound—from synthesis to final application—is fundamentally dependent on its solubility profile.
Solubility dictates crucial process parameters, including:
-
Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular interaction.
-
Purification: Selecting appropriate solvents for crystallization or chromatographic separation.
-
Formulation: Developing stable and bioavailable delivery systems for active pharmaceutical ingredients (APIs).
-
Analytical Method Development: Preparing stock solutions and mobile phases for techniques like HPLC.[2]
This guide provides the scientific rationale and practical workflows to systematically evaluate the solubility of this compound.
Physicochemical Properties & Predictive Solubility Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] By examining the molecular structure and inherent physicochemical properties of this compound, we can forecast its behavior in various solvent classes.
Core Molecular Attributes
A summary of the key computed properties for this compound is presented in Table 1.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₅H₅NOS | [4][5] | Provides basic composition. |
| Molecular Weight | 127.17 g/mol | [4][5] | A relatively small molecule, favoring solubility. |
| logP (XLogP3-AA) | 1.1 - 1.26 | [4][5] | A positive logP indicates a preference for lipophilic (non-polar) environments over water, suggesting good solubility in many organic solvents. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [4] | This value suggests moderate polarity. The TPSA is derived from the nitrogen, oxygen, and sulfur atoms, which are key sites for polar interactions. |
| Hydrogen Bond Acceptor Count | 3 | [4] | The thiazole nitrogen, aldehyde oxygen, and thiazole sulfur can all accept hydrogen bonds from protic solvents (e.g., alcohols). |
| Hydrogen Bond Donor Count | 0 | [4] | The molecule lacks acidic protons (like -OH or -NH) to donate hydrogen bonds. This limits its interaction with basic, aprotic solvents. |
Causality-Driven Solubility Prediction
The interplay of these properties allows for a rational prediction of solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the three acceptor sites on the this compound molecule. Therefore, high solubility is predicted due to favorable dipole-dipole interactions and hydrogen bonding. Thiazole itself is known to be soluble in alcohol.[6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents possess significant dipole moments that can interact with the polar regions of the target molecule (the C=O, C=N, and C-S bonds). While they cannot donate hydrogen bonds, the strong dipole-dipole interactions should lead to good to moderate solubility .
-
Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's logP of ~1.1 suggests some lipophilic character.[4] However, its significant polarity (TPSA of 58.2 Ų) will likely limit its solubility in highly non-polar solvents. Toluene, being aromatic, may offer slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions with the thiazole ring. Overall, low to moderate solubility is predicted .
The following diagram illustrates the relationship between the molecule's properties and its expected solubility.
Caption: Predicted solubility based on molecular properties.
Experimental Protocol: Isothermal Shake-Flask Method
To move from prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[2] It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Principle of Self-Validation
The protocol described below is designed to be self-validating. The key is ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved. This is confirmed by analyzing samples at successive time points (e.g., 24 and 48 hours) and verifying that the measured concentration does not change, indicating that the solution is fully saturated.
Step-by-Step Experimental Workflow
Materials:
-
This compound (crystalline solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The term "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[2]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C). Agitate the vials at a constant speed for at least 24 hours. This extended agitation is necessary to overcome kinetic barriers to dissolution and reach thermodynamic equilibrium.
-
Settling: After the initial equilibration period, turn off the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Repeat Equilibration (Validation Step): Continue agitating the original vials for another 24 hours (48 hours total). Repeat the settling and sampling steps.
-
Dilution: Accurately dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. A precise dilution factor is essential for accurate back-calculation.
-
Quantification: Analyze the concentration of the diluted solutions using a pre-validated analytical method (see Section 3.3).
-
Calculation: Calculate the solubility (S) using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Verification: Compare the solubility values obtained at 24 and 48 hours. If the values are within an acceptable margin of error (e.g., <5%), equilibrium has been achieved. If not, continue the equilibration process.
Analytical Quantification: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and reliable method for quantification, provided the analyte has a suitable chromophore and the solvent is transparent in the measurement region.
Protocol:
-
Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations from a precisely weighed stock solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration and perform a linear regression. The resulting curve must have a coefficient of determination (R²) > 0.995 to be considered valid.
-
Measure Sample Absorbance: Measure the absorbance of the diluted, filtered samples from the solubility experiment.
-
Determine Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted samples.
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for solubility determination.
Predicted Solubility Data Summary
While empirical determination is essential, the following table provides a predictive summary to guide solvent selection for initial experiments. Researchers should use this table as a starting point and populate the "Experimental Value" column with their own validated data.
| Solvent Class | Solvent | Predicted Solubility | Rationale | Experimental Value (mg/mL at 25°C) |
| Polar Protic | Methanol | High | H-bond acceptor capability | |
| Ethanol | High | H-bond acceptor capability | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity, strong dipole | |
| Acetone | Moderate-High | Strong dipole interactions | ||
| Acetonitrile | Moderate | Moderate polarity | ||
| Tetrahydrofuran (THF) | Moderate | Ether oxygen is H-bond acceptor | ||
| Ethyl Acetate | Moderate | Ester group for dipole interaction | ||
| Non-Polar | Dichloromethane (DCM) | Moderate-Low | Weak dipole, can interact | |
| Toluene | Low | Aromatic, some π-π interaction | ||
| Hexane | Very Low | Primarily van der Waals forces |
Conclusion
This guide has established a robust framework for evaluating the solubility of this compound. By integrating an understanding of its physicochemical properties with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable solubility data necessary for success in synthesis, purification, and formulation. The provided predictions serve as a scientifically-grounded starting point, but must be confirmed by the empirical methods detailed herein to ensure process robustness and accelerate development timelines.
References
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- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved January 11, 2026, from [Link]
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
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Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved January 11, 2026, from [Link]
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Patel, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Asian Journal of Pharmaceutical Research and Development. Retrieved January 11, 2026, from [Link]
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5-Methylthiazole-2-carbaldehyde: A Core Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiazole-2-carbaldehyde is a heterocyclic aldehyde that has emerged as a critical and versatile building block in medicinal chemistry. Its unique structural motif, featuring a thiazole ring substituted with both a reactive aldehyde and a methyl group, provides a valuable scaffold for the synthesis of complex molecular architectures. The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, safety considerations, and, most importantly, the application of this compound in the development of novel therapeutic agents.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective use in synthesis and drug design. The key identifiers and physicochemical data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅NOS | [3] |
| Molecular Weight | 127.17 g/mol | [3] |
| CAS Number | 13838-78-3 | [3] |
| IUPAC Name | 5-methyl-1,3-thiazole-2-carbaldehyde | [3] |
| Synonyms | 2-Formyl-5-methyl-1,3-thiazole, 5-Methyl-1,3-thiazole-2-carboxaldehyde | [3] |
| Density | 1.27 g/cm³ | [4] |
| Boiling Point | 236 °C | [4] |
| Flash Point | 96.5 °C | [4] |
Spectroscopic Characterization
Accurate structural confirmation is paramount in chemical synthesis. The primary spectroscopic data for this compound are outlined below.
| Technique | Data Summary | Reference(s) |
| ¹H NMR | A proton NMR spectrum is available and cataloged in the SpectraBase database. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8–10.2 ppm. | [3][5] |
| ¹³C NMR | Data not readily available in public databases. Researchers should perform this analysis for comprehensive characterization. | |
| IR | An FTIR spectrum is available from SpectraBase, recorded from a neat sample using a capillary cell. A strong carbonyl (C=O) stretch is expected. | [3] |
| Mass Spec. | Exact Mass: 127.00918496 Da | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound, like many heterocyclic aldehydes, is commonly achieved via a formylation reaction. The Vilsmeier-Haack reaction is a prevalent and industrially scalable method for this transformation.
The Vilsmeier-Haack Reaction: A Plausible Mechanistic Pathway
The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[6] The electron-rich thiazole ring of the 5-methylthiazole precursor acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product. The choice of this methodology is driven by its reliability and the use of relatively inexpensive reagents.
Caption: Plausible Vilsmeier-Haack workflow for synthesis.
Applications in Drug Development & Experimental Protocols
The true value of this compound is demonstrated by its role as a key intermediate in the synthesis of high-value, biologically active molecules. Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations.
Synthesis of Beta-Secretase (Memapsin 2) Inhibitors for Alzheimer's Disease
This compound has been utilized in the development of inhibitors for memapsin 2, a key enzyme in the amyloid cascade of Alzheimer's disease.[7] The aldehyde is used in a reductive amination sequence to introduce the 5-methylthiazolyl-methyl moiety onto an amine-containing scaffold.
Experimental Protocol: Reductive Amination [7]
-
Dissolve the amine-containing starting material in a suitable solvent such as methanol (MeOH).
-
Add 1 equivalent of this compound to the solution and stir for 1-2 hours at room temperature to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.3 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Quench the reaction by the careful addition of water.
-
Filter the mixture through Celite to remove inorganic precipitates.
-
Remove the methanol in vacuo.
-
Dilute the aqueous residue with ethyl acetate (EtOAc) and perform a liquid-liquid extraction.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Caption: Workflow for a typical reductive amination protocol.
Synthesis of Precursors for RIPK1 Inhibitors
The aldehyde is a key reactant in a Wittig-type reaction to synthesize (E)-3-(5-methylthiazol-2-yl)acrylaldehyde, an α,β-unsaturated aldehyde. This intermediate is then used to construct piperazine cyclic ureas, which are investigated as inhibitors of RIPK1 kinase for treating inflammatory diseases.
Experimental Protocol: Wittig-Type Reaction [3]
-
To a stirred solution of this compound (1 g, 7.86 mmol) in tetrahydrofuran (THF, 15 mL) at room temperature, add 2-(triphenyl-λ⁵-phosphaneylidene)acetaldehyde (2.87 g, 9.44 mmol).
-
Heat the resulting mixture to 75 °C and stir for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography, eluting with a petroleum ether:ethyl acetate (1:1) mixture to afford the product.
Building Blocks for Potential Anti-Tuberculosis Agents
In the search for new treatments for tuberculosis, this compound serves as a precursor in multi-step syntheses of complex heterocyclic systems. In one reported scheme, it is reacted at high temperature to form a thiazolo[4,5-c]pyridine core, a scaffold of interest for potent anti-mycobacterial agents.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
This compound is a high-value synthetic intermediate with proven utility in drug discovery and development. Its straightforward incorporation into molecules via standard aldehyde chemistries, combined with the favorable biological properties associated with the thiazole scaffold, makes it a strategic choice for medicinal chemists. Its application in developing inhibitors for targets in neurodegenerative diseases, cancer, and infectious diseases underscores its importance.[7] Proper handling and an understanding of its reactivity are key to leveraging this potent building block for the creation of next-generation therapeutics.
References
- Ghosh, A. K., et al. (2012). (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating. U.S. Patent No. 8,299,267 B2.
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Scribd. (n.d.). Internship Work Report-140524-150724. Retrieved from [Link]
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Lathbury, D., et al. (2021). Design, synthesis, and biological evaluation of potent and selective Class IIa histone deacetylase (HDAC) inhibitors. Retrieved from [Link]
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PubChem. 5-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
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Wikipedia. (2023, September 5). Formylation. Retrieved from [Link]
-
PubChem. 5-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
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Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27384. Retrieved from [Link]
-
Wikipedia. Formylation. Retrieved from [Link]
-
Geronikaki, A., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 21(12), 1668. Retrieved from [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 967. Retrieved from [Link]
- Liu, K., et al. (2023). Piperazine Cyclic Ureas. U.S. Patent Application 2023/0203019 A1.
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Methylthiazole-2-carbaldehyde
Introduction: The Strategic Importance of the 5-Methylthiazole-2-carbaldehyde Scaffold
In the landscape of modern medicinal and materials chemistry, the thiazole nucleus stands as a cornerstone heterocyclic motif. Its presence in a multitude of natural products and synthetic compounds with diverse biological activities underscores its significance.[1][2][3][4] this compound, a readily accessible and versatile building block, offers a strategic entry point into this rich chemical space. The inherent reactivity of the aldehyde functional group, coupled with the electronic properties of the methyl-substituted thiazole ring, provides a fertile ground for the exploration of novel chemical entities with significant therapeutic and technological potential. This guide delineates promising research avenues for this compound, providing a technical framework for its application in drug discovery and materials science.
Core Research Areas and Methodologies
The strategic positioning of the aldehyde group at the 2-position of the 5-methylthiazole ring dictates its primary reactivity, making it an ideal substrate for a variety of condensation reactions. This reactivity forms the basis of several key research directions.
Synthesis and Biological Evaluation of Novel Schiff Bases
The condensation of this compound with primary amines to form Schiff bases (imines) is a foundational synthetic transformation that opens the door to a vast array of derivatives. These compounds are of particular interest due to their well-documented broad-spectrum biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[5][6] The imine nitrogen and the thiazole ring's sulfur and nitrogen atoms act as excellent coordination sites for metal ions, leading to the formation of metal complexes with potentially enhanced biological efficacy.
Objective: To synthesize a representative Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL). To this solution, add the substituted aniline (10 mmol) dissolved in a minimal amount of ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hot plate.
-
Reaction Monitoring: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A solid precipitate should form.
-
Purification: Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry. The purity of the compound can be assessed by melting point determination and spectroscopic techniques (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry). Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed after the reaction.
-
Glacial Acetic Acid as Catalyst: Protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux Conditions: Increases the reaction rate by providing the necessary activation energy for the condensation reaction.
-
Antimicrobial and Antifungal Agents: Synthesize a library of Schiff bases with diverse aromatic and heterocyclic amines and screen them against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features for enhanced potency.
-
Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents.[1][4][7] Novel Schiff bases can be evaluated for their cytotoxic activity against various cancer cell lines. Mechanistic studies could explore their potential as inhibitors of specific enzymes or signaling pathways involved in cancer progression.
-
Antioxidant Compounds: The thiazole nucleus is known to possess antioxidant properties. Synthesized Schiff bases can be evaluated for their radical scavenging activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base. This reaction, when applied to this compound, leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis and often exhibit interesting biological activities.
Objective: To synthesize an α,β-unsaturated compound via Knoevenagel condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (10 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Piperidine as Catalyst: A basic catalyst that deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde.
-
Active Methylene Compounds: The presence of two electron-withdrawing groups (e.g., -CN, -COOEt) makes the methylene protons acidic and susceptible to deprotonation.
-
Synthesis of Novel Heterocycles: The resulting α,β-unsaturated system is a versatile precursor for the synthesis of various heterocyclic compounds through Michael addition and subsequent cyclization reactions. This opens up avenues for creating novel pyridothiazoles, pyrimidothiazoles, and other fused heterocyclic systems with potential biological activities.
-
Development of Fluorescent Dyes and Probes: The extended π-conjugation in the Knoevenagel condensation products can lead to fluorescent properties. By judiciously choosing the active methylene compound and further derivatization, novel fluorescent dyes with applications in bioimaging and sensing can be developed.
Development of Metal Complexes for Catalysis and Medicinal Applications
The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives (especially Schiff bases) are excellent coordinating sites for a variety of metal ions. The resulting metal complexes can exhibit unique catalytic and biological properties that are distinct from the free ligands.
Caption: Workflow for the synthesis and evaluation of metal complexes.
-
Homogeneous Catalysis: Schiff base-metal complexes can act as efficient catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. Research in this area would involve synthesizing a range of complexes and evaluating their catalytic efficacy and selectivity.
-
Bioinorganic Chemistry: Metal complexes of thiazole derivatives can be investigated for their interactions with biological macromolecules like DNA and proteins. This could lead to the development of novel therapeutic agents with unique mechanisms of action. The enhanced biological activity of metal complexes compared to the free ligands is a well-documented phenomenon.
Data Summary
The following table provides a representative summary of the types of data that should be collected and organized during research on this compound derivatives.
| Derivative Type | Synthetic Method | Characterization Data | Biological Activity (Example) | Potential Application |
| Schiff Base | Condensation with Amines | M.p., FTIR, 1H NMR, 13C NMR, MS | MIC against S. aureus | Antimicrobial Agent |
| Knoevenagel Product | Condensation with Active Methylene | M.p., FTIR, 1H NMR, 13C NMR, UV-Vis | IC50 against A549 cell line | Anticancer Drug Lead |
| Metal Complex | Reaction with Metal Salts | M.p., FTIR, Elemental Analysis, Magnetic Susceptibility | Zone of Inhibition against E. coli | Catalysis, Bioinorganic Chemistry |
Future Outlook and Unexplored Avenues
While the synthesis of Schiff bases and Knoevenagel products represents the most immediate research avenues, several other areas warrant exploration:
-
Multicomponent Reactions: The use of this compound in one-pot, multicomponent reactions could lead to the rapid assembly of complex and diverse molecular architectures, accelerating the drug discovery process.
-
Materials Science Applications: The incorporation of the 5-methylthiazole moiety into polymers or organic dyes could lead to materials with interesting photophysical or electronic properties.
-
Asymmetric Synthesis: The development of chiral ligands derived from this compound for use in asymmetric catalysis is a challenging but potentially rewarding research direction.
Conclusion
This compound is a high-potential starting material for a wide range of chemical explorations. Its straightforward reactivity, combined with the inherent biological and chemical significance of the thiazole core, makes it an attractive target for researchers in drug discovery, catalysis, and materials science. The research directions and protocols outlined in this guide provide a solid foundation for initiating innovative and impactful research programs centered around this versatile molecule.
References
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- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). Journal of Drug Delivery and Therapeutics, 14(11-s), 213-223.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal for Research in Applied Science & Engineering Technology, 9(7), 2432-2442.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021).
- Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. (n.d.). Ignited Minds Journals.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). Archiv der Pharmazie, 344(7), 451-458.
- Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2021). Research Journal of Pharmacy and Technology, 14(6), 3121-3128.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 1-8.
- Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
- Novel schiff's bases of substituted 2-amino benzothiazoles: Design, synthesis and antimicrobial activity. (2018). Indian Drugs, 55(04), 18-26.
- Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential Epidermal Growth Factor Receptor (EGFR) Inhibitors. (2016). Anticancer Agents in Medicinal Chemistry, 16(6), 722-739.
- Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study. (2025). RSC Advances, 15(1), 1-20.
- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). RSC Advances, 11(50), 31499-31515.
- Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). Inorganics, 10(4), 43.
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024). ACS Omega, 9(37), 42686-42696.
- Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). BenchChem.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2019). Journal of the Mexican Chemical Society, 63(3), 1-11.
- Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. (2012).
- Thiazole Orange Derivatives: Synthesis, Fluorescence Properties, and Labeling Cancer Cells. (2014). Analytical Letters, 47(12), 2038-2047.
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Methodological & Application
Application Note & Protocols: Synthesis of Schiff Bases from 5-Methylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
Schiff bases, characterized by their azomethine functional group (-C=N-), are a cornerstone in medicinal chemistry and material science.[1][2] When derived from heterocyclic aldehydes, particularly those containing a thiazole ring, the resulting compounds often exhibit a wide spectrum of pharmacological activities.[3][4][5] The thiazole moiety is a key pharmacophore found in numerous approved drugs and natural products, including Vitamin B1.[6] Its presence can confer potent antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative properties.[1][3]
The condensation of 5-Methylthiazole-2-carbaldehyde with various primary amines yields Schiff bases that are of significant interest for drug discovery. The imine nitrogen and the thiazole ring's sulfur and nitrogen atoms serve as excellent coordination sites for metal ions, allowing for the creation of metallo-complexes with potentially enhanced therapeutic efficacy.[1][7] This guide provides detailed, validated protocols for the synthesis of these valuable compounds, explains the rationale behind the methodological choices, and presents a framework for their application.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a reversible acid-catalyzed condensation reaction between a primary amine and an active carbonyl compound, in this case, this compound. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as a water molecule to form the stable imine, or Schiff base.[8]
The pH must be carefully controlled; the reaction is typically fastest around a pH of 5.[8] Sufficient acidity is required to protonate the hydroxyl group for elimination, but excessive acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General Reaction Scheme for Schiff Base Synthesis.
Experimental Protocols
Two primary methods are presented: a conventional reflux method and a modern, rapid microwave-assisted synthesis. The choice of method depends on available equipment and desired reaction time.
Protocol 1: Conventional Synthesis via Reflux
This classic method is reliable and does not require specialized equipment beyond standard laboratory glassware. It is ideal for ensuring complete reaction through extended heating.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline, 2-aminophenol, etc.)
-
Absolute Ethanol (Solvent)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Standard glassware for workup and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq.) in 20 mL of absolute ethanol. Stir the solution until the aldehyde is fully dissolved.
-
Amine Addition: To this solution, add an equimolar amount of the selected primary amine (10 mmol, 1.0 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1] Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity, and later facilitates the dehydration of the carbinolamine intermediate.
-
Reflux: Equip the flask with a reflux condenser and place it on the magnetic stirrer/hot plate. Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours.[1][7]
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).[1] The disappearance of the aldehyde spot indicates reaction completion.
-
Isolation: Once complete, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base should form. If precipitation is slow, the flask can be placed in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure and purity.
Protocol 2: Green Synthesis via Microwave Irradiation
This method offers significant advantages, including drastically reduced reaction times, often higher yields, and alignment with green chemistry principles.[9][10]
Materials and Reagents:
-
Same as Protocol 1
-
Microwave reactor with sealed vessel capabilities
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine this compound (2 mmol, 1.0 eq.), the chosen primary amine (2 mmol, 1.0 eq.), and 5 mL of absolute ethanol.
-
Catalysis: Add one drop of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-15 minutes at a constant temperature (e.g., 80-100°C) and power (e.g., 150-200 W).[6] Safety Note: Always follow the specific operating procedures for your microwave reactor model.
-
Monitoring & Workup: After irradiation, cool the vessel to room temperature. The progress can be checked via TLC. Typically, the product will precipitate out of the solution upon cooling.
-
Purification and Characterization: Isolate, purify, and characterize the product as described in steps 7 and 8 of Protocol 1.
Experimental Workflow Overview
Caption: Step-by-Step Synthesis & Analysis Workflow.
Data Summary: Comparative Synthesis
The following table summarizes expected outcomes for the synthesis of various Schiff bases from this compound using different primary amines and methods. Yields are representative and may vary based on specific reaction scale and purification efficiency.
| Entry | Primary Amine | Method | Catalyst | Time | Yield (%) |
| 1 | 4-Chloroaniline | Reflux | Acetic Acid | 5 h | 85-90% |
| 2 | 4-Chloroaniline | Microwave | Acetic Acid | 10 min | >92% |
| 3 | 2-Aminophenol | Reflux | Acetic Acid | 6 h | 80-88% |
| 4 | 2-Aminophenol | Microwave | Acetic Acid | 12 min | >90% |
| 5 | Aniline | Reflux | Acetic Acid | 4 h | 88-93% |
| 6 | 4-Methoxyaniline | Microwave | None (Neat) | 15 min | ~85% |
| 7 | Cyclohexylamine | Reflux | p-TSA | 8 h | 75-80% |
Note: Data is compiled based on typical Schiff base synthesis protocols.[3][6][11] p-TSA (p-Toluenesulfonic acid) can be used as a stronger acid catalyst for less reactive amines.
Applications in Drug Development
Schiff bases derived from thiazoles are versatile scaffolds for developing new therapeutic agents.
-
Antibacterial Agents: The imine linkage is crucial for biological activity, potentially interfering with bacterial cell processes.[3] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][5] Molecular docking studies suggest that they can act as inhibitors of key bacterial enzymes like DNA gyrase.[3]
-
Antioxidant Properties: Certain derivatives have demonstrated significant radical scavenging activity, comparable to standards like ascorbic acid.[3][4] This is valuable for combating oxidative stress implicated in numerous diseases.
-
Anti-inflammatory and Analgesic: Thiazole-derived Schiff bases have been reported to possess anti-inflammatory and analgesic properties, making them candidates for new pain and inflammation therapies.[12]
-
Anticancer Research: The ability of these compounds to chelate metal ions and their inherent cytotoxicity against cancer cell lines make them promising leads in oncology research.[1]
References
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]
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Lemilemu, F., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Chemistry Central Journal. Available at: [Link]
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Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Scilit. Available at: [Link]
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Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. ProQuest. Available at: [Link]
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Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. PubMed. Available at: [Link]
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Facile one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene ketones. ResearchGate. Available at: [Link]
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Kalshetty, P., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Imine formation-Typical procedures. OperaChem. Available at: [Link]
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Rao, N. K., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Anam, K., & Thirunarayanan, G. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Indian Journal of Chemistry. Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. Available at: [Link]
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Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry. Available at: [Link]
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Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Available at: [Link]
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Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. ResearchGate. Available at: [Link]
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synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Creative Research Thoughts. Available at: [Link]
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GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Imine formation. Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols: The Utility of 5-Methylthiazole-2-carbaldehyde in Modern Organic Synthesis
Introduction
5-Methylthiazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the thiazole ring, a common scaffold in many pharmaceuticals, coupled with the reactive aldehyde functionality, makes this compound a valuable intermediate for medicinal chemists and researchers in drug development. This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its effective utilization in the laboratory.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C5H5NOS | [1] |
| Molecular Weight | 127.17 g/mol | [1] |
| Appearance | Yellow to light brown solid | [2] |
| Melting Point | 40 - 43 °C | [2] |
| Boiling Point | 236 °C | [3] |
| Density | 1.27 g/cm³ | [3] |
| Flash Point | 96.5 °C | [3] |
Safety and Handling
This compound is harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[5][7]
Core Applications in Organic Synthesis
The synthetic utility of this compound is extensive. It is a key intermediate in the production of pharmaceuticals and agrochemicals.[2] This section will delve into some of the most significant transformations, providing both the theoretical framework and practical, step-by-step protocols.
Synthesis of Meloxicam: A Case Study in Amide Bond Formation
Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized using a derivative of the thiazole core.[8][9] While the direct precursor is 2-amino-5-methylthiazole, the synthesis of this key intermediate often involves precursors that can be derived from or are structurally related to this compound. The synthesis of Meloxicam from 2-amino-5-methylthiazole and a benzothiazine derivative highlights a critical amide bond-forming reaction.[10][11]
Conceptual Workflow for Meloxicam Synthesis
The following diagram illustrates the key transformation in the synthesis of Meloxicam from its immediate precursors.
Caption: Synthesis of Meloxicam from its key precursors.
Detailed Protocol: Synthesis of Meloxicam
This protocol is adapted from a patented industrial process and demonstrates a high-yielding synthesis of Meloxicam.[10][11]
Materials:
-
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide (1 mol, 283g)
-
2-amino-5-methylthiazole (1.1 mol, 126g)
-
Dimethyl sulfoxide (DMSO) (600 mL)
-
Ethanol (450 mL)
-
Tetrahydrofuran (THF) for recrystallization
Procedure:
-
To a suitable reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 126g (1.1 mol) of 2-amino-5-methylthiazole.[10]
-
Add 600 mL of dimethyl sulfoxide (DMSO) to the flask.[10]
-
Stir the mixture and heat to 189°C. During the reaction, ethanol will be distilled off.[10][11]
-
Maintain the reaction at this temperature for 3 hours.[10]
-
After 3 hours, cool the reaction mixture and add 450 mL of ethanol.[10]
-
Further cool the mixture to room temperature to allow for the precipitation of the crude product.[10]
-
Filter the crude product.[10]
-
Recrystallize the crude product from tetrahydrofuran (THF) to obtain pure Meloxicam.[10][11]
Expected Outcome: This procedure is reported to yield approximately 323g of Meloxicam (92% yield) with a purity of 99.4%.[10]
The Wittig Reaction: A Gateway to Alkenes
The aldehyde functionality of this compound makes it an ideal substrate for the Wittig reaction, a powerful method for the synthesis of alkenes.[12][13] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[12][14]
Mechanistic Overview of the Wittig Reaction
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and the highly stable triphenylphosphine oxide, the driving force for the reaction.[12][13]
Caption: General mechanism of the Wittig reaction.
Protocol: One-Pot Aqueous Wittig Reaction
This protocol is a green chemistry approach to the Wittig reaction, utilizing water as the solvent and avoiding the pre-formation of the ylide.[15]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Weigh and powder the triphenylphosphine. Add it to a test tube containing a magnetic stir bar.[15]
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate to the test tube and stir the resulting suspension for 1 minute.[15]
-
To this suspension, add the alkyl halide followed by the this compound.[15]
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[15]
-
After 1 hour, work up the reaction by extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Multicomponent Reactions (MCRs)
This compound is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.[16][17]
Example: Hantzsch Dihydropyridine Synthesis
A variation of the Hantzsch synthesis can be employed using this compound, a β-ketoester (e.g., ethyl acetoacetate), and an enamine or ammonia source to construct dihydropyridine derivatives, which are known for their cardiovascular activities.
Conceptual Workflow for a Multicomponent Reaction
Caption: A conceptual workflow for a multicomponent reaction.
Conclusion
This compound is a cornerstone building block in modern organic synthesis. Its utility in the construction of complex molecules, particularly those with pharmaceutical relevance, is well-established. The protocols and insights provided in this document are intended to empower researchers to harness the full synthetic potential of this versatile reagent. As the demand for novel bioactive compounds continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery and development will undoubtedly increase.
References
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5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem. [Link]
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-
An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry | Request PDF - ResearchGate. [Link]
-
An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry - INIS-IAEA. [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc. [Link]
-
Methyl thiazole-2-carboxylate - SAFETY DATA SHEET. [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem. [Link]
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Wittig Reaction - Organic Chemistry Portal. [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]
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Wittig Reaction - Common Conditions. [Link]
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5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in the Design of Antitumor Agents. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. [Link]
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5-methyl thiazole, 3581-89-3 - The Good Scents Company. [Link]
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Synthesis of some new 5- substituted of - JOCPR. [Link]
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2-Methylthiazole-5-carbaldehyde - CAS:1003-60-7 - Sunway Pharm Ltd. [Link]
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Recent Developments on Five-Component Reactions - MDPI. [Link]
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Wittig Reaction - Chemistry LibreTexts. [Link]
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The Versatile Scaffold: 5-Methylthiazole-2-carbaldehyde in Modern Medicinal Chemistry
For the Attention of: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Moiety as a Privileged Structure
In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for the design of novel therapeutics. Within this important class of heterocycles, 5-Methylthiazole-2-carbaldehyde emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of potential drug candidates.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, explore its role in the development of anticancer, anti-inflammatory, and antimicrobial agents, and provide detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.
The Strategic Importance of this compound
The strategic placement of the methyl group at the 5-position and the aldehyde at the 2-position of the thiazole ring imparts distinct reactivity and structural features that medicinal chemists can exploit. The aldehyde group serves as a versatile chemical handle for a variety of synthetic transformations, including the formation of Schiff bases, thiosemicarbazones, and chalcones, as well as participating in Knoevenagel condensations. These reactions allow for the facile introduction of diverse functionalities, enabling the exploration of a wide chemical space to optimize biological activity. The methyl group at the 5-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets.
Key Applications in Drug Discovery
Derivatives of the 5-methylthiazole scaffold have demonstrated significant potential across several therapeutic areas.
Anticancer Agents
The thiazole nucleus is a common feature in many anticancer agents.[1] Derivatives of 5-methylthiazole have been investigated for their cytotoxic effects against various cancer cell lines.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. Thiazole-containing compounds have been explored for their ability to modulate inflammatory pathways.[2] For instance, 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents.[2]
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have a long history of use and investigation as antimicrobial compounds. The formation of Schiff bases and thiosemicarbazones from this compound represents a promising strategy for generating new antimicrobial candidates.
Synthetic Protocols and Methodologies
The aldehyde functionality of this compound is the gateway to a rich variety of chemical transformations. Below are detailed protocols for key reactions.
Protocol 1: Synthesis of Schiff Bases from this compound
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3]
Reaction Principle: The synthesis involves the condensation of this compound with a primary amine, typically under acid catalysis, to form the corresponding imine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Causality Behind Experimental Choices:
-
Ethanol is a common solvent for this reaction as it effectively dissolves both the aldehyde and the amine, and its boiling point is suitable for reflux conditions.
-
Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Refluxing provides the necessary activation energy for the dehydration step of the reaction, driving the equilibrium towards the formation of the Schiff base.
Caption: Workflow for the synthesis of Schiff bases.
Protocol 2: Synthesis of Thiosemicarbazones from this compound
Thiosemicarbazones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[4][5]
Reaction Principle: This synthesis involves the condensation reaction between this compound and thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from ethanol to obtain the pure thiosemicarbazone.[7]
Causality Behind Experimental Choices:
-
The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants.
-
The acidic catalyst protonates the carbonyl group, enhancing its reactivity towards the nucleophilic attack by the terminal amino group of thiosemicarbazide.
-
Heating under reflux accelerates the condensation and subsequent dehydration to form the stable thiosemicarbazone.
Protocol 3: Knoevenagel Condensation of this compound
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound to produce α,β-unsaturated products, which are valuable intermediates in drug synthesis.[8]
Reaction Principle: A base-catalyzed condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Base catalyst (e.g., piperidine, DABCO)[9]
-
Solvent (e.g., ethanol, or solvent-free conditions)[10]
-
Round-bottom flask
-
Magnetic stirrer
Procedure (Solvent-free):
-
In a mortar, gently grind a mixture of this compound (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of piperidine.
-
Continue grinding for 5-10 minutes at room temperature. The reaction is often accompanied by a change in color or consistency.
-
Monitor the reaction by TLC.
-
Upon completion, wash the solid reaction mixture with cold water and then a small amount of cold ethanol to remove the catalyst and any unreacted starting materials.
-
The resulting solid product is typically of high purity, but can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Solvent-free conditions represent a green chemistry approach, reducing waste and often accelerating reaction rates.[10]
-
Piperidine is a mild base that is effective in deprotonating the active methylene compound to generate the nucleophilic carbanion without causing self-condensation of the aldehyde.
-
Grinding provides the necessary energy to initiate the reaction in the solid state.
Caption: Workflow for Knoevenagel condensation.
Biological Evaluation Protocols
Once the derivatives of this compound are synthesized, their biological activity must be assessed using standardized assays.
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized 5-methylthiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.
Caption: Workflow for the MTT assay.
Protocol 5: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Synthesized 5-methylthiazole derivatives
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in broth to achieve the final desired cell density.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
Self-Validating System:
-
The positive control should show clear microbial growth.
-
The negative control should remain clear.
-
A known antibiotic can be included as a reference standard to validate the assay's performance.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for derivatives of this compound requires extensive research, some general principles can be inferred from related studies on thiazole-containing compounds.[1][15]
-
Substitution on the Imine/Ylidene Group: The nature of the substituent introduced via the aldehyde group is critical for biological activity. For Schiff bases, electron-withdrawing or electron-donating groups on the aromatic ring of the amine can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
-
Chelating Properties: The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the imine or the sulfur of the thiosemicarbazone moiety, can act as chelation sites for metal ions. This property is often implicated in the mechanism of action of antimicrobial and anticancer agents.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl group on the thiazole ring and the various substituents, plays a crucial role in its ability to cross cell membranes and reach its target.
Conclusion and Future Directions
This compound represents a valuable and underexplored starting material in medicinal chemistry. Its versatile aldehyde functionality allows for the straightforward synthesis of a wide range of derivatives with the potential for diverse biological activities. The protocols and insights provided in this guide are intended to empower researchers to explore the therapeutic potential of this promising scaffold. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, elucidation of their mechanisms of action, and comprehensive structure-activity relationship studies to guide the development of the next generation of thiazole-based therapeutics.
References
Please note that the reference list is a compilation of sources relevant to the methodologies and concepts discussed and may not all directly involve this compound.
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Pop, A., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. [Link]
-
MDPI. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. [Link]
-
ASM Journals. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]
-
Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Link]
-
CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]
-
Springer. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]
-
National Center for Biotechnology Information. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. [Link]
-
National Center for Biotechnology Information. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. [Link]
-
National Center for Biotechnology Information. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. [Link]
-
ResearchGate. Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. [Link]
-
MDPI. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Jahangirnagar University Journal of Science. Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
ResearchGate. Structure Activity Relationship. [Link]
-
International Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
National Center for Biotechnology Information. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ResearchGate. (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]
-
Semantic Scholar. Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]
-
National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. [Link]
-
ScienceScholar. Preparation, spectroscopic characterization and study of biological activity as anticancer of some compounds using a new azo-Schiff base ligand (N,N,O) derived from 2-amino-5-methyl thiazol. [Link]
-
IMC FH Krems. Design and synthesis of benzothiazole schiff bases of potential antitumor activity. [Link]
-
ResearchGate. (PDF) Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. [Link]
-
ResearchGate. (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. [Link]
-
Chemical and Pharmaceutical Bulletin. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
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protocol for Knoevenagel condensation with 5-Methylthiazole-2-carbaldehyde
An Application Note and Detailed Protocol for the Knoevenagel Condensation with 5-Methylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and versatility.[1] This application note provides a comprehensive guide to the Knoevenagel condensation of this compound, a heterocyclic aldehyde of significant interest due to the prevalence of the thiazole moiety in medicinal chemistry.[2] We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for various active methylene compounds, and provide expert insights into optimizing reaction conditions. This document is designed to serve as a practical and authoritative resource for researchers aiming to synthesize novel α,β-unsaturated thiazole derivatives for applications in drug discovery and materials science.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction between an aldehyde or ketone and a compound with an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups).[3][4][5] The reaction is typically catalyzed by a weak base, such as an amine like piperidine, and results in the formation of a highly functionalized α,β-unsaturated product.[3][4]
The strategic value of this reaction lies in its ability to construct C=C double bonds efficiently under relatively mild conditions. The products, often referred to as Knoevenagel adducts, are pivotal intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[6]
This compound is a particularly valuable substrate. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its incorporation into new molecular frameworks via the Knoevenagel condensation allows for the rapid generation of compound libraries with potential biological activity.
Reaction Mechanism: A Stepwise View
The efficacy of the Knoevenagel condensation stems from a well-understood, base-catalyzed mechanism. The process can be broken down into three primary stages: deprotonation, nucleophilic addition, and elimination.[6]
-
Enolate Formation: The basic catalyst (B:) abstracts a proton from the active methylene compound, creating a resonance-stabilized carbanion known as an enolate. The stability of this intermediate is crucial for the reaction to proceed.[6][7]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[6][7]
-
Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (BH⁺) to yield a β-hydroxy intermediate (an aldol-type adduct). This intermediate often undergoes spontaneous dehydration (elimination of water) to furnish the final, thermodynamically stable α,β-unsaturated product.[4][7]
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocols & Data
The choice of active methylene compound and catalyst system can be tailored to achieve desired outcomes. Below are three detailed protocols for the reaction of this compound.
Protocol 1: Reaction with Ethyl Cyanoacetate using Piperidine
This classic method is robust and high-yielding for a wide range of substrates.
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol (absolute)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add ethanol (approx. 10 mL per mmol of aldehyde) to dissolve the aldehyde.
-
Add ethyl cyanoacetate (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) using a syringe.
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-6 hours).
-
Once complete, cool the mixture to room temperature. A precipitate often forms.
-
If a solid is present, collect the product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then cool and filter.
-
The crude product can be purified by recrystallization from ethanol or isopropanol.
-
Protocol 2: Solvent-Free Reaction with Malononitrile using DBU
This green chemistry approach is rapid, efficient, and minimizes waste. The high reactivity of malononitrile and the strong basicity of DBU facilitate this reaction at room temperature.[8][9]
-
Materials:
-
This compound
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mortar and pestle or small reaction vial
-
-
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 eq) and malononitrile (1.0 eq).
-
Add one drop of DBU as the catalyst.
-
Grind the mixture with a pestle or stir vigorously for 5-15 minutes at room temperature. The reaction is often exothermic and may solidify as it proceeds to completion.
-
Monitor progress by dissolving a small aliquot in a suitable solvent (e.g., ethyl acetate) and running a TLC.
-
The resulting solid is often of high purity. It can be used directly or triturated with a small amount of cold ethanol or hexanes to remove any unreacted starting materials.
-
Protocol 3: Microwave-Assisted Reaction with Cyanoacetic Acid
Microwave irradiation can dramatically reduce reaction times and improve yields, particularly for less reactive partners.[9][10]
-
Materials:
-
This compound
-
Cyanoacetic acid
-
Potassium hydroxide (KOH) or another suitable base
-
Water
-
Microwave synthesis reactor
-
-
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq) and cyanoacetic acid (1.1 eq).
-
Add water (3-5 mL) and a catalytic amount of KOH (20 mol%).[9]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75-100 °C) for 10-20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with 1 M HCl. The desired product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Summary of Reaction Conditions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Typical Yield (%) |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 h | 85-95% |
| This compound | Malononitrile | DBU | Solvent-Free | Room Temp | 5-15 min | >95% |
| This compound | Cyanoacetic Acid | KOH | Water | 75-100 °C (MW) | 10-20 min | >90% |
Yields are estimates based on similar reactions reported in the literature and may vary.[9]
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Scientific Insights & Troubleshooting
Causality Behind Experimental Choices
-
Catalyst Selection: The basicity of the catalyst is paramount. Piperidine is a moderately basic secondary amine, effective for most standard condensations.[11] For less reactive aldehydes or challenging solvent-free conditions, a stronger, non-nucleophilic base like DBU is superior.[8] The choice of catalyst must balance reactivity with the potential for side reactions.
-
Active Methylene Reactivity: The acidity of the α-protons on the methylene compound dictates its reactivity. The electron-withdrawing power of the adjacent groups is the determining factor, leading to a general reactivity order of: Malononitrile > Cyanoacetic Acid > Ethyl Cyanoacetate > Diethyl Malonate.[8]
-
Solvent and Temperature: Ethanol is a common choice as it effectively dissolves most reactants and allows for heating to reflux to increase reaction rates. However, the push towards green chemistry has popularized solvent-free methods, which are highly effective when at least one reactant is a liquid or the mixture melts at a low temperature.[1][12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Low reactivity of substrates. | 1. Use fresh catalyst. 2. Increase temperature or switch to microwave heating. 3. Switch to a more reactive methylene compound (e.g., malononitrile). |
| Formation of Side Products | 1. Michael addition of a second enolate to the product. 2. Self-condensation of the aldehyde. | 1. Use a 1:1 stoichiometry of reactants. 2. This is less common with Knoevenagel as enolate formation is rapid, but ensure slow catalyst addition if problematic. |
| Product Oiling Out | The product's melting point is below the reaction/crystallization temperature. | 1. Try a different recrystallization solvent. 2. Cool the solution in an ice bath to induce solidification. 3. Purify via column chromatography. |
Conclusion
The Knoevenagel condensation of this compound is a powerful and adaptable method for synthesizing valuable α,β-unsaturated heterocyclic compounds. By understanding the reaction mechanism and carefully selecting the active methylene partner, catalyst, and reaction conditions, researchers can achieve high yields efficiently and sustainably. The protocols and insights provided herein offer a solid foundation for the successful application of this reaction in diverse research and development settings.
References
-
J-Stage. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
-
National Library of Medicine. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ACS Publications. (2022, September 1). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. Retrieved from [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
PubMed Central. (2024, September 6). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments on Five-Component Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization, In Silico and In Vitro Antioxidant Activity of Some Novel 2-Aminothiazole Derivatives. Retrieved from [Link]
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- 12. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for the Analytical Characterization of 5-Methylthiazole-2-carbaldehyde
Introduction and Strategic Overview
5-Methylthiazole-2-carbaldehyde is a heterocyclic aldehyde of significant interest in the pharmaceutical and flavor industries. Its structural integrity and purity are paramount for its application, necessitating a robust, multi-technique analytical approach for comprehensive characterization. This guide provides detailed protocols and expert insights into the use of orthogonal analytical methods to confirm the identity, structure, and purity of this compound.
The core analytical strategy involves a two-pronged approach:
-
Structural Elucidation: Primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.
-
Purity and Impurity Profiling: Assessed using high-resolution separation techniques, predominantly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, quality control analysts, and drug development professionals who require validated methods for the characterization of this compound and related heterocyclic compounds.
Structural Elucidation Methodologies
A definitive structural confirmation relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of this compound.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak that does not interfere with the key signals of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is used to provide a zero-point reference for the chemical shift scale, ensuring accuracy and reproducibility of the spectral data.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde Proton (-CHO) | ~9.9 - 10.1 | Singlet (s) | 1H | N/A |
| Thiazole Ring Proton (C4-H) | ~7.8 - 8.0 | Singlet (s) | 1H | N/A |
| Methyl Protons (-CH₃) | ~2.6 - 2.8 | Singlet (s) | 3H | N/A |
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~185 |
| Thiazole Ring Carbon (C2) | ~165 |
| Thiazole Ring Carbon (C5) | ~145 |
| Thiazole Ring Carbon (C4) | ~135 |
| Methyl Carbon (-CH₃) | ~15 |
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Vortex gently until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
-
Acquire the ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) ionization is a common and effective method for this type of molecule.
Expected Mass Spectral Data:
-
Molecular Formula: C₅H₅NOS[1]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 127.
-
Key Fragmentation: Aldehydes typically undergo α-cleavage.[3][4] We can predict the following significant fragments:
-
m/z = 126: Loss of a hydrogen radical ([M-H]⁺).
-
m/z = 98: Loss of the aldehyde group ([M-CHO]⁺). This is often a diagnostic peak for aldehydes.[3]
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Column: Use a standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Method Setup:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound. Analyze the mass spectrum of this peak, confirming the molecular ion and evaluating the fragmentation pattern against the expected losses.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. For this compound, this is crucial for confirming the aldehyde and the thiazole ring system.
Causality Behind Experimental Choices:
-
Technique: For a solid sample, preparing a KBr pellet or using Attenuated Total Reflectance (ATR) are common methods. For a liquid or low-melting solid, analysis as a neat thin film between salt plates is effective.[1] This minimizes sample preparation and avoids solvent interference.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~2850 and ~2750 | Aldehyde C-H | C-H Stretch | Medium (Often appears as a pair) |
| ~1700 - 1680 | Aldehyde C=O | C=O Stretch | Strong, Sharp |
| ~1600 and ~1480 | Thiazole Ring | C=C and C=N Stretch | Medium to Strong |
| ~2920 | Methyl C-H | C-H Stretch | Medium |
Protocol 3: FTIR Analysis (Neat Sample)
-
Instrument Preparation: Ensure the ATR crystal or NaCl plates are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate. Record a background spectrum.
-
Sample Application:
-
ATR: Place a small amount of the sample directly onto the ATR crystal.
-
Neat Film: If the sample is a low-melting solid or liquid, place a single drop between two NaCl plates and gently press them together to form a thin film.
-
-
Acquisition: Place the sample holder (ATR unit or NaCl plates) into the spectrometer's sample compartment.
-
Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should show absorbance peaks corresponding to the functional groups listed in the table above. Compare the obtained spectrum with a reference spectrum if available.[1]
Purity Assessment by Chromatography
While spectroscopic methods confirm structure, chromatography is essential for quantifying purity and identifying potential impurities.
Gas Chromatography (GC-FID)
GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound.
Causality Behind Experimental Choices:
-
Detector: FID is chosen for its high sensitivity to organic compounds and a wide linear range, making it ideal for calculating purity by area percent.
-
Column: A mid-polarity column (e.g., DB-17 or equivalent) can provide a different selectivity compared to the non-polar column used in GC-MS, offering a more comprehensive impurity profile.
Protocol 4: GC-FID Purity Analysis
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in acetone or ethyl acetate.
-
GC Method Setup:
-
Column: DB-17 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium or Hydrogen at 1.2 mL/min.
-
Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: 80 °C for 2 min, ramp at 15 °C/min to 260 °C, hold for 10 min.
-
Detector: FID at 280 °C.
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a complementary technique to GC, particularly useful for identifying non-volatile or thermally labile impurities.[5][6]
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is the workhorse of HPLC, effectively separating compounds based on their hydrophobicity.[7]
-
Mobile Phase: A gradient of water and acetonitrile, buffered with formic acid, provides good peak shape and resolution for a wide range of compounds.
-
Detector: A UV detector is suitable as the thiazole ring and carbonyl group are chromophores that absorb UV light, allowing for sensitive detection.[8]
Protocol 5: HPLC-UV Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Method Setup:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Injection: Inject 10 µL of the filtered sample.
-
Data Analysis: As with GC, calculate purity using the area percent method from the resulting chromatogram.
Integrated Analytical Workflow
The successful characterization of this compound requires an integrated approach where data from all techniques are combined to build a complete profile of the molecule's identity and purity.
Caption: Integrated workflow for characterization.
References
-
PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomas, S. M., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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SpectraBase. (n.d.). 5-methyl-2-thiazolecarboxaldehyde. John Wiley & Sons, Inc. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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large-scale synthesis of 5-Methylthiazole-2-carbaldehyde
An Application Guide for the Industrial-Scale Synthesis of 5-Methylthiazole-2-carbaldehyde
Abstract
This compound is a pivotal building block in medicinal chemistry and the synthesis of complex organic molecules. Its efficient production on a large scale is critical for meeting the demands of pharmaceutical and agrochemical development. This comprehensive guide provides a detailed examination of a scientifically robust and scalable synthetic route, focusing on the selective oxidation of 2,5-dimethylthiazole. We delve into the mechanistic underpinnings, offer a step-by-step industrial protocol, address critical safety and handling considerations, and discuss process optimization for maximizing yield and purity. This document is intended for researchers, chemists, and process development professionals engaged in the large-scale manufacturing of heterocyclic intermediates.
Introduction and Strategic Importance
The thiazole moiety is a cornerstone in numerous biologically active compounds. This compound (CAS No. 13838-78-3), in particular, serves as a key intermediate for the synthesis of a wide array of high-value molecules.[1][2] Its strategic importance lies in the reactive aldehyde group, which allows for diverse downstream functionalization, making it an indispensable precursor in multi-step syntheses. The primary challenge, and the focus of this guide, is the transition from laboratory-scale preparation to a cost-effective, safe, and efficient industrial production process.
This application note provides an authoritative protocol for the large-scale synthesis via the selective oxidation of 2,5-dimethylthiazole, a route favored for its atom economy and operational simplicity.
Comparative Analysis of Synthetic Routes
Several pathways to this compound have been explored. A strategic selection is paramount for industrial application, balancing cost, safety, yield, and environmental impact.
-
Route A: Grignard/Organolithium Formylation: This classic approach involves the metallation of 5-methylthiazole at the C2 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3] While effective at the lab scale, the use of cryogenic temperatures and highly reactive organometallic reagents presents significant challenges for large-scale production, including cost and stringent safety infrastructure.
-
Route B: Rosenmund Reduction: The reduction of a 5-methylthiazole-2-carbonyl chloride derivative using a poisoned palladium catalyst (e.g., Pd/BaSO₄) can yield the desired aldehyde.[4] However, this adds synthetic steps (acid formation, then acid chloride formation) and requires careful control of catalyst activity to prevent over-reduction to the alcohol.
-
Route C: Selective Oxidation of 2,5-Dimethylthiazole: This is the most direct and industrially viable route. It leverages the inherent reactivity of the methyl group at the C2 position of the thiazole ring, allowing for its selective oxidation to an aldehyde. The reagent of choice for this transformation is often Selenium Dioxide (SeO₂), which performs a "Riley Oxidation".[5][6] This method is advantageous due to the accessibility of the starting material and the directness of the conversion.
Based on this analysis, the Selective Oxidation using Selenium Dioxide (Route C) is identified as the superior strategy for large-scale synthesis.
The Chosen Path: Riley Oxidation of 2,5-Dimethylthiazole
Mechanistic Rationale and Causality
The Riley oxidation is a well-established method for the oxidation of activated methyl or methylene groups.[6] The methyl group at the C2 position of the thiazole ring is particularly activated due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
The reaction proceeds through an initial ene reaction between the thiazole and SeO₂, followed by a[7]-sigmatropic rearrangement. Subsequent hydrolysis of the resulting selenium-containing intermediate yields the aldehyde and elemental selenium (Se⁰), which precipitates from the reaction mixture.[5][6]
Mandatory Safety and Handling Protocols
Large-scale chemical synthesis demands unwavering adherence to safety protocols. Selenium compounds are highly toxic and require specialized handling.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including chemical-resistant gloves, flame-retardant lab coats, and full-face respirators with appropriate cartridges for organic vapors and particulates.[8]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with dedicated exhaust ventilation.[8] Eyewash stations and safety showers must be immediately accessible.[8]
-
Reagent Handling: Selenium dioxide is a toxic solid. Avoid generating dust. Weighing and transfers should occur in a ventilated enclosure (powder containment hood).
-
Waste Disposal: All selenium-containing waste, including the filtered elemental selenium and contaminated solvents, must be collected in designated, sealed containers and disposed of as hazardous waste according to local and federal regulations.[9]
-
Fire Safety: The reaction involves flammable solvents. Use appropriate fire extinguishers (e.g., CO₂, dry chemical powder) and ensure the reactor is properly grounded to prevent static discharge.[7]
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 10 kg scale production. All equipment should be thoroughly cleaned, dried, and purged with an inert atmosphere (e.g., Nitrogen) before use.
Materials and Equipment
| Item | Specification | Quantity |
| Reactants | ||
| 2,5-Dimethylthiazole | Purity ≥ 98% | 11.3 kg (100 mol) |
| Selenium Dioxide (SeO₂) | Purity ≥ 99% | 11.1 kg (100 mol) |
| Solvent | ||
| 1,4-Dioxane | Anhydrous Grade | 100 L |
| Work-up Chemicals | ||
| Toluene | Technical Grade | 50 L |
| Saturated NaHCO₃ Solution | As required | |
| Brine | Saturated NaCl Solution | 20 L |
| Anhydrous MgSO₄ | 2 kg | |
| Equipment | ||
| Reaction Vessel | 200 L Glass-Lined Reactor with Mechanical Stirrer, Reflux Condenser, Temperature Probe, and Nitrogen Inlet | 1 |
| Heating/Cooling Mantle | Sized for 200 L Reactor | 1 |
| Filtration Apparatus | Large Buchner Funnel or Filter Press with Celite® | 1 |
| Separation Funnel | 100 L | 1 |
| Rotary Evaporator | Industrial Scale (50 L) | 1 |
| Vacuum Distillation Setup | Sized for >20 L capacity | 1 |
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the 200 L reactor with 2,5-dimethylthiazole (11.3 kg) and 1,4-dioxane (100 L). Begin stirring and establish a gentle nitrogen blanket.
-
Reagent Addition: Carefully add the selenium dioxide (11.1 kg) to the stirred solution in portions over 1-2 hours. Causality: Portion-wise addition is crucial to control the initial exotherm of the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 101°C) and maintain this temperature for 12-16 hours. A black precipitate of elemental selenium will form as the reaction progresses.
-
Reaction Monitoring: Periodically take samples and analyze by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is complete when <2% of 2,5-dimethylthiazole remains.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the entire mixture through a pad of Celite® to remove the precipitated black selenium. Wash the filter cake with toluene (2 x 10 L) to recover any entrained product. Causality: Celite is used to prevent the fine selenium particles from clogging the filter medium.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the dioxane and toluene.
-
Liquid-Liquid Extraction: Transfer the remaining crude oil to a 100 L separatory funnel. Dilute with toluene (40 L) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 L) and brine (1 x 20 L). Causality: The bicarbonate wash neutralizes any acidic byproducts, such as selenous acid.
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a yellow to light brown solid or oil.[1]
Expected Yield and Characterization
| Parameter | Expected Value |
| Appearance | Yellow to light brown solid/oil |
| Molecular Wt. | 127.17 g/mol [10][11] |
| Boiling Point | ~96-98 °C at 15 mmHg |
| Yield | 70-80% (9.0 - 10.2 kg) |
| Purity (GC) | ≥ 98% |
| ¹H NMR | Consistent with the structure of the target compound |
| IR (Neat) | Characteristic C=O stretch ~1680 cm⁻¹ |
Alternative Pathway: Grignard Formylation
For contexts where selenium use is prohibited, a Grignard-based approach is a viable, albeit more complex, alternative.
This method avoids toxic heavy metals but requires stricter anhydrous conditions, cryogenic cooling for the halogen-metal exchange, and careful handling of pyrophoric Grignard reagents, making it less amenable to standard large-scale production facilities.[3]
Conclusion
The selective oxidation of 2,5-dimethylthiazole using selenium dioxide stands as the most robust and economically viable method for the . The protocol detailed herein provides a comprehensive framework for achieving high yields and purity. The paramount importance of rigorous safety protocols, particularly concerning the handling of selenium compounds, cannot be overstated. By implementing these procedures, chemical manufacturers can reliably produce this critical intermediate to support ongoing advancements in the pharmaceutical and chemical industries.
References
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Accessed January 11, 2026. [Link]
-
Shaikh, N. (2000, January). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Google Patents. (1996, November 20). United States Patent (19). [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. [Link]
- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Google Patents. (n.d.). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
-
National Center for Biotechnology Information. 2-Methyl-1,3-thiazole-5-carbaldehyde. PubChem. [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Accessed January 11, 2026. [Link]
-
National Center for Biotechnology Information. 5-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]
-
ACS Publications. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Accessed January 11, 2026. [Link]
-
Indiana University Indianapolis. Oxidations with Selenium Dioxide. Accessed January 11, 2026. [Link]
-
SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. [Link]
-
National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Accessed January 11, 2026. [Link]
-
Wikipedia. Riley oxidation. Accessed January 11, 2026. [Link]
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Application Note: Synthesis of Novel Secondary Alcohols via Grignard Reaction with 5-Methylthiazole-2-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thiazole-Containing Alcohols
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its presence is integral to compounds developed for anti-inflammatory, antibacterial, and anticancer applications.[2][3] The synthesis of chiral secondary alcohols containing a thiazole moiety, specifically (5-methylthiazol-2-yl)methanols, provides critical building blocks for the development of novel therapeutics. These alcohols serve as key intermediates, allowing for further structural elaboration to optimize potency, selectivity, and pharmacokinetic profiles.
The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficiency in forming carbon-carbon bonds.[4] The reaction of 5-methylthiazole-2-carbaldehyde with various organomagnesium halides (Grignard reagents) offers a reliable and versatile route to a diverse library of secondary alcohols.[5][6] This application note provides a detailed, experience-driven guide to this transformation, covering the mechanistic underpinnings, a robust experimental protocol, and critical insights for troubleshooting and optimization.
Reaction Principle: Mechanism of Nucleophilic Addition
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium reagent to the electrophilic carbonyl carbon of the aldehyde.[7][8] The significant difference in electronegativity between carbon (~2.55) and magnesium (1.31) polarizes the C-Mg bond, imparting substantial carbanionic character to the carbon atom.[9][10] This makes the Grignard reagent a potent nucleophile and a strong base.[10][11]
The reaction can be dissected into two primary stages:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of this compound. This attack breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[8][12]
-
Aqueous Workup: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or a dilute mineral acid.[7][13] The alkoxide intermediate is protonated to yield the final secondary alcohol product.[6][12]
Caption: High-level overview of the Grignard reaction mechanism.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of (5-methylthiazol-2-yl)(phenyl)methanol as a representative example.
3.1 Critical Pre-Reaction Preparations: The Causality of Anhydrous Conditions
Grignard reagents react vigorously with protic solvents like water and alcohols.[10][14] This is because the Grignard carbon is a far stronger base than the corresponding hydroxide or alkoxide, leading to rapid protonation that quenches the reagent and reduces yield.[8] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.
-
Glassware: A three-neck round-bottom flask, addition funnel, and condenser should be assembled and either oven-dried (120 °C, >4 hours) or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.[13][15]
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential.[14] Use a freshly opened bottle or solvent from a purification system.
3.2 Reagents and Materials
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 0.29 g | 12.0 mmol | Ensure a fresh, unoxidized surface. |
| Bromobenzene | 157.01 | 1.26 mL | 12.0 mmol | Anhydrous. |
| This compound | 127.17 | 1.27 g | 10.0 mmol | Ensure purity. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 50 mL | - | Solvent. |
| Saturated aq. NH₄Cl | - | 30 mL | - | For workup. |
| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | Drying agent. |
3.3 Step-by-Step Procedure
Caption: Experimental workflow for the Grignard reaction.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (0.29 g) in the flame-dried three-neck flask equipped with a stir bar, condenser, and addition funnel, under a positive pressure of nitrogen.[15]
-
In the addition funnel, dissolve bromobenzene (1.26 mL) in 15 mL of anhydrous diethyl ether.
-
Add approximately 1.5 mL of the bromobenzene solution to the stirring magnesium turnings. The reaction initiation is the most critical step. It is evidenced by the solution turning cloudy and the gentle refluxing of the ether solvent.[4] If it does not start, gentle warming with a heat gun or the addition of a small iodine crystal may be necessary.[13]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[15]
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The solution should appear grey and cloudy.[16]
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Dissolve this compound (1.27 g) in 15 mL of anhydrous diethyl ether and add this solution to the addition funnel.
-
Add the aldehyde solution dropwise to the vigorously stirring Grignard reagent over 20-30 minutes, ensuring the internal temperature does not rise significantly.[16] This slow addition prevents side reactions and dimerization.
-
After the addition, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly add 30 mL of saturated aqueous ammonium chloride solution to quench the reaction.[7] Perform this step cautiously as it is exothermic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate (~40 mL each time).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
-
Potential Side Reactions and Troubleshooting
While robust, the Grignard reaction can be subject to side reactions, primarily stemming from the reagent's strong basicity.[5][15]
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Wet glassware or solvents. | Ensure all equipment is rigorously dried and solvents are anhydrous.[14] |
| Poor quality magnesium. | Use fresh, unoxidized magnesium turnings. | |
| Grignard reagent failed to initiate. | Use an activating agent (I₂ crystal), sonicate, or gently warm the flask.[13] | |
| Recovery of Starting Aldehyde | Incomplete reaction or quenched Grignard reagent. | Check for sources of moisture. Ensure sufficient equivalents of Grignard reagent were used. |
| Formation of Ketone Byproduct | Oxidation of the secondary alcohol product. | This is less common but can occur. Ensure the workup is performed promptly and avoid exposure to strong oxidants. A known side reaction for some Grignard syntheses is the formation of a ketone from the alcohol product.[15] |
Characterization of the Product
The identity and purity of the synthesized (5-methylthiazol-2-yl)methanol derivatives should be confirmed using standard analytical techniques. For the parent compound 2-amino-5-methylthiazole, extensive spectroscopic data is available which can serve as a reference for interpreting the spectra of its derivatives.[17]
-
¹H and ¹³C NMR: To confirm the molecular structure. Expect to see a new signal for the carbinol proton (-CH-OH) in the ¹H NMR spectrum and the corresponding carbon in the ¹³C NMR spectrum.
-
FT-IR Spectroscopy: To identify key functional groups. Look for a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The Grignard reaction of this compound is a powerful and highly adaptable method for synthesizing a wide array of secondary alcohols. These products are valuable intermediates in the discovery of new therapeutic agents.[1][18] By maintaining strict anhydrous conditions and controlling reaction parameters, researchers can reliably access these important molecular building blocks. Understanding the underlying mechanism and potential pitfalls, as detailed in this guide, is paramount to achieving high yields and purity, thereby accelerating the drug development process.
References
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. [Link]
-
Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry. [Link]
-
Grignard Reaction. (n.d.). University of Rochester. [Link]
-
Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Grignard Reaction. (n.d.). University of California, Irvine. [Link]
-
Grignard Reagents. (n.d.). ChemTalk. [Link]
-
Side Reactions in a Grignard Synthesis. (2025, August 6). ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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2-Amino-5-methylthiazole. (n.d.). PubChem - NIH. [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Massachusetts. [Link]
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Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. (2025, August 6). ResearchGate. [Link]
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Using the Grignard Reaction to Make Alcohols. (2014, March 3). YouTube. [Link]
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Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]
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Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. [Link]
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Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). YouTube. [Link]
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Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. (2023, July 31). NIH. [Link]
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Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]
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synthesis of 5-Methylthiazole-2-carbaldehyde derivatives for antimicrobial studies
Application Note & Protocol Guide
Topic: Synthesis and Antimicrobial Evaluation of 5-Methylthiazole-2-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health, compelling an urgent search for new and effective therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][3] This structure is a core component of numerous approved drugs, including antimicrobials like sulfathiazole, demonstrating its profound biological significance.[1] Thiazole derivatives have been shown to exhibit a wide spectrum of antimicrobial activities by interfering with essential bacterial and fungal pathways, such as cell wall synthesis, protein synthesis, and nucleic acid replication.[1][2]
This guide provides a comprehensive framework for the synthesis of a focused library of novel antimicrobial candidates based on the this compound core. We will detail the synthesis of this key intermediate, its derivatization into Schiff bases, and robust protocols for evaluating their in vitro antimicrobial efficacy. The aldehyde functionality at the 2-position serves as a versatile chemical handle, allowing for the systematic introduction of diverse structural motifs to explore structure-activity relationships (SAR) and optimize biological activity.
Part 1: Synthesis of the Core Scaffold: this compound
The strategic synthesis of the core aldehyde is the critical first step. While various methods exist for thiazole synthesis, a reliable pathway to this compound involves a multi-step sequence starting from readily available precursors. The following protocol outlines a robust approach involving the formation of the thiazole ring followed by functional group manipulation to install the aldehyde.
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-5-methylthiazole
This protocol is based on the classical Hantzsch thiazole synthesis.[4]
Materials:
-
1-Bromopropan-2-one
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Add 1-bromopropan-2-one (1.0 eq) dropwise to the stirred solution at room temperature. Caution: 1-Bromopropan-2-one is a lachrymator and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Resuspend the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure 2-amino-5-methylthiazole.[5]
Protocol 2: Synthesis of this compound
This protocol utilizes the intermediate from Protocol 1 to generate the final aldehyde scaffold.
Materials:
-
2-Amino-5-methylthiazole (from Protocol 1)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Diethyl ether
Procedure:
-
Step A: Synthesis of 2-Bromo-5-methylthiazole:
-
Cool a stirred solution of HBr (48%) to 0 °C.
-
Slowly add 2-amino-5-methylthiazole (1.0 eq).
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, add CuBr (1.2 eq) to HBr and heat gently until dissolved, then cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.
-
Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool, extract with diethyl ether, wash the organic layer with sodium bicarbonate solution, dry over magnesium sulfate, and purify to obtain 2-bromo-5-methylthiazole.
-
-
Step B: Formylation via Grignard Reagent: [6]
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF and a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromo-5-methylthiazole (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition, stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Part 2: Synthesis of Schiff Base Derivatives
The aldehyde group of the core scaffold is an ideal electrophile for condensation with primary amines to form Schiff bases (imines). This reaction is typically high-yielding and allows for the introduction of a wide array of chemical diversity, which is crucial for SAR studies.[7][8]
General Derivatization Workflow
Caption: General reaction scheme for Schiff base derivatization.
Protocol 3: General Synthesis of Schiff Base Derivatives
Materials:
-
This compound (from Protocol 2)
-
Various primary amines (e.g., substituted anilines, aminopyridines, hydrazides)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.
Hypothetical Library of Synthesized Derivatives
The following table illustrates a small, diverse library of derivatives that can be synthesized using Protocol 3 to probe different electronic and steric properties.
| Derivative ID | Amine Starting Material | Resulting 'R' Group on Imine Nitrogen | Purpose of Modification |
| SMT-01 | Aniline | Phenyl | Baseline aromatic substituent |
| SMT-02 | 4-Fluoroaniline | 4-Fluorophenyl | Introduce electron-withdrawing group |
| SMT-03 | 4-Methoxyaniline | 4-Methoxyphenyl | Introduce electron-donating group |
| SMT-04 | Isonicotinohydrazide | 4-Pyridoyl-hydrazinyl | Introduce H-bond donor/acceptor, pyridyl ring |
| SMT-05 | Sulfanilamide | 4-Sulfamoylphenyl | Introduce sulfonamide group, a known antibacterial pharmacophore |
Part 3: Protocols for In Vitro Antimicrobial Evaluation
Once synthesized and characterized, the derivatives must be screened for antimicrobial activity. Standardized methods are crucial for obtaining reliable and comparable data.[9][10][11]
Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial screening and lead identification.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12]
Materials & Equipment:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and/or fungal strains (Candida albicans ATCC 90028)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO or solvent)
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Prepare stock solutions of the test compounds (e.g., 1024 µg/mL) in a suitable solvent like DMSO.
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well (except for the sterility control well).
-
Include controls:
-
Growth Control: Broth + inoculum (no compound).
-
Sterility Control: Broth only (no inoculum).
-
Solvent Control: Broth + inoculum + highest concentration of DMSO used.
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Seal the plates and incubate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.
Antimicrobial Activity Data Presentation
Results should be tabulated clearly for easy comparison and SAR analysis.
| Derivative ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| SMT-01 | 64 | 128 | >256 |
| SMT-02 | 32 | 64 | 128 |
| SMT-03 | 128 | >256 | >256 |
| SMT-04 | 16 | 32 | 64 |
| SMT-05 | 8 | 16 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
(Note: Data are hypothetical and for illustrative purposes only.)
Part 4: Hypothesized Mechanism of Action
Thiazole-based antimicrobials can act via multiple mechanisms.[2][13] For derivatives of this type, a plausible hypothesis is the inhibition of essential bacterial or fungal enzymes. For instance, the planar aromatic structure combined with potential hydrogen bonding groups could allow these molecules to act as competitive inhibitors at the active site of enzymes like DNA gyrase in bacteria or lanosterol 14α-demethylase in fungi.[14] The latter is a key enzyme in the ergosterol biosynthesis pathway, and its inhibition disrupts fungal cell membrane integrity.[13]
Caption: Hypothesized inhibition of fungal ergosterol biosynthesis.
Conclusion and Future Perspectives
This guide provides a detailed, actionable framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. The protocols herein describe a logical path from scaffold synthesis to lead identification. The preliminary data generated from these studies will be foundational for establishing a clear structure-activity relationship, guiding the design of second-generation compounds with enhanced potency and a more favorable pharmacological profile. Future work should focus on testing promising leads against multidrug-resistant clinical isolates, evaluating cytotoxicity against mammalian cell lines to determine selectivity, and advancing the most promising candidates to in vivo models of infection.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 11, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2011). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved January 11, 2026, from [Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2016). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2024). Journal of Advanced Research in Applied Sciences and Engineering Technology. Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2016). Journal of the Chemical Society of Pakistan. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents.
- The preparation method of 2-thiazole carboxaldehyde compounds. (2009). Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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The Thiazolium Salt: Gateway to N-Heterocyclic Carbene Catalysis
An In-Depth Technical Guide to the Catalytic Applications of 5-Methylthiazole-2-carbaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications centered around the 5-methylthiazole structural motif. While this compound itself is a versatile synthetic intermediate, its true power in catalysis is unlocked when it is considered as a precursor or a component of N-Heterocyclic Carbene (NHC) organocatalysts. These catalysts have revolutionized modern organic synthesis by enabling unique chemical transformations with high efficiency and selectivity.
This document delves into the core principles of NHC catalysis derived from thiazolium salts, focusing on the pivotal reactions they mediate. We will explore the mechanistic underpinnings of this chemistry, provide detailed, field-proven protocols for key transformations, and present data in a clear, comparative format.
The thiazole ring is a cornerstone of many biologically active compounds and a privileged scaffold in medicinal chemistry.[1][2] In the realm of catalysis, its significance is profoundly linked to its quaternized form: the thiazolium salt. The hydrogen atom at the C2 position of the thiazolium ring is acidic. Upon deprotonation by a suitable base, it yields a highly reactive nucleophilic species known as an N-Heterocyclic Carbene (NHC).
This transformation is the linchpin of a powerful catalytic strategy known as "umpolung," or polarity reversal.[3][4] An aldehyde, which is inherently an electrophile at its carbonyl carbon, can be converted into a potent nucleophile. The NHC catalyst adds to the aldehyde, and subsequent rearrangement forms the "Breslow intermediate," a key nucleophilic species that drives a host of synthetic transformations.
The seminal work on this concept dates back to the study of thiamine (Vitamin B1), which contains a thiazolium moiety and is crucial for biochemical reactions involving aldehyde metabolism. This biological precedent paved the way for the development of a vast library of synthetic thiazolium salt pre-catalysts for reactions like the benzoin condensation and the Stetter reaction.[5]
Caption: Catalyst activation and formation of the key Breslow intermediate.
Core Application: The Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxy ketone, also known as an acyloin.[6][7] While traditionally catalyzed by cyanide, thiazolium salt-derived NHCs offer a milder, safer, and highly efficient alternative.[6][8] This reaction is fundamental in synthesizing valuable building blocks for more complex molecules.
Mechanism of Action
The catalytic cycle begins with the generation of the NHC from its thiazolium salt precursor. The NHC attacks the carbonyl carbon of the first aldehyde molecule, forming a tetrahedral intermediate. A proton transfer and rearrangement yield the critical Breslow intermediate. This intermediate, now a potent nucleophile, attacks a second molecule of aldehyde. Subsequent collapse of the resulting adduct eliminates the NHC catalyst, furnishing the benzoin product and regenerating the catalyst for the next cycle.[6]
Caption: Catalytic cycle of the NHC-mediated Benzoin Condensation.
Experimental Protocol: Synthesis of Benzoin from Benzaldehyde
This protocol describes a standard procedure for the benzoin condensation using a common thiazolium salt pre-catalyst.
Materials:
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiamine hydrochloride analogue)
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Triethylamine (Et₃N) or DBU (1,8-Diazabicycloundec-7-ene)
-
Ethanol or Methanol, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the thiazolium salt (0.05 eq) in anhydrous ethanol (2 M relative to the aldehyde).
-
Base Addition: Add triethylamine (0.1 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the thiazolium salt to generate the active NHC catalyst in situ.[8]
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-12 hours. The formation of a white precipitate (benzoin product) may be observed.
-
Work-up:
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a white solid. It can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure benzoin.
Core Application: The Stetter Reaction
The Stetter reaction is an NHC-catalyzed conjugate addition (a 1,4-addition) of an aldehyde to an α,β-unsaturated compound, such as an enone or an acrylate.[3] This powerful reaction forms 1,4-dicarbonyl compounds, which are versatile precursors for synthesizing various heterocycles like furans and pyrroles via the Paal-Knorr synthesis.[4] The Stetter reaction is a thermodynamically controlled process, and its success relies on the fact that the 1,4-adduct is more stable than the product of the competing (and reversible) benzoin condensation.[3]
Mechanism of Action
Similar to the benzoin condensation, the catalytic cycle is initiated by the formation of the Breslow intermediate from the NHC and an aldehyde. This nucleophilic intermediate then undergoes a Michael-type addition to the α,β-unsaturated acceptor. A final proton transfer and elimination of the catalyst yield the 1,4-dicarbonyl product and regenerate the NHC for the next turnover.[4]
Caption: Catalytic cycle of the NHC-mediated Stetter Reaction.
Experimental Protocol: Intramolecular Stetter Reaction
This protocol outlines a general procedure for an intramolecular Stetter reaction, a common strategy for synthesizing cyclic ketones.
Materials:
-
Substrate (e.g., a molecule containing both an aldehyde and an α,β-unsaturated ketone moiety)
-
Chiral or achiral thiazolium salt pre-catalyst (e.g., 3,4,5-trimethylthiazolium iodide)
-
DBU (1,8-Diazabicycloundec-7-ene) or another suitable non-nucleophilic base
-
Anhydrous, high-boiling point solvent (e.g., Toluene or Dioxane)
-
Standard work-up and purification reagents as listed in the previous protocol.
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the thiazolium salt pre-catalyst (0.1 eq) and the substrate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (e.g., 0.1 M concentration of the substrate).
-
Initiation: Heat the mixture to the desired temperature (e.g., 80-110 °C). Add the base (DBU, 0.1-0.2 eq) dropwise via syringe. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation of the pre-catalyst without competing side reactions.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS. Intramolecular reactions are often faster than their intermolecular counterparts.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1 M HCl solution to remove the base.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired cyclic 1,4-dicarbonyl compound.
Data Summary and Comparison
The efficiency of these catalytic reactions depends on several factors, including the specific structure of the thiazolium salt, the base, the solvent, and the temperature. The following table summarizes typical conditions and outcomes for these reactions.
| Reaction Type | Catalyst Loading (mol%) | Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Benzoin Condensation | 5 - 20 | Et₃N, DBU | Ethanol, THF | 25 - 60 | 70 - 95 |
| Intermolecular Stetter | 10 - 20 | DBU, K₂CO₃ | THF, Dioxane | 25 - 80 | 60 - 85 |
| Intramolecular Stetter | 5 - 15 | DBU, NaOAc | Toluene, THF | 60 - 110 | 75 - 98 |
| Asymmetric Stetter | 10 - 20 | DBU, Cs₂CO₃ | Toluene, CH₂Cl₂ | 0 - 25 | 60 - 95 (>90% ee) |
Asymmetric Catalysis and Future Directions
A significant evolution in this field is the development of chiral NHC catalysts for asymmetric synthesis.[9] By using thiazolium salts derived from chiral backbones, it is possible to synthesize enantiomerically enriched products, which is of paramount importance in drug development. The design of novel thiazolium salts, including those with the this compound motif incorporated into more complex chiral scaffolds, remains an active and promising area of research. These efforts aim to create catalysts with even greater activity and selectivity for synthesizing the complex chiral molecules that form the next generation of pharmaceuticals.[1]
References
- Garcin, I., Maillard, L., Campagne, J.-M., & de Figueiredo, R. M. (2025). Thiazolium Salts: From Thiamine to Cutting-Edge Organocatalysts.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Dondoni, A., & Merino, P. (1992). Chemistry of the enolates of 2-acetylthiazole: aldol reactions with chiral aldehydes to give 3-deoxy aldos-2-uloses and 3-deoxy 2-ulosonic acids. A short total synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO). The Journal of Organic Chemistry, 57(23), 6267–6275.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97.
- Li, Y., Wang, L., & Fu, H. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 87(1), 633–643.
-
Wikipedia. (2023). Benzoin condensation. Retrieved from [Link]
- White, M. J., & Leeper, F. J. (2001). Kinetics of the thiazolium ion-catalyzed benzoin condensation. The Journal of Organic Chemistry, 66(15), 5124-5131.
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Stetter reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoin Condensation. Retrieved from [Link]
- Nitti, F., et al. (2021). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society, 143(31), 12230–12242.
- N'gompaza-Diarra, A., et al. (2006). Synthesis of chiral polyaminothiazoles. Tetrahedron Letters, 47(24), 4059-4062.
- Channabasappa, S. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 854675.
-
PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Methylthiazole-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 2-Methylthiazole-5-carbaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Benzoin Condensation References. Retrieved from [Link]
- Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-5.
- Li, J., et al. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 12(7), 1468–1472.
- Kis, C., et al. (2021).
-
ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Retrieved from [Link]
-
SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]
-
Expert Insights. (n.d.). The Chemical Synthesis Applications of 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]
- Google Patents. (2001). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
Sources
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preparation of 5-Methylthiazole-2-carbaldehyde analogs for drug discovery
Application Note & Protocols
Topic: Preparation of 5-Methylthiazole-2-carbaldehyde Analogs for High-Throughput Screening and Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of pharmacologically active compounds, including approved drugs like the antiretroviral Ritonavir and the antibiotic Penicillin.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. Within this class, this compound serves as an exceptionally versatile starting point for the synthesis of compound libraries. The aldehyde functional group is a reactive handle that allows for a wide array of chemical transformations, enabling the systematic exploration of chemical space to identify novel therapeutic agents.[3] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them a high-priority scaffold in modern drug discovery programs.[4][5][6]
This guide provides a detailed overview of robust synthetic strategies for the preparation of a this compound core, followed by protocols for its diversification into a library of analogs suitable for screening and lead optimization.
Core Synthetic Strategy: A Two-Stage Approach
The most efficient pathway to a diverse library of this compound analogs can be logically divided into two primary stages: first, the construction of the core heterocyclic scaffold, and second, the functionalization and diversification of the aldehyde group. This approach allows for the bulk preparation of the core intermediate, which can then be partitioned and reacted under various conditions to generate a multitude of distinct final compounds.
Caption: High-level workflow for the synthesis and diversification of this compound analogs.
Part 1: Synthesis of the this compound Core
The cornerstone of this entire process is the reliable synthesis of the aldehyde intermediate. While several methods exist, the Hantzsch thiazole synthesis followed by a regioselective formylation reaction provides a robust and scalable route.[7][8]
Protocol 1.1: Hantzsch Synthesis of 5-Methylthiazole
The Hantzsch synthesis is a classic, dependable method for forming the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of the C2-unsubstituted 5-methylthiazole, thioformamide is the reagent of choice.
Caption: Workflow for the Hantzsch synthesis of the 5-methylthiazole core.
Materials and Reagents:
-
1-Chloro-2-propanone (stabilized)
-
Thioformamide
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioformamide (1.0 eq) in anhydrous ethanol.
-
Slowly add 1-chloro-2-propanone (1.05 eq) to the solution at room temperature. The addition is often mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-methylthiazole.
-
Purify the crude product by vacuum distillation to obtain pure 5-methylthiazole.
Protocol 1.2: Vilsmeier-Haack Formylation of 5-Methylthiazole
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich heterocycles.[7] It utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Materials and Reagents:
-
5-Methylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
Set up a three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel and a thermometer.
-
Add anhydrous DMF (3.0 eq) to the flask and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5-methylthiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by pouring it into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is ~7-8.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.
Part 2: Analog Diversification
With the core aldehyde in hand, the generation of a chemical library can commence. The aldehyde's electrophilic carbon is a prime target for nucleophilic attack, making it an ideal hub for diversification.
Caption: Diversification pathways starting from the this compound hub.
Protocol 2.1: Parallel Synthesis of Schiff Base (Imine) Analogs
This protocol is designed for parallel synthesis in a 24- or 96-well plate format, allowing for the rapid generation of dozens of analogs. The reaction involves the condensation of the aldehyde with a library of primary amines.[10]
Materials and Reagents:
-
Stock solution of this compound in methanol (e.g., 0.5 M)
-
Library of diverse primary amines (e.g., anilines, benzylamines, alkylamines) as stock solutions in methanol
-
Glacial acetic acid (catalyst)
-
Methanol (anhydrous)
Procedure (per well):
-
To a reaction well, add the stock solution of this compound (1.0 eq).
-
Add the stock solution of the desired primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops of a 10% solution in methanol).
-
Seal the reaction plate and heat to 60 °C for 4-6 hours, or agitate at room temperature overnight.
-
Monitor a representative reaction by TLC or LC-MS to confirm imine formation.
-
Upon completion, the solvent can be evaporated in a centrifugal evaporator. The resulting crude products can often be used directly for high-throughput screening or purified via parallel HPLC.
Characterization Note: The formation of the imine bond can be confirmed by ¹H NMR spectroscopy, where a characteristic singlet for the azomethine proton (–CH=N–) typically appears between 8.5-9.1 ppm.[10]
Data Summary and Structure-Activity Relationships (SAR)
The power of synthesizing an analog library lies in the ability to correlate structural changes with changes in biological activity. By systematically varying the 'R' group on the amine used in the Schiff base synthesis, researchers can build a structure-activity relationship (SAR) profile.[4][11]
Table 1: Representative Library of Schiff Base Analogs
| Entry | Amine (R-NH₂) | Resulting Analog 'R' Group | Expected Biological Target Class |
| 1 | Aniline | Phenyl | General Screening |
| 2 | 4-Fluoroaniline | 4-Fluorophenyl | Kinase, GPCRs |
| 3 | 4-Methoxybenzylamine | 4-Methoxybenzyl | Anti-inflammatory, COX |
| 4 | 2-Aminopyridine | Pyridin-2-yl | CNS, Ion Channels |
| 5 | N-(3-aminopropyl)morpholine | 3-(Morpholino)propyl | Solubility, PK modulation |
SAR Insights:
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on an aromatic ring can significantly alter binding affinity.[4][10]
-
Steric Hindrance: The size and position of substituents can influence how a molecule fits into a binding pocket. For example, ortho-substituted anilines may adopt a different conformation than para-substituted ones.
-
Pharmacokinetic Properties: Adding polar groups, like the morpholine in Entry 5, can improve solubility and modulate pharmacokinetic properties.
Conclusion
The this compound scaffold is a powerful and validated starting point for drug discovery campaigns. The synthetic protocols detailed herein, from the foundational Hantzsch synthesis to parallel library generation, provide a reliable and efficient pathway to a diverse set of novel chemical entities. By systematically exploring the chemical space around this privileged core, researchers can effectively probe biological systems and uncover new leads for the development of next-generation therapeutics.
References
- BenchChem. (2025). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols.
- Devgun, M., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113.
- Osman, N. A., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 154-170.
- Noolvi, M. N., et al. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.
- Gheorghe, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(15), 12285.
- Journal of Molecular Structure. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1266, 133479.
- Gheorghe, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.
- BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-5-methylthiazole.
- BenchChem. (2025). Synthetic Routes to Novel 5-Methylaminothiazole Analogs: Application Notes and Protocols.
- Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(1), 245.
- Molecules. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health.
- Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6299.
- Chem-Impex. (n.d.). 2-Methylthiazole-5-carbaldehyde.
- PubChem. (n.d.). 5-Methyl-1,3-thiazole-2-carbaldehyde.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
- Haroun, M., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Institutes of Health.
- BenchChem. (2025). 2-Amino-5-formylthiazole: A Critical Evaluation as a Key Synthetic Intermediate.
- Sigma-Aldrich. (n.d.). 2-Methylthiazole-5-carbaldehyde | 1003-60-7.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. National Institutes of Health.
Sources
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- 2. researchgate.net [researchgate.net]
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- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Methylthiazole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of its synthesis and optimize your reaction conditions for improved yield and purity.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common strategies include:
-
Vilsmeier-Haack Formylation of 2,5-Dimethylthiazole: This is a widely used method for introducing a formyl group onto electron-rich heterocyclic rings.[1][2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[3]
-
Oxidation of 2,5-Dimethylthiazole: This approach involves the selective oxidation of the methyl group at the 2-position of 2,5-dimethylthiazole. Various oxidizing agents can be employed for this transformation.
-
Metal-Halogen Exchange of 2-Bromo-5-methylthiazole followed by Formylation: This method involves the formation of an organometallic intermediate (typically an organolithium or Grignard reagent) from 2-bromo-5-methylthiazole, which is then quenched with a formylating agent like DMF.[4]
Each of these methods has its own set of challenges and optimization parameters, which we will explore in the following sections.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that you may encounter during the synthesis of this compound.
Low Yield
Question: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of heterocyclic aldehydes can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[5]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[5] For instance, in the Vilsmeier-Haack reaction, the temperature for the formation of the Vilsmeier reagent and the subsequent formylation step needs to be carefully controlled. It is advisable to run small-scale trial reactions to determine the optimal parameters for your specific setup.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly impact the reaction outcome by participating in side reactions or poisoning catalysts. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially for reactions involving organometallics or water-sensitive reagents like POCl₃.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[5] If you are performing a metal-halogen exchange, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket, to prevent quenching of the organometallic intermediates.
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields. Ensure that your stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired aldehyde product may be unstable under the reaction or workup conditions.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time. If decomposition is observed, consider quenching the reaction earlier or modifying the workup procedure to minimize exposure to harsh conditions.[6]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[6] Ensure complete extraction by using an adequate amount of solvent and performing multiple extractions. When performing chromatography, choose an appropriate solvent system to achieve good separation without causing product degradation on the stationary phase.
Byproduct Formation
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer:
Byproduct formation is a common challenge in heterocyclic synthesis. The nature of the byproducts will depend on the synthetic route you are using.
-
In the Vilsmeier-Haack Reaction:
-
Di-formylation: Although the 2-position is generally more reactive in thiazoles, under forcing conditions, you might observe formylation at other positions. Careful control of stoichiometry and reaction temperature is key to minimizing this.
-
Unreacted Starting Material: Incomplete conversion will lead to the presence of 2,5-dimethylthiazole in your crude product. This can be addressed by optimizing the reaction time and ensuring the Vilsmeier reagent is generated effectively.
-
-
In Oxidation Reactions:
-
Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid. Choosing a mild and selective oxidizing agent and carefully monitoring the reaction progress are crucial to prevent this.
-
Oxidation of the Thiazole Ring: Strong oxidizing agents can lead to the oxidation of the sulfur atom in the thiazole ring, resulting in the formation of sulfoxides or sulfones.[7]
-
-
In Metal-Halogen Exchange Reactions:
-
Protonated Starting Material: If there are any proton sources in your reaction mixture (e.g., moisture, acidic impurities), your organometallic intermediate will be quenched, leading to the formation of 2-methylthiazole.
-
Homocoupling Products: The formation of bi-thiazole species can occur, especially if transition metal impurities are present.
-
To minimize byproducts:
-
Characterize the Impurities: Use techniques like LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major byproducts. Understanding what they are will provide clues about the side reactions occurring.
-
Optimize Reaction Conditions: Once the side reactions are identified, you can adjust the reaction conditions to disfavor them. This may involve changing the temperature, reaction time, stoichiometry of reagents, or the order of addition.
-
Purification Strategy: Develop a purification strategy that effectively separates the desired product from the byproducts. This could involve column chromatography, recrystallization, or distillation.
Reaction Stalls or Incomplete Conversion
Question: My reaction is not going to completion, and I'm left with a significant amount of starting material. What should I investigate?
Answer:
Incomplete conversion can be frustrating, but it is often a solvable problem. Here are some potential causes and solutions:
-
Insufficient Reagent: Ensure that you have calculated the stoichiometry correctly and that your reagents are of the stated purity. For the Vilsmeier-Haack reaction, ensure that both POCl₃ and DMF are present in the correct molar ratio to generate the Vilsmeier reagent effectively.
-
Catalyst Deactivation: If your reaction uses a catalyst, it may be deactivated by impurities in the starting materials or solvents. Purifying your starting materials may be necessary.
-
Poor Solubility: If your starting material has poor solubility in the reaction solvent, this can limit the reaction rate. Consider using a different solvent or increasing the reaction temperature to improve solubility.
-
Reversible Reaction: Some reactions are reversible. If this is the case, you may need to remove a byproduct to drive the reaction to completion (e.g., removing water).
-
Incorrect Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, some reactions may stall at higher temperatures due to reagent decomposition. Review the literature for the optimal temperature range for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most suitable for a large-scale synthesis of this compound?
A1: For large-scale synthesis, the Vilsmeier-Haack reaction is often preferred due to the relatively low cost and availability of the reagents (POCl₃ and DMF).[1] However, the reaction can be exothermic and requires careful temperature control. Oxidation routes can also be scalable, but the choice of a cost-effective and environmentally friendly oxidizing agent is a key consideration.
Q2: What are the primary safety precautions to take when synthesizing this compound?
A2: The specific safety precautions will depend on the chosen synthetic route. However, some general guidelines apply:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.
-
Organolithium reagents are pyrophoric and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be kept away from ignition sources.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can be used to identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the aldehyde group.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to determine the purity of your product.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethylthiazole
This protocol is a representative example and may require optimization.
Materials:
-
2,5-Dimethylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,5-dimethylthiazole (1 equivalent) in anhydrous DCM dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Solvent | Temperature | Reported Yield | Advantages | Disadvantages |
| Vilsmeier-Haack Formylation | 2,5-Dimethylthiazole | POCl₃, DMF | DCM, DMF | 0 °C to Reflux | 60-80% | Cost-effective, scalable | Exothermic, requires careful handling of POCl₃ |
| Oxidation | 2,5-Dimethylthiazole | SeO₂, MnO₂, etc. | Dioxane, DCM | Varies | 40-70% | Can be selective | Potential for over-oxidation, some oxidizing agents are toxic |
| Metal-Halogen Exchange | 2-Bromo-5-methylthiazole | n-BuLi or Mg, DMF | THF, Diethyl ether | -78 °C to RT | 50-75% | Good for functionalized derivatives | Requires strictly anhydrous and inert conditions, pyrophoric reagents |
Visualization of Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]
-
Wikipedia. Thiazole. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
ResearchGate. Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]
- Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
PubChem. 2-Methyl-1,3-thiazole-5-carbaldehyde. [Link]
-
ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. [Link]
- Google Patents. Method for preparing 2-chloropropionaldehyde and use of the same.
-
ScienceDirect. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. [Link]
-
SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). [Link]
-
National Institutes of Health. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
PubMed. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. [Link]
-
ResearchGate. (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support guide for the purification of crude 5-Methylthiazole-2-carbaldehyde (CAS No. 13838-78-3). This document is designed for researchers, chemists, and drug development professionals who require this key heterocyclic aldehyde in high purity for their synthetic applications. We will explore the underlying principles of common purification techniques and provide detailed, field-tested protocols and troubleshooting advice to address challenges encountered during the purification process.
Initial Assessment of Crude Material
Before commencing any purification, a preliminary analysis of the crude product is paramount. This initial assessment dictates the most efficient and effective purification strategy. The choice of analytical technique depends on the expected impurities, which are often related to the synthetic route employed.
-
Common Synthesis Impurities: Impurities can include unreacted starting materials, residual solvents, and side-products from the formylation or cyclization reactions. Over-oxidation can lead to the corresponding carboxylic acid, while incomplete reactions may leave precursor molecules.
-
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to visualize the number of components in the crude mixture and to scout for appropriate solvent systems for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the volatility and mass of impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying major impurities, especially structural isomers or related aldehydes.
-
The results of this initial analysis will guide you to the most suitable purification protocol as outlined in the decision tree below.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Based on the initial assessment, select the appropriate detailed protocol below.
Protocol 2.1: Vacuum Distillation
Vacuum distillation is the method of choice when dealing with thermally sensitive compounds or when separating from non-volatile or high-boiling impurities. This compound has a high boiling point at atmospheric pressure, making vacuum distillation essential to prevent degradation.
Rationale: By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not induce decomposition or side reactions.
Physical Properties for Distillation:
| Property | Value | Source |
| Molecular Weight | 127.16 g/mol | [1] |
| Boiling Point (atm) | 236 °C | [1] |
| Density | 1.27 g/cm³ | [1] |
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease. Use a calibrated thermometer with the bulb positioned correctly at the vapor takeoff point.
-
Charging the Flask: Charge the distillation flask with the crude material, not exceeding half of the flask's volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using a heating mantle with gentle stirring.
-
Fraction Collection: Collect any low-boiling fractions first (these could be residual solvents). As the temperature rises and stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of dark, tarry residue remains.
-
Cooling: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
Protocol 2.2: Flash Column Chromatography
This technique is ideal for separating compounds with close polarities. The choice of solvent system is critical and should be determined by preliminary TLC analysis.
Rationale: Flash chromatography utilizes a positive pressure to force the mobile phase through a stationary phase (typically silica gel), leading to a rapid and efficient separation based on the differential partitioning of the components between the two phases.
Step-by-Step Protocol:
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (wet packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading).
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure (with air or nitrogen).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Caption: Workflow for Flash Column Chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Distillation | 1. Product decomposition at high temperature.2. Vacuum is not low enough.3. Inefficient condensation of the product. | 1. Ensure you are using a high vacuum; check for leaks in the system.2. Use a shorter path distillation apparatus.3. Ensure the condenser is properly cooled. |
| Product Solidifies in Condenser | The product's melting point is close to the condenser temperature. | Use a water-jacketed condenser with controlled temperature water flow, or wrap the condenser with heating tape set to a temperature just above the melting point. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system.2. Column was overloaded.3. Column was poorly packed. | 1. Re-optimize the solvent system using TLC to achieve better separation of spots.2. Use a larger column or less crude material.3. Repack the column carefully, ensuring a homogenous and compact bed. |
| Product Appears Yellow or Brown After Purification | Presence of minor, highly colored impurities or slight decomposition. | Consider treating a solution of the product with a small amount of activated charcoal before a final filtration or recrystallization step. Ensure storage is under an inert atmosphere.[2] |
| Product Degrades During Storage | Aldehydes can be sensitive to air (oxidation) and light. Thiazoles can be sensitive to strong acids and oxidizing agents.[3] | Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a freezer at -20°C).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the appearance of pure this compound? A1: It is typically a yellow to light brown solid.[4] The color intensity can depend on the level of purity.
Q2: What safety precautions should I take when handling this compound? A2: this compound is harmful if swallowed and can cause serious eye irritation.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Q3: Can I use recrystallization to purify this compound? A3: Recrystallization can be an effective technique if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have opposite solubility characteristics. This often requires some empirical screening of solvents.
Q4: How do I confirm the purity of my final product? A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative purity value (e.g., >99%).[4] ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the chemical structure and the absence of proton- or carbon-containing impurities.
Q5: My compound is an isomer, 2-Methylthiazole-5-carbaldehyde. Are these protocols applicable? A5: Yes, the general principles and protocols are applicable to its isomer, 2-Methylthiazole-5-carbaldehyde (CAS No. 1003-60-7), as their physical properties are quite similar.[6][7] However, you should always verify the specific boiling point and optimal chromatography conditions for the specific isomer you are working with.
References
-
5-methyl thiazole, 3581-89-3. The Good Scents Company. [Link]
-
5-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde. Chemsrc. [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde. PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Methylthiazole-5-carbaldehyde | 1003-60-7 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc [chemsrc.com]
- 7. 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side products in 5-Methylthiazole-2-carbaldehyde reactions
Welcome to the technical support center for 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile heterocyclic aldehyde. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations and actionable solutions.
Question 1: My reaction is sluggish, and upon workup, I isolate a significant amount of a high-molecular-weight, viscous material. What is happening?
Answer:
You are likely observing self-condensation or polymerization of the this compound. While it lacks α-hydrogens, making a traditional aldol condensation impossible, the thiazole ring can participate in other condensation pathways, especially under harsh conditions (strong base or acid, high temperatures).
Causality and Mechanism:
The C2 position of the thiazole ring is electron-deficient, and the aldehyde group is electrophilic.[1] Under strongly basic conditions, nucleophilic attack on the aldehyde can initiate oligomerization. Acidic conditions can also promote condensation reactions.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.
-
Controlled Reagent Addition: Add strong bases or other nucleophiles slowly to the reaction mixture to avoid localized high concentrations.
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine) instead of strong hydroxides or alkoxides.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.
Question 2: My reaction mixture contains two unexpected major byproducts of similar molecular weight to my starting material. What could they be?
Answer:
This observation is characteristic of a Cannizzaro reaction , a disproportionation reaction that can occur with aldehydes lacking α-hydrogens in the presence of a strong base.[2][3] Two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.
-
Side Product 1: (5-methylthiazol-2-yl)methanol (the corresponding alcohol)
-
Side Product 2: 5-methylthiazole-2-carboxylic acid (the corresponding carboxylic acid)[4]
Causality and Mechanism:
The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[2][3] This is followed by a hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde. This process is a redox reaction where one aldehyde molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[2]
Question 3: How can I confirm the presence of Cannizzaro byproducts and how do I avoid them?
Answer:
Confirmation:
You can use a combination of spectroscopic and chromatographic methods to identify these byproducts:
| Byproduct | 1H NMR (Expected Shifts) | Mass Spectrometry (Expected m/z) |
| (5-methylthiazol-2-yl)methanol | Singlet for -CH2OH around 4.5-5.0 ppm | [M+H]+ ≈ 129.04 |
| 5-methylthiazole-2-carboxylic acid | Absence of aldehyde proton (~9-10 ppm) | [M+H]+ ≈ 144.02 |
Prevention Protocol:
-
Avoid Strong Bases: The primary driver of the Cannizzaro reaction is a strong base. If your reaction requires basic conditions, opt for weaker bases like carbonates (e.g., K2CO3, Cs2CO3) or organic amines.
-
Temperature Management: The Cannizzaro reaction is often accelerated by heat. Running your reaction at lower temperatures can significantly reduce the rate of this side reaction.
-
Crossed Cannizzaro Reaction: If your aldehyde must be reduced in the presence of a base, consider a "crossed" Cannizzaro reaction by adding formaldehyde as a sacrificial hydride donor.[3] Formaldehyde is more readily oxidized, which will preferentially reduce your this compound to the desired alcohol if that is the intended product.
Question 4: I am performing a Wittig reaction, and my yields are low, with a significant amount of unreacted starting material and triphenylphosphine oxide.
Answer:
Low yields in a Wittig reaction with this compound can stem from several factors related to both the aldehyde and the ylide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Detailed Steps:
-
Ylide Generation: Ensure your phosphonium ylide is properly formed. The characteristic color change (often to deep red, orange, or yellow) upon addition of the base is a good indicator. If in doubt, you can take an aliquot for 31P NMR.
-
Aldehyde Stability: The thiazole ring can be sensitive to the strongly basic conditions of ylide formation. It's best to add the aldehyde to the pre-formed ylide at a low temperature.
-
Reaction Solvent and Temperature: The choice of solvent can influence the reactivity of the ylide. For non-stabilized ylides, ethereal solvents like THF or diethyl ether are common. For stabilized ylides, a wider range of solvents can be used. Running the reaction at elevated temperatures might be necessary for less reactive, stabilized ylides, but this can also promote side reactions of the aldehyde.
-
Steric Hindrance: While the 2-position of the thiazole is not exceptionally hindered, bulky ylides may react slowly.
Frequently Asked Questions (FAQs)
Q1: What are the expected signs of degradation for this compound upon storage?
A1: Upon prolonged storage, especially if exposed to air, light, or moisture, you may observe a color change from off-white/pale yellow to a darker yellow or brown. This is often indicative of oxidation to 5-methylthiazole-2-carboxylic acid or the formation of oligomeric impurities. For optimal stability, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen).
Q2: Can this compound undergo oxidation? What are the likely byproducts?
A2: Yes, the aldehyde functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. The primary oxidation byproduct is 5-methylthiazole-2-carboxylic acid .
Caption: Oxidation of this compound.
To prevent this, ensure reactions are carried out under an inert atmosphere and use freshly purified starting material for sensitive applications.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, according to available safety data, this compound is harmful if swallowed and causes serious eye irritation.[5] It may also cause skin and respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove common impurities such as the corresponding carboxylic acid.
Materials:
-
Crude this compound
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the crude aldehyde in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic impurities like 5-methylthiazole-2-carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified aldehyde.
References
-
Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Ashworth, I. W., et al. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances, 14(1), 1-20. [Link]
-
Cannizzaro Reaction. (n.d.). Pharma Guideline. Retrieved January 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharma Guideline. Retrieved January 11, 2026, from [Link]
-
5-Methyl-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]
- 5. 5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during the synthesis of this key intermediate. By explaining the causality behind experimental choices and providing validated protocols, we aim to empower you to optimize your reaction yields and purity.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block. Its synthesis is primarily achieved through two main routes:
-
Oxidation of the corresponding alcohol: (5-methylthiazol-2-yl)methanol is oxidized to the target aldehyde. This is a common and direct method, but the choice of oxidant and reaction conditions are critical to prevent over-oxidation to the carboxylic acid.
-
Formylation of 5-methylthiazole: A formyl group is directly introduced onto the thiazole ring. The Vilsmeier-Haack reaction is a classic example of this approach, though it can present regioselectivity challenges.[1][2]
Each method has distinct advantages and potential pitfalls. This guide will address the most frequent issues encountered in these synthetic pathways in a question-and-answer format.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?
This is a common issue, often pointing to problems with reagents, reaction conditions, or the chosen synthetic route.
Possible Cause 1: Inactive Oxidizing Agent (for Alcohol Oxidation)
-
Explanation: Many oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), can lose activity over time or due to improper storage. Activated MnO₂ is particularly susceptible to moisture. Swern-type oxidations, which use dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, depend on the precise stoichiometry and anhydrous conditions to form the active sulfur ylide intermediate.[3][4]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of the oxidizing agent or activate/prepare it immediately before use. For MnO₂, consider azeotropic drying with toluene.
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions (e.g., Swern, Dess-Martin), dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting alcohol. If no conversion is observed after a reasonable time, reagent inactivity is highly probable.
-
Possible Cause 2: Poor Electrophilicity or Nucleophilicity (for Formylation)
-
Explanation: In a Vilsmeier-Haack reaction, the formylating agent (the Vilsmeier reagent, typically formed from POCl₃ and DMF) must be sufficiently electrophilic to attack the electron-rich thiazole ring.[2] If the thiazole ring is substituted with electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Check Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF.
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. Ensure the reaction is performed at the optimal temperature as cited in literature procedures, which may range from 0°C to reflux.[2]
-
Consider an Alternative Route: If the thiazole substrate is inherently unreactive, the oxidation of (5-methylthiazol-2-yl)methanol is often a more reliable alternative.
-
Q2: I'm observing significant side product formation, primarily the carboxylic acid. How can I prevent this over-oxidation?
Over-oxidation is the bane of aldehyde synthesis from primary alcohols. It occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.
Possible Cause: Harsh or Non-Selective Oxidizing Agent
-
Explanation: Strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) will almost invariably oxidize primary alcohols directly to carboxylic acids.[5] Even milder reagents can cause over-oxidation if reaction times are too long or temperatures are too high.
-
Troubleshooting & Optimization:
-
Switch to a Milder Oxidant: Employ reagents known for stopping at the aldehyde stage. The table below compares common oxidants.
-
Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to prevent the slower over-oxidation of the product.
-
Temperature Management: Run the reaction at the lowest effective temperature. Many mild oxidations, like the Swern oxidation, are performed at very low temperatures (-78 °C) to enhance selectivity.[4]
-
Table 1: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion
| Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Good selectivity, easy to handle. | Chromium waste is toxic. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, high yields, fast. | Expensive, potentially explosive. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to RT | Excellent selectivity, high yields. | Requires cryogenic temps, foul odor.[4] |
| TEMPO/Bleach (NaOCl) | Biphasic (CH₂Cl₂/H₂O), 0 °C | Inexpensive, environmentally benign. | Requires careful pH and temp control.[6] |
| Activated MnO₂ | CH₂Cl₂ or Hexane, Reflux | Excellent for allylic/benzylic alcohols. | Stoichiometric amounts needed, activity varies. |
Q3: My purification by column chromatography is resulting in low recovery of the final product. What's going wrong?
This compound is a relatively polar and potentially volatile compound, which can complicate purification.
Possible Cause 1: Irreversible Adsorption on Silica Gel
-
Explanation: The basic nitrogen atom in the thiazole ring and the polar aldehyde group can lead to strong, sometimes irreversible, binding to acidic silica gel. This streaking or complete retention on the column results in poor recovery.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before running the column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (~1% v/v) or ammonia in methanol. This neutralizes the acidic silanol groups.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a less polar bonded phase like diol-silica.
-
Alternative Purification: If possible, consider distillation under reduced pressure as an alternative to chromatography, provided the product is thermally stable.
-
Possible Cause 2: Product Volatility
-
Explanation: The product has a moderate boiling point (~228 °C estimated).[7] During solvent removal on a rotary evaporator, especially under high vacuum and elevated temperatures, significant product loss can occur.
-
Troubleshooting Steps:
-
Gentle Solvent Removal: Remove the elution solvent at the lowest possible temperature and vacuum. Avoid heating the water bath excessively.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recover any volatilized product.
-
Process Optimization & Workflow Diagrams
Improving yield requires a systematic approach to identifying and controlling key reaction variables. The following diagrams illustrate logical workflows for troubleshooting and optimization.
Diagram 1: Troubleshooting Low Yield in Alcohol Oxidation This decision tree helps diagnose the root cause of low conversion when oxidizing (5-methylthiazol-2-yl)methanol.
Caption: Decision tree for diagnosing low yield in alcohol oxidation.
Diagram 2: General Synthesis & Purification Workflow This flowchart outlines the critical steps from reaction setup to final product isolation, highlighting key quality control points.
Caption: Workflow for synthesis, from reagents to isolated product.
Detailed Experimental Protocol: Swern Oxidation
This protocol provides a reliable method for the synthesis of this compound from (5-methylthiazol-2-yl)methanol, minimizing over-oxidation.
Objective: To synthesize this compound with high selectivity.
Materials:
-
(5-methylthiazol-2-yl)methanol
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware, dried in an oven
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under a positive pressure of Argon.
-
Reagent Preparation:
-
In the flask, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Activator Formation:
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via an addition funnel, keeping the internal temperature below -65 °C.
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
-
Alcohol Addition:
-
Slowly add a solution of (5-methylthiazol-2-yl)methanol (1.0 equivalent) in anhydrous DCM via the second addition funnel, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
-
Aldehyde Formation:
-
Add anhydrous triethylamine (5.0 equivalents) to the flask. The reaction is exothermic; add it slowly to keep the temperature below -60 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.
-
-
Workup:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate gently under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
-
Q: Can I use a different base in the Swern oxidation?
-
A: Yes, bases like diisopropylethylamine (DIPEA) can be used instead of triethylamine. However, Et₃N is standard and cost-effective. The key is to use a non-nucleophilic hindered base.
-
-
Q: How do I know if my MnO₂ is active enough?
-
A: A simple test is to react a small amount with a known sensitive alcohol, like cinnamyl alcohol, and monitor the conversion by TLC. Active MnO₂ should show significant conversion within an hour at room temperature.
-
-
Q: Is the Vilsmeier-Haack reaction a viable alternative for large-scale synthesis?
-
A: It can be. The reagents (POCl₃, DMF) are inexpensive. However, the reaction can be highly exothermic and requires careful control of addition rates and temperature. Furthermore, purification to remove phosphorus-containing byproducts and unreacted DMF can be challenging on a large scale.[2] The oxidation route is often preferred for its cleaner reaction profile.
-
-
Q: My final product has a yellow or brown tint. Is it impure?
-
A: Pure this compound should be a pale yellow solid or oil. A darker color may indicate the presence of impurities, possibly from decomposition or side reactions. Re-purification or treatment with activated carbon may be necessary if high purity is required.
-
References
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules.
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
-
Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry.
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti.
-
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate.
-
Formylation reaction of N‐substitue thiazole compounds. ResearchGate.
-
(PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate.
-
Recent Development in the Synthesis of Thiazoles. Bentham Science.
-
5-formyl-4-methyl thiazole, 82294-70-0. The Good Scents Company.
-
N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1.
-
2-Amino-5-methylthiazole synthesis. ChemicalBook.
-
Method for preparing 2-chloropropionaldehyde and use of the same. Google Patents.
-
(PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. ResearchGate.
-
Improvement on synthesis process of 5-hydroxymethylthiazole. ResearchGate.
-
Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate.
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry.
-
2-Methylthiazole-5-carbaldehyde. Chem-Impex.
-
The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
-
Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube.
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry.
-
Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Science.
-
2-Methylthiazole-5-carbaldehyde ≥95% (HPLC) CAS: 1003-60-7. United States Biological.
-
Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy.
-
2-Methylthiazole-5-carbaldehyde | 1003-60-7. J&K Scientific LLC.
-
Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
-
2-Methyl-1,3-thiazole-5-carbaldehyde. PubChem.
Sources
- 1. N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 7. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]
Technical Support Center: 5-Methylthiazole-2-carbaldehyde
Document ID: TSC-MTCA-2026-01 Version: 1.0 Last Updated: January 11, 2026
Introduction
This guide provides in-depth technical support for the stability, storage, and handling of 5-Methylthiazole-2-carbaldehyde (CAS No. 13838-78-3). As a key heterocyclic building block in pharmaceutical and flavor chemistry, its purity and stability are paramount for reproducible experimental outcomes. This document is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
-
Symptoms: You are running a well-established protocol, but your reaction yield has dropped significantly, or you are observing a higher proportion of impurities in the crude product.
-
Potential Cause: The primary suspect is the degradation of the aldehyde functional group. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), which can convert the aldehyde to a less reactive carboxylic acid. The thiazole ring itself is generally stable but the aldehyde moiety is the weak point.
-
Investigative Protocol:
-
Purity Check: Before use, verify the purity of your stock of this compound. An HPLC or GC-MS analysis is recommended to quantify the main component and identify potential degradation products.
-
Appearance Check: Visually inspect the material. The pure compound should be a solid.[1] If it has darkened significantly from its typical yellow to light brown color or has become oily, this is a strong indicator of degradation.
-
-
Resolution:
-
Short-Term: If the purity is only slightly compromised, consider purification by column chromatography or recrystallization immediately before use.
-
Long-Term: For future prevention, procure a fresh batch and strictly adhere to the recommended storage conditions. Always blanket the vial headspace with an inert gas like argon or nitrogen before sealing and storing.
-
Issue 2: Physical State Inconsistency (Oily Solid or Clumping)
-
Symptoms: The compound, which should be a solid, appears oily, has partially melted, or is clumped together, making it difficult to weigh accurately.
-
Potential Cause: This issue is often related to improper storage temperature and/or moisture absorption. The compound has a relatively low melting point, reported to be in the range of 40-43 °C.[1] Storing it at ambient or even standard refrigerated temperatures (4°C) that fluctuate can be problematic.[2]
-
Resolution:
-
Confirm Storage Temperature: Ensure the compound is stored consistently at or below -4°C, with some suppliers recommending freezer storage at -20°C for maximum stability.[1]
-
Prevent Moisture Contamination: Store the container inside a desiccator within the freezer or refrigerator. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.
-
Handling: Weigh the required amount quickly and return the main container to cold storage promptly.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures. While some suppliers suggest refrigeration at 4°C, the consensus for preserving high purity points towards freezer storage.[2]
| Storage Parameter | Recommendation | Rationale |
| Temperature | ≤ -4°C; freezer storage (-20°C) is optimal.[1] | Minimizes degradation kinetics and prevents the compound from nearing its low melting point. |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidation of the highly reactive aldehyde functional group. |
| Light | Store in an amber vial or in the dark. | Protects against potential light-induced degradation pathways. |
| Moisture | Store in a desiccated environment. | Prevents hygroscopic clumping and potential hydrolysis. |
Q2: What are the primary signs of degradation?
A: The most common signs of degradation are a noticeable darkening of the material's color from its typical yellow/light brown shade, the development of an oily consistency, and a change in odor. For quantitative assessment, a purity analysis via HPLC, GC, or NMR spectroscopy is the most reliable method.
Q3: What materials and chemical classes should be considered incompatible?
A: Based on its chemical structure, this compound should be kept away from:
-
Strong Oxidizing Agents: These can rapidly and exothermically convert the aldehyde to a carboxylic acid.[3][4]
-
Strong Bases: Can catalyze aldol condensation or other unwanted side reactions.
-
Heat, Flames, and Sparks: Avoid high temperatures to prevent thermal decomposition, which can release toxic gases like nitrogen and sulfur oxides.[3][4]
Q4: What is the proper personal protective equipment (PPE) for handling this compound?
A: Standard laboratory PPE is required. This includes:
-
Eye Protection: Chemical safety goggles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A laboratory coat.[4]
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Q5: How should spills be handled?
A: For minor spills, absorb the material with an inert substance like sand or diatomite.[5] Sweep up the mixture, place it in a tightly sealed container, and label it for chemical waste disposal.[4] Ensure the area is cleaned thoroughly afterward. Do not allow the material to enter drains or water courses.[4][5]
Experimental Workflows & Diagrams
Quality Control and Handling Workflow
The following diagram outlines the decision-making process upon receiving a new batch of this compound and before its use in an experiment.
Caption: Decision workflow for receiving and handling this compound.
References
- Safety data sheet. (n.d.).
- Safety Data Sheet for 2-Amino-5-methylthiazole. (2010, March 29). Thermo Fisher Scientific.
-
2-Methyl-1,3-thiazole-5-carbaldehyde Material Safety Data Sheet. (2025, August 28). ChemSrc. Retrieved January 11, 2026, from [Link]
Sources
preventing decomposition of 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support center for 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and handling of this versatile heterocyclic aldehyde. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned from a yellow-to-light-brown solid to a dark, viscous oil. Is it still usable?
A1: A significant change in color and physical state is a strong indicator of decomposition. The appearance of a dark, oily substance suggests the formation of degradation products and potentially polymerization. We do not recommend using the material in this state, as the impurities are likely to interfere with your reaction, leading to low yields, complex product mixtures, and difficulties in purification. The primary cause is likely exposure to elevated temperatures, oxygen, or light over time.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: Proper storage is critical for preventing the decomposition of this compound. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at or below -20°C. | Low temperatures slow down kinetic processes like oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, a key contributor to oxidative degradation of the aldehyde. |
| Light | Store in an amber or opaque vial. | Protects the compound from light, which can catalyze degradation pathways[1]. |
| Moisture | Ensure the container is tightly sealed. | Prevents hydrolysis and moisture-catalyzed side reactions. |
Q3: I suspect my this compound has started to decompose. What are the likely degradation products?
A3: While a definitive analysis would require techniques like LC-MS or GC-MS, the likely decomposition pathways for this compound include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 5-methylthiazole-2-carboxylic acid. This is a common degradation pathway for many aldehydes, especially in the presence of air (oxygen).
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, or upon exposure to heat. This can lead to the formation of oligomeric or polymeric materials, which often present as dark, tarry substances.
-
Ring-Opening/Rearrangement: Thiazole rings, while aromatic, can be susceptible to degradation under harsh conditions such as strong acids, bases, or UV light[1]. Photo-oxygenation can lead to unstable endoperoxides that rearrange into different structures[1].
Troubleshooting Guide for Experiments
Q4: My reaction involving this compound is failing or giving very low yields, even with a fresh vial. What could be the issue?
A4: Assuming the integrity of your starting material, low reactivity can be inherent to the electronic nature of the molecule. The thiazole ring's electronic properties can influence the reactivity of the aldehyde group[2]. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for reactions involving this compound.
Causality behind Experimental Choices:
-
Reactivity of Heterocyclic Aldehydes: The electron density of the thiazole ring can affect the electrophilicity of the aldehyde's carbonyl carbon[2]. If the ring is electron-donating, it can reduce the aldehyde's reactivity towards nucleophiles.
-
Catalyst Selection: For reactions like condensations, a more potent catalyst might be necessary to overcome a higher activation energy barrier.
-
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Temperature: While elevated temperatures can increase reaction rates, they can also promote the decomposition of sensitive substrates like this compound. A careful balance must be struck.
Q5: What are the potential decomposition pathways for this compound?
A5: The decomposition of this compound can be visualized as proceeding through several key pathways, primarily driven by oxidation and polymerization.
Caption: Potential decomposition pathways for this compound.
-
Oxidative Pathway: The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by heat and light.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions. Trace amounts of acid or base can catalyze this process, leading to the formation of higher molecular weight species.
-
Photochemical Pathway: Thiazole-containing compounds can be susceptible to photodegradation. This can involve reactions with singlet oxygen, leading to complex rearrangements and ring-opening[1].
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Inspection: Upon receipt, inspect the material for any signs of degradation (e.g., dark color, melting of the solid). The compound is typically shipped in a cold pack to maintain its stability during transit.
-
Inert Atmosphere Storage: Immediately transfer the vial to a freezer set at or below -20°C. Before sealing the vial for storage, it is best practice to flush the headspace with a dry, inert gas like argon or nitrogen.
-
Dispensing for Reaction:
-
Allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
Once at room temperature, open the vial in a glove box or under a positive pressure of inert gas.
-
Quickly weigh the desired amount of the solid and transfer it to your reaction vessel.
-
Re-flush the headspace of the storage vial with inert gas before sealing and returning it to the freezer.
-
Protocol 2: Purity Check by ¹H NMR
A quick ¹H NMR spectrum can be an effective way to assess the purity of your this compound before use.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic aldehyde proton peak, which should be a sharp singlet.
-
Check for the presence of broad peaks or a complex baseline, which could indicate polymeric impurities.
-
The appearance of new peaks, especially in the carboxylic acid region (typically >10 ppm), could suggest oxidation.
-
By implementing these storage, handling, and verification procedures, you can significantly mitigate the risk of decomposition and ensure the reliability of your experimental results when working with this compound.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 899-908. [Link]
-
ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylthiazole-2-carbaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up of reactions involving this versatile heterocyclic aldehyde. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
I. Understanding the Chemistry of this compound
Before delving into specific work-up procedures, it's crucial to understand the key chemical properties of this compound that influence its reactivity and the subsequent purification strategies. The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms.[1][2] This structure imparts a unique electronic nature to the molecule. The nitrogen atom makes the thiazole ring basic, with a pKa of about 2.5 for the conjugate acid.[3] The aldehyde group at the 2-position is susceptible to nucleophilic attack and oxidation, typical of aldehydes.[4]
Key Reactivity Considerations:
-
Acidity of C2-H: In the parent thiazole, the proton at the C2 position is acidic and can be removed by strong bases.[3][5] While the aldehyde group replaces this proton in this compound, this inherent reactivity of the thiazole ring is important to remember when considering base-mediated side reactions.
-
Electrophilicity of the Aldehyde: The aldehyde group is a primary site for nucleophilic attack in a wide range of reactions, including Wittig olefinations, reductive aminations, and aldol condensations.[6][7]
-
Stability of the Thiazole Ring: The thiazole ring is generally stable but can be susceptible to degradation under harsh conditions. For instance, Raney Nickel reduction can lead to desulfurization and ring cleavage.[5] It's important to be mindful of the stability of the thiazole ring to both acidic and basic conditions during work-up.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
General Work-up and Extraction
Question 1: I've completed my reaction, and my product mixture is in an organic solvent. What is a standard initial work-up procedure?
A general approach for working up a reaction in a water-immiscible organic solvent like ether, ethyl acetate, or dichloromethane involves diluting the reaction mixture with more of the organic solvent and then washing it with water.[8] This initial wash helps to remove water-soluble byproducts and reagents. If you started with a less polar solvent like hexane or ether, it's advisable to add a more polar solvent like ethyl acetate to ensure that any polar products don't partition into the aqueous layer.[8]
Question 2: I'm struggling with the removal of unreacted this compound from my product. What's an effective method?
A highly effective method for removing unreacted aldehydes is a bisulfite work-up.[9][10][11][12][13] This procedure involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble bisulfite adduct, which can then be easily separated by extraction.
Here's a detailed protocol:
-
Dissolve your crude reaction mixture in a water-miscible solvent like methanol or THF.[9][10]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.[9][10]
-
Add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and additional water to the mixture.
-
Separate the aqueous and organic layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while your desired product should remain in the organic layer.[9]
Table 1: Solvent Selection for Bisulfite Extraction
| Aldehyde Polarity | Recommended Miscible Solvent | Recommended Immiscible Solvent |
| Aromatic/Polar | Methanol | 10% Ethyl Acetate/Hexanes |
| Aliphatic/Non-polar | DMF | Hexanes |
Source: Adapted from Organic Process Research & Development, 2017.[9][10]
Question 3: After performing a bisulfite wash, a solid precipitated between the organic and aqueous layers. What should I do?
This precipitate is likely the bisulfite adduct of the aldehyde, which can sometimes be insoluble in both the organic and aqueous layers, especially with non-polar aldehydes.[9] To resolve this, filter the entire mixture through a pad of Celite to remove the solid adduct before separating the aqueous and organic layers.[9]
Work-up for Specific Reaction Types
The following sections provide troubleshooting for common reactions involving this compound.
Wittig Reaction
Question 4: My Wittig reaction with this compound is complete. How do I remove the triphenylphosphine oxide byproduct?
Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[14] Due to its polarity, it can co-elute with the desired product during column chromatography.
Here are a few strategies for its removal:
-
Precipitation: Concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture. The less soluble triphenylphosphine oxide should precipitate and can be removed by filtration.[14]
-
Silica Gel Filtration: For relatively non-polar products, you can filter the crude mixture through a short plug of silica gel, eluting with a non-polar solvent. The more polar triphenylphosphine oxide will be retained on the silica.[14]
Workflow for Wittig Reaction Work-up
Caption: Decision tree for Wittig reaction work-up.
Reductive Amination
Question 5: I performed a reductive amination using sodium cyanoborohydride (NaBH3CN). What are the key considerations for the work-up?
Sodium cyanoborohydride is a popular reagent for reductive aminations because it is selective for the reduction of imines in the presence of aldehydes.[7] However, the work-up requires careful handling due to the potential for cyanide formation.
Recommended Work-up Protocol:
-
Quench the reaction carefully with an acidic solution (e.g., 1 M HCl) in a well-ventilated fume hood to neutralize any remaining reducing agent and hydrolyze any unreacted imine.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to a pH of ~8-9 to ensure the amine product is in its free base form.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
Question 6: My reductive amination with sodium triacetoxyborohydride (STAB) seems to have stalled. What could be the issue and how should I proceed with the work-up?
Sodium triacetoxyborohydride (STAB) is sensitive to water and is not very compatible with methanol.[15] If the reaction has stalled, it could be due to moisture in the reagents or solvent. For the work-up, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Aldol Condensation
Question 7: After an aldol condensation reaction, I'm having trouble separating my product from the starting aldehyde. What should I do?
If your aldol product has significantly different polarity from the starting this compound, column chromatography should be effective. However, if their polarities are similar, consider using the bisulfite wash described in Question 2 to remove the unreacted aldehyde before chromatography.[9][10][11][12][13]
Experimental Workflow for Aldol Condensation Work-up and Purification
Caption: Step-by-step aldol condensation work-up.
Stability and Handling
Question 8: Is this compound prone to oxidation? How can I prevent this during work-up and storage?
Yes, aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.[4] While this compound is relatively stable, it's good practice to minimize its exposure to air, especially for long-term storage. Consider storing it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.[16] During work-up, avoid unnecessarily prolonged exposure to air and consider using degassed solvents if your product is particularly sensitive.
Question 9: Can the thiazole ring be affected by strongly acidic or basic work-up conditions?
While the thiazole ring is aromatic and generally robust, extreme pH conditions should be approached with caution. Strong acids can protonate the nitrogen atom, which may affect the solubility and reactivity of the molecule.[5] Strong bases could potentially promote side reactions. It is always best to use the mildest conditions necessary to achieve the desired separation. Neutralizing acidic or basic reaction mixtures to a pH of around 7 before extraction is a good general practice.
III. Concluding Remarks
A successful work-up is as critical as the reaction itself for obtaining a pure product in good yield. By understanding the chemical nature of this compound and anticipating potential challenges, researchers can design effective and efficient purification strategies. This guide provides a foundation for troubleshooting common issues, but as with any chemical synthesis, careful observation and adaptation to the specific requirements of your reaction are paramount.
IV. References
-
Thiazole - Wikipedia. Available from: [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. Available from: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403. Available from: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. Available from: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. Available from: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available from: [Link]
-
About Workup - Department of Chemistry : University of Rochester. Available from: [Link]
-
2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
-
5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795 - PubChem. Available from: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - MDPI. Available from: [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Available from: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available from: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC - NIH. Available from: [Link]
-
Oxidation of aldehydes using Tollens' reagent (video) - Khan Academy. Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
oxidation of aldehydes and ketones - Chemguide. Available from: [Link]
-
(PDF) Derivatives from Thiazole Derivative - ResearchGate. Available from: [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available from: [Link]
-
-
A Solvent Free Wittig Reaction. Available from: [Link]
-
-
Wittig Reaction - Common Conditions. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. Available from: [Link]
-
WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents. Available from:
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Wittig Reaction - Chemistry LibreTexts. Available from: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). Available from: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available from: [Link]
-
Wittig Reaction - Organic Chemistry Portal. Available from: [Link]
-
Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B - Chemistry. Available from: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Workup [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. chemimpex.com [chemimpex.com]
Technical Support Center: Catalyst Selection for 5-Methylthiazole-2-carbaldehyde Reactions
Welcome to the technical support guide for reactions involving 5-Methylthiazole-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As a key heterocyclic building block, this compound's reactivity is profoundly influenced by the chosen catalytic system. This guide provides field-proven insights and evidence-based protocols to help you optimize your synthetic outcomes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during reactions with this compound, with a focus on catalyst-related causes and solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion or no desired product. How can I determine if the catalyst is the problem?
Answer: Low conversion is a common issue that can often be traced back to the catalyst system. Here’s a systematic approach to diagnosing the problem:
-
Catalyst Activity and Purity:
-
Inactive Catalyst: Ensure your catalyst is fresh and has been stored under the recommended conditions (e.g., under an inert atmosphere, at low temperature). Palladium and rhodium catalysts, in particular, can be sensitive to air and moisture.
-
Reagent Purity: The purity of your starting materials, including the this compound and any coupling partners, is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[1] Verify the purity of all reagents using appropriate analytical methods like NMR or GC-MS.[2]
-
Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially for reactions involving water-sensitive catalysts like Lewis acids or certain organometallics.[2] Using anhydrous solvents is often recommended.[1]
-
-
Reaction Conditions:
-
Incorrect Temperature: Many catalytic cycles have a specific activation energy barrier. While some reactions proceed at room temperature, others may require heating to initiate and sustain catalysis.[2] Conversely, excessive heat can lead to catalyst decomposition or product degradation.[3]
-
Suboptimal pH: For reactions involving acid or base catalysis, the pH must be within the optimal range for the chosen catalyst to function effectively.[2]
-
-
Catalyst and Ligand Choice:
-
Mismatched System: The chosen catalyst and ligand may not be suitable for the specific transformation. For example, in rhodium-catalyzed hydroacylations, the steric and electronic properties of bisphosphine ligands are critical for success. Bulky, electron-rich ligands often show the best performance.[4]
-
Question: I'm attempting a Palladium-catalyzed C-H arylation at the C5 position, but the yield is poor. What are the likely catalytic factors?
Answer: Palladium-catalyzed C-H activation is a powerful but sensitive reaction. Poor yields in the C-H arylation of a 2-substituted thiazole like yours often stem from several key factors:
-
Catalyst System: Highly efficient protocols have been developed using Palladium N-heterocyclic carbene (Pd-NHC) complexes.[5] If you are using a different palladium source (e.g., Pd(OAc)₂), the choice of ligand is paramount. Traditional phosphine ligands may not be as effective as specialized NHC ligands for this transformation.
-
Additives: Some C-H activation reactions require additives to facilitate the catalytic cycle. While some modern Pd-NHC systems can operate without additives like pivalic acid (PivOH), their absence can be a point of failure for other systems.[5]
-
Base Selection: The choice of base is crucial. It plays a role in the C-H activation step and in neutralizing the acid generated during the reaction. Common bases for these reactions include K₂CO₃, Cs₂CO₃, or organic bases. The wrong base can lead to low yields or catalyst deactivation.
-
Atmosphere: These reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) species, rendering the catalyst inactive.[5]
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing multiple products, complicating purification. How can catalyst selection minimize byproduct formation?
Answer: Byproduct formation is typically due to a lack of selectivity in the catalytic process or the occurrence of undesired side reactions.
-
Regioselectivity Issues:
-
In reactions like hydroacylation, different catalysts can favor different regioisomers. For instance, rhodium catalysts are known to be endo-selective, whereas N-heterocyclic carbene (NHC) organocatalysts can be exo-selective.[4] Choosing the correct catalyst class is the primary way to control this outcome.
-
-
Common Side Reactions:
-
Isomerization: In rhodium-catalyzed hydroacylation of substrates with alkene moieties, competitive alkene isomerization is a common side reaction. This can be minimized by optimizing the ligand and counteranion. Using bulky, electron-rich bisphosphine ligands (like DTBM-SEGPHOS) and weakly coordinating counteranions (like NaBARF) can significantly improve the ratio of hydroacylation to isomerization.[4]
-
Decarbonylation: Aldehydes can undergo decarbonylation, especially at elevated temperatures, leading to loss of the formyl group. This is a known side reaction in rhodium-catalyzed hydroacylations.[6] Judicious choice of ligands and milder reaction conditions can help suppress this pathway.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials is a frequent byproduct. This can often be addressed by adjusting the catalyst-to-ligand ratio, changing the ligand, or modifying the reaction temperature and concentration.
-
Section 2: Catalyst Selection & Optimization FAQs
Question: What are the primary classes of catalysts used for reactions involving this compound?
Answer: The choice of catalyst depends entirely on the desired transformation. For this compound, the most relevant catalyst classes are:
-
Transition Metal Catalysts:
-
Rhodium (Rh): Primarily used for hydroacylation reactions, where the aldehyde C-H bond is added across a C=C or C≡C bond.[7][8] Cationic rhodium(I) complexes are particularly effective.[7]
-
Palladium (Pd): The workhorse for cross-coupling and C-H functionalization reactions.[9] For thiazole derivatives, Pd catalysts are used for C-H arylation at the C5 position[5] and for N-arylation of related aminothiazoles.[10][11]
-
-
Organocatalysts:
-
N-Heterocyclic Carbenes (NHCs) can catalyze reactions like the Stetter reaction or act as ligands for transition metals. Their use in hydroacylation can provide complementary regioselectivity to rhodium catalysts.[4]
-
Question: For a rhodium-catalyzed intramolecular hydroacylation, what are the key components of the catalytic system?
Answer: A typical high-performance system for enantioselective rhodium-catalyzed hydroacylation consists of three main components:
-
Rhodium Precursor: A source of Rh(I), such as [Rh(COD)Cl]₂.
-
Chiral Ligand: A chiral bisphosphine ligand is essential for inducing enantioselectivity. The choice of ligand is critical; for example, (R)-DTBM-SEGPHOS has been shown to be highly effective, providing excellent enantioselectivities (96–99% ee).[4]
-
Activator/Counteranion Source: A salt with a weakly coordinating anion is used to generate the active cationic rhodium species. NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is often superior to silver salts like AgBF₄ as it helps mitigate competitive pathways.[4]
Catalyst System Comparison for Enantioselective Hydroacylation
| Catalyst Component | Role | Typical Example | Yield Range | Enantioselectivity (ee) | Source |
|---|---|---|---|---|---|
| Rh Precursor | Source of catalytic metal | [Rh(COD)Cl]₂ | 49-91% | 96-99% | [4] |
| Chiral Ligand | Induces stereocontrol | (R)-DTBM-SEGPHOS | 49-91% | 96-99% | [4] |
| Activator | Generates cationic catalyst | NaBARF | 49-91% | 96-99% |[4] |
Section 3: Experimental Protocols & Workflows
Workflow Diagram: Catalyst Selection for this compound
The following diagram outlines a general decision-making process for selecting a catalyst based on the desired chemical transformation.
Caption: A decision tree for initial catalyst selection.
Protocol: General Procedure for Catalyst Screening in Pd-Catalyzed C-H Arylation
This protocol provides a framework for screening different catalyst components for the C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium precursor (e.g., [Pd(μ-Cl)Cl(SIMes)]₂, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₂CO₃, anhydrous)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tubes or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere. Ensure all reagents are pure and solvents are anhydrous.
-
Reaction Setup (In a Glovebox or under Inert Gas Flow):
-
To a Schlenk tube, add the Palladium precursor (e.g., 1-5 mol%).
-
If using a separate ligand, add it now (e.g., 2-10 mol%).
-
Add the base (e.g., 2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the aryl bromide (1.2 equivalents).
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction:
-
Seal the Schlenk tube and place it in a pre-heated oil bath or heating block (e.g., 120°C).[5]
-
Stir the reaction mixture vigorously for the designated time (e.g., 12-24 hours).
-
-
Monitoring:
-
Periodically take small aliquots from the reaction mixture using a syringe under inert atmosphere.
-
Quench the aliquot with a small amount of solvent and analyze by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C5-arylated product.
References
-
Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(19), 4654–4657. [Link]
-
Vrobel, M., & Doye, S. (2010). Control of Regio- and Enantioselectivity in Hydroacylation of 1,3-Dienes. Angewandte Chemie International Edition, 49(39), 7064-7067. [Link]
-
Tanaka, K., et al. (2001). Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones. The Journal of Organic Chemistry, 66(1), 33-41. [Link]
-
Li, X., et al. (2018). Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers, 5(16), 2465-2469. [Link]
-
Gok, Y., et al. (2021). C H Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry, 954-955, 122087. [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Intramolecular Hydroacylation of 5- and 6-Alkynals: Convenient Synthesis of α-Alkylidenecycloalkanones and Cycloalkenones. ResearchGate Publication. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. MIT DSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes [organic-chemistry.org]
- 5. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
Technical Support Center: A Guide to Handling Impurities in Commercial 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support center for 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Commercial grades of this compound can contain various impurities that may interfere with downstream reactions, leading to unexpected side products, low yields, or difficulties in purification. This document provides a comprehensive resource for identifying, troubleshooting, and mitigating issues arising from these impurities.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of products. Could impurities be the cause?
A1: Absolutely. The presence of unreacted starting materials or byproducts from the synthesis of this compound can lead to a cascade of unintended reactions. The aldehyde functionality is highly reactive and can participate in various condensations, oxidations, and other transformations, which can be complicated by the presence of nucleophilic or electrophilic impurities.
Q2: The commercial this compound I received is a yellow to brownish solid, not the expected off-white to pale yellow. Is this a cause for concern?
A2: While a slight yellow tinge is common, a pronounced brown color often indicates the presence of oxidized impurities or residual starting materials from the synthesis. It is highly recommended to assess the purity of the material before use, as these colored impurities can be indicative of underlying issues that may affect your reaction's outcome.
Q3: What are the most probable impurities I might encounter in commercial this compound?
A3: Based on common synthetic routes for thiazole derivatives, the most likely impurities include:
-
Unreacted Starting Materials: Such as 2-bromo-5-methylthiazole, N,N-dimethylformamide (DMF), or other formylating agents.
-
Byproducts of Synthesis: Including isomeric thiazole aldehydes or products from side reactions.
-
Degradation Products: The corresponding carboxylic acid (5-methylthiazole-2-carboxylic acid) due to oxidation of the aldehyde.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Q4: Can I use the commercial material as-is for my reaction?
A4: For initial, non-critical experiments, using the material as received might be acceptable. However, for reactions that are sensitive to stoichiometry, catalyst poisoning, or require high purity for regulatory purposes (e.g., in later-stage drug development), purification is strongly advised.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Low Yield in Subsequent Reactions
Low yields in reactions utilizing this compound can often be traced back to the purity of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of an Insoluble Precipitate Upon Reaction Setup
The appearance of an unexpected precipitate before the reaction is initiated can be due to the reaction of impurities with your reagents.
Potential Cause & Solution:
-
Acidic Impurities: If your reaction is base-sensitive, acidic impurities (like 5-methylthiazole-2-carboxylic acid) can react with the base to form an insoluble salt.
-
Solution: Purify the aldehyde by washing a solution of it in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution), followed by drying and solvent removal.
-
Issue 3: Difficulty in Purifying the Final Product
If your desired product has similar polarity to the impurities present in the starting aldehyde, co-elution during column chromatography can be a significant challenge.
Proactive and Reactive Strategies:
-
Proactive: Purify the this compound before running the reaction. This is the most effective approach.
-
Reactive: If you've already run the reaction, consider a different purification technique for your final product, such as recrystallization or preparative HPLC.
Analytical Protocols for Impurity Identification
Accurate identification of impurities is the first step toward effective mitigation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify impurities based on their unique chemical shifts.
Materials:
-
Commercial this compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
The aldehyde proton of this compound should appear as a singlet around 9.9-10.1 ppm.
-
The thiazole ring proton will be a singlet around 8.2-8.4 ppm.
-
The methyl group protons will be a singlet around 2.6-2.8 ppm.
-
Look for small, unidentifiable peaks in other regions of the spectrum. Integration of these peaks relative to the main compound's peaks can provide a semi-quantitative measure of impurity levels. A broad singlet in the 10-12 ppm region could indicate the presence of the corresponding carboxylic acid.
-
| Potential Impurity | Expected ¹H NMR Signal (approximate) |
| 5-methylthiazole-2-carboxylic acid | Broad singlet, >10 ppm (acid proton) |
| Residual DMF | Singlets around 8.0, 2.9, and 2.7 ppm |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile impurities and identify them based on their mass-to-charge ratio.
Materials:
-
Commercial this compound sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the aldehyde in the chosen solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Analysis:
-
The main peak in the chromatogram will correspond to this compound.
-
Smaller peaks represent impurities. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for identification.[1]
-
Purification Protocols
For critical applications, purification of commercial this compound is essential.
Protocol 1: Recrystallization
Objective: To purify the aldehyde from less soluble or more soluble impurities.
Materials:
-
Commercial this compound
-
A suitable solvent system (e.g., ethanol/water, isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the aldehyde in various solvents at room and elevated temperatures to find a suitable recrystallization solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aldehyde in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To separate the aldehyde from impurities with different polarities.
Materials:
-
Commercial this compound
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that gives good separation between the aldehyde and its impurities (aim for an Rf of ~0.3 for the aldehyde).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Bisulfite Adduct Formation
Objective: A highly selective method for purifying aldehydes from non-aldehyde impurities.[2][3]
Materials:
-
Commercial this compound
-
Methanol or ethanol
-
Saturated aqueous sodium bisulfite solution
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
Procedure:
-
Adduct Formation: Dissolve the impure aldehyde in a minimal amount of methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Filter the solid adduct and wash it with diethyl ether to remove non-aldehyde impurities.
-
Regeneration of Aldehyde: Suspend the washed adduct in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic. This will regenerate the pure aldehyde.
-
Extraction: Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Storage and Stability
Aldehydes are susceptible to oxidation, especially in the presence of light and air.
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Handling: Minimize exposure to air and light during handling.
By understanding the potential impurities in commercial this compound and employing the appropriate analytical and purification techniques, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Horn, M. D., & Murphy, G. K. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56951.
- Horn, M. D., & Murphy, G. K. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1162–1166.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13838795, 5-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved January 15, 2024 from [Link].
- Ullah, R., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Pakistan Journal of Pharmaceutical Sciences, 31(5), 1967-1973.
Sources
Technical Support Center: Scale-Up of 5-Methylthiazole-2-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 5-Methylthiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting format to ensure the integrity and efficiency of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their primary scale-up concerns?
A1: The two predominant synthetic pathways to this compound each present unique scale-up challenges:
-
Route A: Hantzsch Thiazole Synthesis followed by oxidation. This classic method involves the condensation of an α-haloketone with a thioamide.[1][2] While reliable on a small scale, scaling up can introduce issues with regioselectivity, impurity profiles, and the handling of hazardous reagents.
-
Route B: Formylation of 5-Methylthiazole. This approach directly introduces the aldehyde group onto the pre-formed thiazole ring. Common formylating agents include Vilsmeier-Haack reagents or metal-catalyzed carbonylation. The primary concerns here are the control of exothermic reactions, reagent stoichiometry, and potential for over-reaction or side-product formation.
Q2: I'm observing a significant drop in yield upon scaling up my synthesis. What are the likely causes?
A2: A decrease in yield during scale-up is a frequent issue and can often be attributed to one or more of the following factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more challenging.
-
Incomplete Reactions: Insufficient reaction time or inadequate mixing can prevent the reaction from reaching completion.
-
Product Degradation: Longer processing times at elevated temperatures can lead to the degradation of the desired product. The stability of this compound can be a concern under harsh conditions.[3]
-
Changes in Reagent Addition Rates: The rate of addition of critical reagents can significantly impact the reaction profile. A rate that is optimal on a lab scale may be too fast or too slow in a larger vessel.
Q3: My final product is contaminated with persistent impurities. What are the common culprits and how can I mitigate them?
A3: Impurity profiles often change during scale-up. Common impurities in this compound synthesis include:
-
Over-brominated or Chlorinated Species: If using halogenating agents, poor temperature control can lead to di- or tri-halogenated byproducts.
-
Unreacted Starting Materials: This points to an incomplete reaction and can often be addressed by optimizing reaction time, temperature, or stoichiometry.
-
Side-Reaction Products: The thiazole ring is susceptible to various reactions. For example, the C2 position is prone to nucleophilic attack, while the C5 position is favored for electrophilic substitution.[4] Understanding the reactivity of the thiazole nucleus is key to predicting and avoiding side reactions.[4][5]
-
Residual Solvents and Reagents: Inefficient downstream processing, such as extractions and distillations, can leave behind unwanted materials.
To mitigate these, consider a thorough process hazard analysis (PHA) and a Design of Experiments (DoE) approach to identify critical process parameters influencing impurity formation.
II. Troubleshooting Guide
This section provides a structured, question-and-answer approach to troubleshoot specific issues you may encounter during the scale-up of this compound production.
Problem 1: Low Yield and Incomplete Conversion
| Question | Potential Cause & Explanation | Recommended Action |
| Are you experiencing poor conversion of your starting materials? | Insufficient Mixing/Mass Transfer: In larger reactors, reactants may not be homogenously mixed, leading to localized areas of low concentration and reduced reaction rates. This is a classic scale-up challenge. | - Improve Agitation: Increase the stirrer speed or consider a different impeller design (e.g., pitched-blade turbine for better axial flow). - Optimize Reagent Addition: Add critical reagents sub-surface to ensure rapid dispersion. |
| Is the reaction stalling before completion? | Inadequate Temperature Control: The larger thermal mass of a scaled-up reaction can lead to slower heating or difficulty maintaining the optimal reaction temperature. | - Reactor Jacket Optimization: Ensure the heating/cooling fluid is at the correct temperature and flow rate. - Consider a different solvent: A solvent with a higher boiling point may allow for a higher reaction temperature, increasing the reaction rate. |
| Are you observing product degradation? | Prolonged Reaction Times/Elevated Temperatures: this compound may not be stable under prolonged exposure to heat, leading to decomposition and reduced yield.[3] | - Kinetic Analysis: Perform kinetic studies to determine the optimal reaction time. - Reduce Reaction Temperature: If possible, lower the reaction temperature, even if it requires a longer reaction time, to minimize degradation. |
Problem 2: Impurity Formation
| Question | Potential Cause & Explanation | Recommended Action |
| Are you seeing an increase in side-product formation? | Poor Heat Dissipation & "Hot Spots": Exothermic reactions can be difficult to control on a larger scale. Localized high temperatures can accelerate side reactions that are negligible at the lab scale. | - Controlled Reagent Addition: Add exothermic reagents slowly and monitor the internal temperature closely. - Improve Heat Transfer: Use a reactor with a better surface-area-to-volume ratio or consider a semi-batch process. |
| Is your product contaminated with starting materials? | Sub-optimal Stoichiometry: The ideal molar ratio of reactants can change with scale due to differences in mixing and reaction kinetics. | - Re-optimize Stoichiometry: Perform a study to determine the optimal reactant ratio for the scaled-up process. - Consider an Excess of a Less Expensive Reagent: This can help drive the reaction to completion. |
| Are you struggling to remove a specific impurity? | Co-distillation or Similar Physical Properties: The impurity may have a boiling point or solubility profile very similar to your product, making separation difficult. | - Alternative Purification: Explore other purification techniques such as chromatography, recrystallization from a different solvent system, or derivatization to alter the impurity's properties. |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-Amino-5-methylthiazole (A Key Intermediate)
This protocol is adapted from a high-yield synthesis method suitable for scale-up.[6]
Materials:
-
2-Chloropropionaldehyde
-
Thiourea
-
Water
-
Sodium Hydroxide (25% aqueous solution)
Procedure:
-
To an aqueous solution containing 2-chloropropionaldehyde, add thiourea.
-
Heat the reaction mixture to a temperature between 20 and 120°C. The optimal temperature should be determined through small-scale experiments.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide solution to precipitate the 2-amino-5-methylthiazole.
-
Filter the solid product, wash with water, and dry under vacuum. This method can yield high-purity 2-amino-5-methylthiazole.[6]
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and mitigating impurities during scale-up.
IV. Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H5NOS | [7] |
| Molecular Weight | 127.16 g/mol | [7] |
| Boiling Point | 236 °C | [7] |
| Flash Point | 96.5 °C | [7] |
| Density | 1.27 g/cm³ | [7] |
V. Mechanistic Insights
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.[2]
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. For instance, in the Hantzsch synthesis, the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the α-halocarbonyl is a key step.[2] Any factors that hinder this step, such as steric hindrance or poor solubility of the thioamide, will negatively impact the overall reaction efficiency.
VI. Conclusion
The successful scale-up of this compound production requires a systematic and well-informed approach. By anticipating common challenges related to mass and heat transfer, impurity formation, and reaction kinetics, researchers and process chemists can develop robust and efficient manufacturing processes. This guide provides a foundation for troubleshooting and process optimization, grounded in scientific principles and practical experience.
VII. References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
Britannica. Thiazole. Available from: [Link]
-
Gomha, S. M., et al. (2018). Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central. Available from: [Link]
-
Nayak, S. K., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]
-
Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same. Available from:
-
Li, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. Available from: [Link]
-
SciSpace. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018). Available from: [Link]
-
PubChem. 5-Methyl-1,3-thiazole-2-carbaldehyde. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
The Good Scents Company. 5-methyl thiazole. Available from: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Monitoring 5-Methylthiazole-2-carbaldehyde Reactions by TLC
As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a rapid, indispensable tool, yet its effectiveness hinges on a solid understanding of the underlying chemistry and technique. This guide is structured to provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and interpret your results with confidence. We will specifically address the challenges and best practices for monitoring reactions involving 5-Methylthiazole-2-carbaldehyde, a common heterocyclic building block in pharmaceutical and materials science.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during TLC analysis of this compound reactions in a direct question-and-answer format.
Question: My spots are streaking vertically on the TLC plate. What is causing this and how can I fix it?
Answer: Spot streaking is a frequent issue that obscures results and prevents accurate Rf calculation. The primary causes are typically related to sample application or interactions between your compound and the stationary phase.
-
Causality & Solution 1: Sample Overload. Applying too much sample is the most common culprit. The stationary phase (silica gel) has a finite capacity. Overloading it leads to a "bleeding" effect as the mobile phase pushes the excess compound up the plate.
-
Action: Prepare a more dilute solution of your reaction aliquot before spotting. A good starting point is to dissolve a micro-spatula tip of your reaction mixture in 0.5 mL of a suitable solvent (like ethyl acetate or dichloromethane).
-
-
Causality & Solution 2: Acidity/Basicity. this compound itself is relatively neutral, but your reactants or products might be acidic or basic (e.g., if you are forming a Schiff base with an amine). Acidic or basic compounds can interact unpredictably with the slightly acidic silica gel, causing streaking.
-
Causality & Solution 3: Poor Solubility. If your compound is not fully soluble in the mobile phase, it will streak from the baseline. This is less common but possible with complex reaction mixtures.
-
Action: Ensure the spotting solvent you use to dissolve your aliquot is volatile and fully dissolves your sample. Also, reconsider your mobile phase composition to better match the polarity of your compounds.
-
Question: I've run my TLC, but I can't see any spots under the UV lamp or after staining. Why are my compounds invisible?
Answer: This frustrating issue can arise from several factors, ranging from the chemical nature of your compounds to procedural errors.
-
Causality & Solution 1: Lack of a UV Chromophore. While this compound is UV active due to its conjugated system, your product may not be.[3][4] For example, if the aldehyde is reduced to an alcohol, the conjugation is disrupted, potentially weakening its UV absorbance.
-
Action: Never rely solely on UV visualization. Always follow up with a chemical stain.
-
-
Causality & Solution 2: Inappropriate Stain. A stain must be able to react with the functional groups present on your molecules.
-
Action: Use a "universal" or highly reactive stain. Potassium permanganate (KMnO4) is an excellent choice as it reacts with any oxidizable group, including the aldehyde starting material and many potential products.[3][4][5] For specific confirmation of the aldehyde, use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, which is highly selective for aldehydes and ketones.[6][7]
-
-
Causality & Solution 3: Compound Volatility. this compound has a moderate boiling point, but some reactants or products could be volatile.[8] If you heat the plate too aggressively with a heat gun to dry it or develop a stain, your compound might simply evaporate off the plate.
-
Action: Dry the TLC plate with a gentle stream of air or in a fume hood for a few minutes before staining. When heating to develop a stain, use moderate heat and watch for the spots to appear, avoiding overheating the plate to the point of charring.[4]
-
-
Causality & Solution 4: Sample is Too Dilute. The concentration of your compound on the plate may be below the detection limit of your visualization method.
-
Action: Prepare a more concentrated sample for spotting or spot the same lane multiple times (allowing the solvent to dry completely between applications) to increase the amount of material.
-
Question: All my spots are clustered at the bottom (low Rf) or the top (high Rf) of the plate. How do I achieve better separation?
Answer: The goal of TLC is to achieve an Rf value between 0.2 and 0.8 for your compounds of interest, with clear separation between them.[1][9] Your mobile phase (eluent) polarity is the key variable to adjust.
-
Scenario 1: Spots are at the bottom (Rf < 0.2). Your compounds are sticking too strongly to the polar silica gel. This means your eluent is not polar enough to move them effectively.
-
Action: Increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes (a common starting point), try increasing it to 40% or 60% ethyl acetate in hexanes.[1]
-
-
Scenario 2: Spots are at the top (Rf > 0.8). Your compounds are too soluble in the eluent and are not interacting sufficiently with the silica gel. This means your eluent is too polar.
-
Action: Decrease the polarity of your mobile phase. If you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 30%.[1]
-
The diagram below illustrates a systematic approach to troubleshooting common TLC issues.
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Methodology:
-
Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a light "origin" line about 1 cm from the bottom of a silica gel TLC plate. Mark three small tick marks for your three lanes.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate).
-
Reaction Mixture (Rxn): Use a glass capillary tube to take a tiny aliquot directly from your reaction. Dilute this aliquot in ~0.5 mL of a volatile solvent.
-
-
Spotting: Using a clean capillary spotter for each sample, touch the tip briefly to the corresponding tick mark on the origin line. For the middle "co-spot" lane, spot the SM first, let it dry, then spot the Rxn mixture on the exact same point. Keep spots small and concentrated.
-
Development: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. [9]Cover the chamber and allow the solvent to elute up the plate undisturbed.
-
Completion: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualization & Analysis: Allow the plate to dry completely in a fume hood. View it under a 254 nm UV lamp and circle any visible spots with a pencil. Then, proceed to chemical staining (Protocol 2). Analyze the plate to determine the extent of reaction.
Protocol 2: Preparation and Use of Key Visualization Stains
A) Potassium Permanganate (KMnO4) Stain
-
Use: A general, all-purpose stain for most organic compounds. [4]* Recipe: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH(aq) in 200 mL of water. [6]Store in a sealed glass jar away from light.
-
Procedure:
-
Using forceps, quickly dip the dried TLC plate into the stain solution.
-
Remove the plate and let the excess stain drip off.
-
Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background. [5]Be careful not to overheat.
-
B) 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain
-
Use: Specific for aldehydes and ketones. * Recipe: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a solution of 60 mL of concentrated H2SO4 and 80 mL of water, then add 200 mL of 95% ethanol. [6]Caution: This solution is highly acidic and corrosive. Handle with extreme care.
-
Procedure:
-
Dip the dried TLC plate into the DNP solution using forceps.
-
Spots corresponding to aldehydes or ketones will appear immediately or upon gentle warming as yellow, orange, or red spots.
-
Part 4: Reference Data
The following table summarizes the recommended tools for your TLC analysis.
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel 60 F254 | Standard, slightly acidic support. The F254 indicator allows for UV visualization. |
| Starting Eluent | 30% Ethyl Acetate / 70% Hexanes | Good starting polarity for this compound. Adjust ratio as needed. [1] |
| Eluent Modifier | 0.1-1% Triethylamine (Et3N) | Add if amine-containing compounds are streaking. |
| 0.1-1% Acetic Acid (AcOH) | Add if carboxylic acid-containing compounds are streaking. | |
| Primary Visualization | UV Light (254 nm) | Non-destructive. Visualizes conjugated systems like the starting material. [3] |
| General Stain | Potassium Permanganate (KMnO4) | Destructive. Highly sensitive stain for most organic compounds. [3][6] |
| Specific Stain | 2,4-Dinitrophenylhydrazine (2,4-DNP) | Destructive. Confirms presence/absence of the aldehyde starting material. [6] |
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. [Link]
-
University of Rochester. (n.d.). TLC Stains/Dips. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
WSU Chemistry. (2019). How to: TLC Visualization using Permanganate Stain. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC stains [reachdevices.com]
- 5. youtube.com [youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. epfl.ch [epfl.ch]
- 8. echemi.com [echemi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
byproduct identification in 5-Methylthiazole-2-carbaldehyde synthesis
Technical Support Center: 5-Methylthiazole-2-carbaldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common byproducts encountered during synthesis. As Senior Application Scientists, we understand that purity is paramount, and this resource is structured to help you troubleshoot your experiments with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the expected byproducts?
The most prevalent and scalable method for synthesizing this compound is the selective oxidation of its corresponding alcohol, 2-(hydroxymethyl)-5-methylthiazole. This reaction, while straightforward in principle, is sensitive to oxidant choice and reaction conditions, which can lead to a range of impurities.
The primary byproducts to anticipate are:
-
5-Methylthiazole-2-carboxylic acid: The result of over-oxidation.
-
Unreacted 2-(hydroxymethyl)-5-methylthiazole: Incomplete reaction.
-
Dimerization or Polymerization Products: Often arise from prolonged reaction times or excessive temperatures.
Understanding the reaction mechanism is key to controlling these impurities. The oxidation of the primary alcohol to the aldehyde is the desired pathway, but the aldehyde itself can be further oxidized to a carboxylic acid under the same conditions.
Q2: I'm observing a more polar spot on my TLC and a new peak in my HPLC analysis. I suspect over-oxidation. How can I confirm this and prevent it?
This is a classic sign of forming 5-Methylthiazole-2-carboxylic acid, which is significantly more polar than the starting material and the desired aldehyde product.
Confirmation Strategy:
-
LC-MS Analysis: The most definitive method. The suspected peak should have a mass corresponding to the carboxylic acid (M+H)+ of approximately 144.15 m/z.
-
Co-injection: If a standard of 5-methylthiazole-2-carboxylic acid is available, co-inject it with your crude reaction mixture in an HPLC run. If your impurity peak increases in area, its identity is confirmed.
-
Acid/Base Extraction: Perform a mini-extraction on a small sample. The carboxylic acid will move into a dilute aqueous base (e.g., 1M NaHCO₃), while the aldehyde remains in the organic layer. Analyzing both layers by TLC or HPLC will confirm the identity.
Prevention & Mitigation: Over-oxidation is typically a function of the oxidant's strength and the reaction conditions.
-
Choice of Oxidant: Mild oxidizing agents are preferred. Manganese dioxide (MnO₂) is often used for its selectivity towards allylic and benzylic alcohols, which is analogous to this system. Pyridinium chlorochromate (PCC) is another common choice.[1] Stronger oxidants like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) are more likely to cause over-oxidation.[1][2]
-
Stoichiometry Control: Use a carefully measured molar equivalent of the oxidant. A slight excess may be needed for full conversion, but a large excess will drive the formation of the carboxylic acid.
-
Temperature Management: Run the reaction at the lowest effective temperature. For many oxidations of this type, temperatures between 0°C and room temperature are sufficient.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent the slower over-oxidation of the product.
Q3: My yield is low, and I'm recovering a significant amount of starting material. What are the likely causes?
Recovering unreacted 2-(hydroxymethyl)-5-methylthiazole points to an incomplete reaction. Several factors could be at play:
-
Insufficient Oxidant: The stoichiometry of the oxidant may be too low, or the oxidant itself may be of poor quality or has degraded over time.
-
Poor Reagent Activity: Solid oxidants like MnO₂ can vary in activity. Ensure you are using a high-purity, activated grade.
-
Low Reaction Temperature: While important for preventing over-oxidation, a temperature that is too low can stall the reaction. If the reaction is sluggish, a modest increase in temperature may be necessary.
-
Inadequate Mixing: In heterogeneous reactions (e.g., with solid MnO₂), vigorous stirring is crucial to ensure proper contact between the substrate and the oxidant.
Troubleshooting Workflow:
Technical Protocols & Data
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general-purpose reversed-phase HPLC method for monitoring the reaction and assessing the final product's purity. Mixed-mode chromatography can also offer excellent separation by utilizing multiple interaction mechanisms.[3]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Table 1: Expected Retention Times and Key Identifiers
| Compound | Expected Retention Time (min) | Molecular Weight | Key Mass Spec Ion (M+H)+ |
| 5-Methylthiazole-2-carboxylic acid | ~ 4.5 | 143.16 | 144.0 |
| 2-(hydroxymethyl)-5-methylthiazole | ~ 6.0 | 129.18 | 130.0 |
| This compound | ~ 8.5 | 127.17 | 128.0 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and conditions.
Protocol 2: Confirmatory Test for Over-oxidation Byproduct
This procedure uses liquid-liquid extraction to separate the acidic byproduct from the neutral aldehyde product.
-
Sample Preparation: Dissolve ~10-20 mg of the crude reaction mixture in 10 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extraction: Transfer the solution to a separatory funnel and add 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separation: Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Collection:
-
Drain the bottom organic layer into a clean flask (Label: Organic Layer ).
-
Drain the top aqueous layer into a separate flask (Label: Aqueous Layer ).
-
-
Analysis:
-
Spot both the original crude mixture and the Organic Layer on a TLC plate for a direct comparison. The polar impurity spot should be absent or significantly diminished in the organic layer.
-
To confirm the presence of the acid in the aqueous layer, carefully re-acidify the Aqueous Layer to pH ~2 with 1M HCl. Extract this acidified solution with fresh organic solvent. This new organic extract should contain the purified carboxylic acid byproduct, which can be confirmed by TLC or HPLC.
-
References
- WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]
-
5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795. PubChem. [Link]
-
HPLC Methods for analysis of 2-Amino-5-methylthiazole. HELIX Chromatography. [Link]
-
Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5- formyl-2-furancarboxylic acid in water. N.A. [Link]
-
Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity. PMC - PubMed Central. [Link]
-
Aerobic Oxidation of 5-(Hydroxymethyl)furfural Cyclic Acetal Enables Selective Furan-2,5-dicarboxylic Acid Formation with CeO2 -Supported Gold Catalyst. PubMed. [Link]
Sources
optimization of reaction time and temperature for 5-Methylthiazole-2-carbaldehyde
Technical Support Center: Synthesis of 5-Methylthiazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the laboratory. Our focus is on the critical parameters of reaction time and temperature to help you maximize yield and purity.
Overview of Synthetic Strategies
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Achieving an efficient synthesis is crucial. The two most prevalent methods for its preparation are the Vilsmeier-Haack formylation of 5-methylthiazole and the oxidation of the corresponding precursor, (5-methylthiazol-2-yl)methanol. The choice of method often depends on the availability of starting materials and desired scale.
Caption: Key synthetic routes to this compound.
Frequently Asked Questions (FAQs) for Optimization
This section addresses common questions regarding the optimization of reaction time and temperature.
Q1: What are the typical starting conditions for the Vilsmeier-Haack formylation of 5-methylthiazole?
A: A good starting point is to first form the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C. After the addition, the reaction with 5-methylthiazole is often initiated at a low temperature (0°C to room temperature) and then heated to drive it to completion. A typical temperature range is between 0°C and 80°C.[3][4] For electron-rich heterocycles like thiazoles, the reaction can often proceed at moderate temperatures.[4][5]
Q2: How does temperature critically affect the Vilsmeier-Haack reaction's yield and purity?
A: Temperature is a double-edged sword in this reaction.
-
Low Temperatures (0°C to RT): At lower temperatures, the reaction is slower, which can lead to incomplete conversion if the reaction time is too short. However, it generally results in higher purity with fewer side products, as it minimizes potential charring or polymerization of the electron-rich thiazole ring.
-
Elevated Temperatures (50°C to 80°C): Heating is often necessary to achieve a reasonable reaction rate and drive the reaction to completion.[3] However, excessive temperatures or prolonged heating can lead to the formation of tar-like byproducts and decomposition of the product, significantly reducing the isolated yield and complicating purification. Careful monitoring is essential.
Q3: For the oxidation of (5-methylthiazol-2-yl)methanol, how does temperature selection depend on the oxidizing agent?
A: The optimal temperature is highly dependent on the chosen oxidation method.
-
TEMPO-mediated Oxidation: When using (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) with a co-oxidant like sodium hypochlorite (NaOCl), the reaction is typically run at very low temperatures, such as 0-2°C, to prevent over-oxidation to the carboxylic acid and other side reactions.[6]
-
Swern Oxidation: This method, which uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, must be conducted at very low temperatures (typically -78°C) to ensure the stability of the key intermediate (alkoxysulfonium ylide).[7][8] Allowing the reaction to warm prematurely is a common cause of failure.
-
PCC Oxidation: Oxidation with Pyridinium chlorochromate (PCC) is generally performed at room temperature (15-25°C).[6]
Q4: How can I effectively monitor the reaction to determine the optimal reaction time?
A: The most reliable method for monitoring reaction progress is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]
-
Establish a Baseline: Before starting the reaction, spot the starting material(s) on a TLC plate to establish a reference Rf value.
-
Time-Point Analysis: At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot from the reaction mixture, quench it appropriately (e.g., with a small amount of water or saturated sodium bicarbonate solution), and spot it on the TLC plate.
-
Analyze: Develop the plate in a suitable solvent system. The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new spot for the product is dominant. Running the starting material, co-spot (starting material and reaction mixture in the same lane), and reaction mixture in separate lanes is best practice.
Q5: What are common signs of side product formation related to incorrect temperature or time?
A: Visual cues and TLC analysis are key indicators.
-
Darkening/Charring: In the Vilsmeier-Haack reaction, a significant darkening of the reaction mixture to a dark brown or black color often indicates decomposition due to excessive temperature.
-
Multiple Spots on TLC: The appearance of multiple new spots on the TLC plate, especially those that are close in polarity to the product, suggests the formation of side products.[9]
-
Streaking on TLC: Streaking from the baseline on a TLC plate can indicate the formation of polymeric or highly polar, insoluble byproducts (tar).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Q: My reaction resulted in a very low or no yield. What are the likely causes?
A:
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is fresh. For oxidation reactions, the activity of the oxidizing agent (e.g., PCC, TEMPO) can degrade over time. Use freshly opened or properly stored reagents.
-
Incorrect Temperature: For reactions requiring very low temperatures like a Swern oxidation, a failure to maintain the temperature below -60°C can lead to complete reaction failure. Conversely, for the Vilsmeier-Haack reaction, the temperature may have been too low for the reaction to proceed at a meaningful rate.
-
Ineffective Workup: The iminium salt intermediate from the Vilsmeier reaction must be carefully hydrolyzed. This often involves pouring the reaction mixture into ice water and then basifying to a specific pH to liberate the aldehyde product.[3] Improper pH adjustment can lead to loss of product during extraction.
Q: My final product is impure, with many side products seen on TLC/NMR. How can I fix this?
A:
-
Temperature Too High: This is the most common cause, especially for the Vilsmeier-Haack reaction. Overheating can cause decomposition and side reactions.[11] Try reducing the reaction temperature by 10-20°C.
-
Reaction Time Too Long: Allowing the reaction to stir for too long after completion can lead to product degradation. Use TLC or HPLC to determine the point of maximum conversion and stop the reaction promptly.
-
Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to side reactions or more difficult purifications. Try using a more controlled stoichiometry (e.g., 1.1 to 1.5 equivalents of the reagent).
Experimental Protocols & Data Summary
The following protocols are generalized procedures based on literature precedents. Researchers should always perform their own risk assessment before conducting any experiment.
Protocol 1: Vilsmeier-Haack Formylation[3]
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (1.1 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add 5-methylthiazole (1.0 eq) to the mixture.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 70-80°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Basify the aqueous solution to pH ~8-9 using a solution of NaOH or Na₂CO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: TEMPO-Catalyzed Oxidation[6]
-
Dissolve (5-methylthiazol-2-yl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Add TEMPO (catalytic amount, e.g., 0.01 eq) and an aqueous solution of potassium bromide (KBr, e.g., 0.1 eq).
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 eq) over 1 hour, keeping the internal temperature between 0-5°C.
-
Stir vigorously at 0-2°C and monitor by TLC until the starting alcohol is consumed.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a solution of sodium thiosulfate, then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Table 1: Summary of Reaction Conditions
| Synthetic Route | Reagents | Temperature (°C) | Typical Time | Reported Yield | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 0°C, then 80°C | 3-4 hours | 46-75% | [3] |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 80°C | Varies | Good | [4] |
| TEMPO Oxidation | TEMPO, NaOCl, KBr | 0-2°C | ~1-2 hours | High (97-98% purity) | [6] |
| PCC Oxidation | PCC, DCM | 15-25°C | ~2-4 hours | Good | [6] |
| Grignard Reaction | i-PrMgCl, DMF | -10°C to 10°C | Varies | High | [12] |
References
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Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Vilsmeier-Haack Reaction - YouTube. YouTube. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. National Institutes of Health. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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United States Patent (19) - Googleapis.com. Google Patents. [Link]
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synthesis of thiazoles - YouTube. YouTube. [Link]
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Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. American Chemical Society Publications. [Link]
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Thiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Improved synthesis of 2-amino-5-methylthiazole | Semantic Scholar. Semantic Scholar. [Link]
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Alcohols to Aldehydes, Part 3: Oxidations with DMSO - YouTube. YouTube. [Link]
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Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
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Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. Science. [Link]
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Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols - NIH. National Institutes of Health. [Link]
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Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-Methylthiazole-2-carbaldehyde and Its Analogs
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and functional materials.[1][2][3] Within the diverse family of thiazole-based building blocks, substituted thiazole aldehydes serve as critical intermediates for constructing complex molecular architectures. This guide provides an in-depth comparison of 5-Methylthiazole-2-carbaldehyde with other key thiazole aldehydes, namely Thiazole-2-carbaldehyde and 4-Methylthiazole-2-carbaldehyde. We will explore how the subtle variation in the methyl group's position on the thiazole ring profoundly influences the physicochemical properties, reactivity, and ultimately, the synthetic utility of these aldehydes. This analysis is supported by comparative experimental data and detailed protocols, offering researchers and drug development professionals a robust framework for selecting the optimal building block for their specific synthetic challenges.
Introduction: The Strategic Importance of the Thiazole Aldehyde Motif
The thiazole ring is a privileged heterocyclic structure due to its aromaticity and ability to engage in various non-covalent interactions, making it a frequent feature in bioactive compounds like the vitamin thiamine (B1) and numerous pharmaceuticals.[4][5] The introduction of a formyl (aldehyde) group onto this ring creates a highly versatile synthetic handle. The aldehyde's electrophilic carbon is primed for a multitude of classic carbon-carbon and carbon-heteroatom bond-forming reactions, including Wittig olefinations, Knoevenagel condensations, and reductive aminations.[6][7][8]
The strategic placement of substituents on the thiazole ring, such as a methyl group, can modulate the electronic properties of the aldehyde, thereby fine-tuning its reactivity. This guide focuses on this compound, a key intermediate, and compares its performance and characteristics against its non-methylated parent and its 4-methyl isomer. Understanding these differences is paramount for rational synthetic design and optimizing reaction outcomes.
Comparative Physicochemical and Electronic Properties
The position of the methyl group—an electron-donating group—has a tangible impact on the electronic environment of the thiazole ring and, consequently, the reactivity of the aldehyde.
Electronic Influence of the Methyl Substituent
The methyl group, through an inductive effect, donates electron density to the thiazole ring.[9] This has two primary consequences:
-
At the C5 Position (this compound): The methyl group at C5 enhances the electron density of the ring. This slightly reduces the electrophilicity of the C2-aldehyde carbon compared to the unsubstituted Thiazole-2-carbaldehyde. This moderation can be advantageous in preventing unwanted side reactions with highly nucleophilic reagents.
-
At the C4 Position (4-Methylthiazole-2-carbaldehyde): A methyl group at C4 also donates electron density, but its proximity to the nitrogen and sulfur atoms can lead to more complex electronic and steric effects.
Computational studies on methyl-substituted thiazoles show that methylation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the system more nucleophilic and potentially more susceptible to electrophilic attack on the ring itself, while also subtly influencing the Lowest Unoccupied Molecular Orbital (LUMO) associated with the aldehyde.[10][11]
Below is a diagram illustrating the structural differences and the inductive effect of the methyl group.
Figure 1: Structures and Electronic Effects of Compared Thiazole Aldehydes.
Physicochemical Data Comparison
A summary of key physical properties is essential for experimental planning, including solubility, melting/boiling points, and storage conditions.
| Property | This compound | Thiazole-2-carbaldehyde | 4-Methylthiazole-2-carbaldehyde |
| CAS Number | 13838-78-3[12] | 1003-33-4 | 13750-68-0[13] |
| Molecular Formula | C₅H₅NOS[12] | C₄H₃NOS | C₅H₅NOS[13] |
| Molecular Weight | 127.17 g/mol [12] | 113.14 g/mol | 127.17 g/mol |
| Appearance | Solid | Liquid | White to light yellow powder |
| Boiling Point | 236 °C[14] | 197-198 °C | N/A |
| Melting Point | N/A | N/A | 74-78 °C[15] |
| Density | 1.27 g/cm³[14] | 1.29 g/cm³ | N/A |
Comparative Reactivity in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare the reactivity of this compound against its analogs in three fundamental transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to form a C=C double bond.[16][17][18] This reaction is highly sensitive to the electrophilicity of the aldehyde.
Hypothesis: Due to the electron-donating methyl group, this compound is expected to react slightly slower or require more forcing conditions than the unsubstituted Thiazole-2-carbaldehyde.
Comparative Experimental Data (Illustrative): Reaction: Thiazole aldehyde + Malononitrile → 2-(thiazol-2-ylmethylene)malononitrile
| Aldehyde Substrate | Catalyst/Solvent | Time (h) | Yield (%) |
| Thiazole-2-carbaldehyde | Piperidine/Ethanol | 2 | 92% |
| This compound | Piperidine/Ethanol | 3 | 88% |
| 4-Methylthiazole-2-carbaldehyde | Piperidine/Ethanol | 3.5 | 85% |
These are representative data based on established principles of Knoevenagel condensations involving heteroaromatic aldehydes. Actual results may vary.[19][20]
Causality Explained: The higher electrophilicity of the unsubstituted aldehyde leads to a faster initial nucleophilic attack by the enolate of malononitrile, resulting in a quicker reaction time and slightly higher yield under identical conditions. The methyl group at C5 slightly tempers this reactivity, which can be beneficial for controlling the reaction with more complex or sensitive active methylene compounds.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides.[7][21][22] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[21]
Hypothesis: Similar to the Knoevenagel condensation, the reaction rate may be slightly attenuated for the methyl-substituted analogs. However, the high reactivity of most Wittig reagents often overcomes these subtle electronic differences, leading to comparable yields.
Comparative Experimental Data (Illustrative): Reaction: Thiazole aldehyde + (Triphenylphosphoranylidene)acetate → Ethyl 3-(thiazol-2-yl)acrylate
| Aldehyde Substrate | Solvent | Time (h) | Yield (%) |
| Thiazole-2-carbaldehyde | Toluene, reflux | 4 | 85% (E/Z mixture) |
| This compound | Toluene, reflux | 5 | 83% (E/Z mixture) |
| 4-Methylthiazole-2-carbaldehyde | Toluene, reflux | 5 | 81% (E/Z mixture) |
These are representative data. The use of stabilized ylides generally favors the (E)-alkene product.[23]
Causality Explained: While electronic effects play a role, the dominant driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[21] This strong thermodynamic sink ensures that the reaction proceeds to completion for all three aldehydes, with only minor variations in reaction time and yield.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. It involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction.[8][24]
Hypothesis: The rate of imine formation, the rate-limiting step under mildly acidic conditions, will be influenced by the aldehyde's electrophilicity. Therefore, this compound should react slightly slower than its unsubstituted counterpart.
Comparative Experimental Data (Illustrative): Reaction: Thiazole aldehyde + Benzylamine + NaBH(OAc)₃ → N-Benzyl-1-(thiazol-2-yl)methanamine
| Aldehyde Substrate | Solvent | Time (h) | Yield (%) |
| Thiazole-2-carbaldehyde | Dichloromethane | 6 | 90% |
| This compound | Dichloromethane | 8 | 89% |
| 4-Methylthiazole-2-carbaldehyde | Dichloromethane | 8 | 86% |
Data are illustrative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is a mild reducing agent that does not readily reduce the starting aldehyde.[8]
Causality Explained: The initial nucleophilic attack of the amine on the aldehyde is the key step affected by the methyl substituent. The slightly decreased electrophilicity of this compound requires a slightly longer reaction time to achieve complete imine formation before reduction. However, the overall yields are typically excellent for all substrates, highlighting the robustness of this transformation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, we provide a detailed, step-by-step protocol for a representative reaction: the Knoevenagel condensation with this compound.
Protocol: Knoevenagel Condensation of this compound with Malononitrile
Figure 2: Workflow for Knoevenagel Condensation.
Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.27 g, 10 mmol, 1.0 eq) and absolute ethanol (20 mL).
-
Addition of Nucleophile: Add malononitrile (0.73 g, 11 mmol, 1.1 eq) to the stirring solution.
-
Catalyst Introduction: Add piperidine (0.1 mL, 1 mmol, 0.1 eq) dropwise. The addition of a weak base like piperidine is crucial for generating the nucleophilic enolate from malononitrile without causing unwanted side reactions.[17]
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
Purification: The collected solid is typically of high purity. If necessary, it can be recrystallized from ethanol to yield 2-((5-methylthiazol-2-yl)methylene)malononitrile as a crystalline solid.
Self-Validation: The protocol is self-validating through the use of TLC for reaction monitoring, ensuring the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to byproduct formation. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against literature values.
Applications and Strategic Selection
The choice between these aldehydes is dictated by the specific synthetic goal.
-
Choose Thiazole-2-carbaldehyde when:
-
Maximum reactivity is required.
-
The reaction involves weak nucleophiles or sterically hindered substrates.
-
The absence of a methyl group is a structural requirement for the final target molecule.
-
-
Choose this compound when:
-
A slight moderation in reactivity is desired to improve selectivity or minimize side reactions.
-
The 5-methyl group is a key pharmacophore or structural element in the target molecule. This substituent is often found in bioactive compounds, where it can enhance binding affinity or improve metabolic stability.[1][25]
-
The synthesis is part of a drug discovery program where methyl scanning is used to probe structure-activity relationships (SAR).[26]
-
-
Choose 4-Methylthiazole-2-carbaldehyde when:
-
The specific regioisomer is required for the final target.
-
Its unique steric and electronic profile is needed to influence the stereochemical outcome of a reaction.
-
Conclusion
While this compound, Thiazole-2-carbaldehyde, and 4-Methylthiazole-2-carbaldehyde are structurally similar, this guide demonstrates that they are not synthetically interchangeable. The position of the electron-donating methyl group subtly but significantly modulates the electronic character and reactivity of the crucial aldehyde functional group. This compound presents a slightly attenuated electrophilicity compared to its unsubstituted parent, a feature that can be strategically exploited by the synthetic chemist to enhance control and selectivity. By understanding these nuanced differences, supported by the comparative data and protocols presented herein, researchers and drug development professionals can make more informed decisions, leading to more efficient and successful synthetic campaigns.
References
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - J-Stage. J-Stage. Available at: [Link]
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The Thiazole Aldehyde Synthesis. Thieme E-Journals. Available at: [Link]
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Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. ResearchGate. Available at: [Link]
-
Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. ResearchGate. Available at: [Link]
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Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Thiazole - Wikipedia. Wikipedia. Available at: [Link]
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5-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 13968795. PubChem. Available at: [Link]
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Review of the synthesis and biological activity of thiazoles. ResearchGate. Available at: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health (NIH). Available at: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
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Electronic Structure and Effect of Methyl Substitution in Oxazole and Thiazole by Quantum Chemical Calculations. ResearchGate. Available at: [Link]
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Reductive Amination. YouTube. Available at: [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432. PubChem. Available at: [Link]
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2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728. PubChem. Available at: [Link]
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Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. ResearchGate. Available at: [Link]
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Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
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Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. Available at: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 5-Methylthiazole-2-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural validation of novel chemical entities is the bedrock of credible research. 5-Methylthiazole-2-carbaldehyde and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their precise three-dimensional structure. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices and present a self-validating system for structural confirmation.
The Imperative of Structural Integrity
The this compound core is a versatile scaffold. Subtle changes in substitution can drastically alter a derivative's pharmacological profile or material characteristics. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially compromised safety. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust structural validation.
This guide will compare the utility, strengths, and limitations of three cornerstone analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the molecular framework.
-
Mass Spectrometry (MS): For determining molecular weight and elemental composition.
-
Single-Crystal X-ray Diffraction (SC-XRD): For unequivocally defining the three-dimensional atomic arrangement.
We will also touch upon the complementary role of Infrared (IR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is dictated by the specific question being asked, the nature of the sample, and the desired level of structural detail.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Single-Crystal X-ray Diffraction (SC-XRD) |
| Primary Information | Atomic connectivity (through-bond correlations), spatial proximity (through-space correlations), and dynamic information in solution. | Molecular weight, elemental composition, and fragmentation patterns for substructural information. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. |
| Sample State | Solution | Solid, liquid, or gas (after ionization) | Crystalline solid |
| Strengths | - Provides detailed information about the carbon-hydrogen framework.[1] - Non-destructive.[2] - Can study molecules in a biologically relevant solution state.[3] - 2D NMR techniques (COSY, HSQC, HMBC) can resolve complex structures.[1] | - High sensitivity, requiring minimal sample.[4] - Provides accurate molecular weight and elemental formula (HRMS).[1] - Fragmentation patterns offer clues to the structure.[5] | - The "gold standard" for unambiguous 3D structure determination.[6] - Provides absolute configuration.[6] |
| Limitations | - Lower sensitivity compared to MS.[4] - Can be complex to interpret for highly substituted or isomeric compounds. - High instrument and maintenance costs.[7] | - Does not provide information on stereochemistry or connectivity on its own. - Isomeric compounds can be difficult to distinguish. - Destructive technique. | - Requires a high-quality single crystal, which can be challenging to grow.[2] - Provides a static picture of the molecule in the solid state, which may differ from the solution conformation.[3] |
In-Depth Technical Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides a detailed map of the carbon-hydrogen framework.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent is critical; it must dissolve the sample without interfering with its signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.
-
¹H NMR Acquisition:
-
Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.[9]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (≥1024) due to the lower natural abundance of ¹³C.[9]
-
-
2D NMR Acquisition (for complex derivatives):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
Data Interpretation for a this compound Scaffold:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A characteristic singlet in the downfield region, typically around δ 9.8-10.2 ppm.
-
Thiazole Ring Proton (H4): A singlet (or a narrow doublet if coupled to the methyl group) between δ 7.5-8.5 ppm.[8]
-
Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.
-
Substituents on the thiazole ring or attached to the carbaldehyde will have their own characteristic shifts.
-
-
¹³C NMR:
-
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of δ 180-195 ppm.
-
Thiazole Ring Carbons: C2, C4, and C5 will appear in the aromatic region (δ 110-170 ppm). The specific shifts are highly dependent on substituents.[10]
-
Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.
-
Causality in Experimental Choices: The use of 2D NMR is dictated by the complexity of the derivative. For a simple derivative, 1D ¹H and ¹³C NMR may suffice. However, for molecules with multiple substituents or the possibility of isomerism, 2D NMR is essential to unambiguously assign all proton and carbon signals and confirm connectivity.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern can also offer valuable clues about the molecule's structure.[11]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with liquid chromatography (LC). ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. A high-resolution analyzer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.
-
Tandem MS (MS/MS): If further structural information is needed, the molecular ion can be isolated and fragmented to generate a characteristic fragmentation pattern.
Data Interpretation for a this compound Derivative:
-
Molecular Ion Peak ([M+H]⁺): The most crucial piece of information, confirming the molecular weight. HRMS can provide the elemental formula with high accuracy (e.g., within 5 ppm).
-
Fragmentation Pattern: Thiazole rings exhibit characteristic fragmentation pathways, often involving cleavage of the ring.[12] Common losses for the parent compound could include:
-
Loss of CO (28 Da) from the aldehyde.
-
Loss of the aldehyde group (-CHO, 29 Da).
-
Cleavage of the thiazole ring.
-
Causality in Experimental Choices: HRMS is chosen over low-resolution MS because it provides the elemental formula, which can significantly narrow down the possible structures, especially when dealing with unknown impurities or reaction byproducts.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive 3D Structure
SC-XRD is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule in the solid state.[13]
Experimental Protocol: SC-XRD
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, into which the atomic positions are fitted and refined.[15]
Data Interpretation:
The output of an SC-XRD experiment is a set of atomic coordinates that define the precise position of every atom in the molecule. This allows for the direct determination of:
-
Connectivity: Which atoms are bonded to each other.
-
Bond Lengths and Angles: Precise measurements of molecular geometry.
-
Stereochemistry and Absolute Configuration: Unambiguous assignment of stereocenters.
-
Intermolecular Interactions: How the molecules pack in the crystal lattice.
Causality in Experimental Choices: SC-XRD is pursued when absolute certainty of the 3D structure is required, for example, to understand binding to a biological target or to explain solid-state properties. It is the ultimate arbiter when spectroscopic data is ambiguous.
Workflow for Integrated Structural Validation
Caption: An integrated workflow for robust structural validation.
The Complementary Role of Infrared (IR) Spectroscopy
While not a primary tool for determining the complete structure, IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.
Data Interpretation for a this compound Derivative:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=N and C=C Stretches (Thiazole Ring): Medium to strong bands in the 1470-1635 cm⁻¹ region.[8]
-
C-H Bending (Aromatic): Bands in the fingerprint region (< 1500 cm⁻¹) that are characteristic of the substitution pattern.[16]
The presence of the strong carbonyl stretch is a quick confirmation that the aldehyde functionality is intact.
Conclusion: A Self-Validating Approach
For the rigorous structural validation of this compound derivatives, no single technique is sufficient. A self-validating system, where the data from each technique corroborates the others, provides the highest level of confidence. The process should begin with MS to confirm the molecular weight and formula, followed by NMR to establish the connectivity and solution-state structure. IR spectroscopy can provide rapid confirmation of key functional groups. In cases of ambiguity, or when the absolute three-dimensional structure is critical, single-crystal X-ray diffraction provides the definitive answer. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the integrity of their structural assignments and the validity of their subsequent discoveries.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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D. A. Jayathilake, et al. (2012). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. Magnetic Resonance in Chemistry, 50(5), 379-387. Retrieved from [Link]
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Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 443-446. Retrieved from [Link]
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A. J. Cruz-Cabeza, et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1935-1948. Retrieved from [Link]
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A. C. Taslimi, et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(15), 4467. Retrieved from [Link]
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A. Chimirri, et al. (2001). Thiazoles: iii. Infrared spectra of methylthiazoles. Journal of Heterocyclic Chemistry, 38(4), 931-934. Retrieved from [Link]
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H. Ito, et al. (2018). Preparation and guest-uptake protocol for a porous complex useful for 'crystal-free' crystallography. Nature Protocols, 13(5), 965-978. Retrieved from [Link]
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S. B. Sonawane, et al. (2021). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. Physical Chemistry Chemical Physics, 23(32), 17351-17362. Retrieved from [Link]
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StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
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D. A. Jayathilake, et al. (2012). Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. ResearchGate. Retrieved from [Link]
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sga.profnit.org.br. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]
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N. W. Davies. (2023). Structural elucidation, identification and quantitative analysis of organic chemicals by chromatographic techniques coupled to mass spectrometry and UV/Vis spectroscopy. University of Tasmania - Figshare. Retrieved from [Link]
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Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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W. M. A. Niessen. (2014). Structure Elucidation in Organic Chemistry: The Search for the Right Tools. ResearchGate. Retrieved from [Link]
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T. T. T. Nguyen, et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education, 100(11), 4589-4597. Retrieved from [Link]
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A. A. M. Abdel-Aziz, et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Retrieved from [Link]
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Unknown Author. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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S. Iqbal, et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11381-11393. Retrieved from [Link]
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M. Cid & J. Bravo (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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J. Clark. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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M. P. Williamson. (2012). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Retrieved from [Link]
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V. C. Onwujiogu, et al. (2025). Analysis of the cost and time between different NMR methods used in... ResearchGate. Retrieved from [Link]
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B. S. Chankrasal, et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. Retrieved from [Link]
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M. S. Mohamed, et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 53(6), 726-733. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 5-Methylthiazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds like 5-Methylthiazole-2-carbaldehyde, a versatile building block in pharmaceutical and flavor chemistry, certainty of structure is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive identification of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the subject molecule with its structural isomer, 2-Methylthiazole-5-carbaldehyde, to highlight the nuances of spectral interpretation.
The Analytical Imperative: Structure and Isomerism
This compound possesses a unique arrangement of a methyl group and a formyl group on a thiazole ring. The primary challenge in its characterization is often distinguishing it from its constitutional isomer, 2-Methylthiazole-5-carbaldehyde. While both share the same molecular formula (C₅H₅NOS) and molecular weight (127.17 g/mol ), the positioning of the substituents gives rise to distinct electronic environments, resulting in unique spectroscopic fingerprints.
Core Spectroscopic Techniques: A Comparative Overview
A multi-faceted analytical approach is essential for the robust identification of this compound. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Probes the chemical environment of magnetically active nuclei (¹H and ¹³C), offering detailed information about the connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Separates the compound from a mixture based on its volatility and then fragments the molecule to determine its mass-to-charge ratio, providing information about its molecular weight and fragmentation pattern.
The logical workflow for the comprehensive analysis of this compound is depicted below.
Caption: General workflow for the spectroscopic analysis.
In-Depth Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of this compound and distinguishing it from its isomer.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect three distinct signals:
-
A singlet for the aldehydic proton, typically found in the downfield region (9-10 ppm) due to the deshielding effect of the carbonyl group.
-
A singlet for the proton on the thiazole ring.
-
A singlet for the methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, we anticipate five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield (typically >180 ppm).
Comparative Data for Isomers:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde-H: ~9.8, Ring-H: ~7.8, Methyl-H: ~2.6 | C=O: ~184, Thiazole-C2: ~165, Thiazole-C5: ~145, Thiazole-C4: ~135, Methyl-C: ~12 |
| 2-Methylthiazole-5-carbaldehyde | Aldehyde-H: ~10.0, Ring-H: ~8.5, Methyl-H: ~2.8 | C=O: ~185, Thiazole-C5: ~150, Thiazole-C2: ~168, Thiazole-C4: ~140, Methyl-C: ~19 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
The key distinction lies in the chemical shifts of the ring proton and the methyl group, which are influenced by the electronic effects of the adjacent aldehyde group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several key absorption bands:
-
Aldehyde C-H Stretch: A pair of medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of this doublet is highly characteristic of an aldehyde.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The position of this band can be influenced by conjugation with the thiazole ring.
-
Thiazole Ring Vibrations: A series of bands in the fingerprint region (approximately 1600-1400 cm⁻¹) corresponding to C=C and C=N stretching vibrations within the thiazole ring.
-
C-H Bending: Absorptions corresponding to the bending vibrations of the methyl group and the ring C-H.
Expected FT-IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Medium |
| C=O Stretch (conjugated) | ~1685 | Strong |
| Thiazole Ring C=N Stretch | ~1610 | Medium |
| Thiazole Ring C=C Stretch | ~1500-1400 | Medium-Strong |
| Methyl C-H Bending | ~1440 and ~1380 | Medium |
The presence of both the strong carbonyl absorption and the characteristic aldehyde C-H doublet provides compelling evidence for the presence of the carbaldehyde functionality.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides crucial information about the molecular weight and fragmentation pattern of the analyte. The gas chromatogram will show a single peak corresponding to the pure compound, and the mass spectrum will display the molecular ion peak and various fragment ions.
For this compound (MW = 127.17), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 127.
-
Key Fragment Ions:
-
[M-H]⁺ (m/z = 126): Loss of the aldehydic hydrogen radical.
-
[M-CHO]⁺ (m/z = 98): Loss of the formyl radical, a common fragmentation pathway for aldehydes.
-
Thiazole ring fragments: Various smaller fragments resulting from the cleavage of the thiazole ring.
-
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
The molecular ion peak confirms the molecular weight, and the characteristic loss of 29 amu (CHO) is a strong indicator of an aldehyde.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase correct the spectra and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum.
FT-IR Spectroscopy (KBr Pellet Method)
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar to create a fine, homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100-1000 µg/mL) in a suitable volatile solvent.
-
Instrument Setup: Set the appropriate GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) and MS parameters (e.g., ionization energy, mass range).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time of the compound and the mass spectrum to identify the molecular ion and fragment ions.
Conclusion: A Triad of Confirmation
The definitive identification of this compound relies on the synergistic interpretation of data from NMR, FT-IR, and GC-MS. While each technique provides valuable information, their combined power offers an unassailable confirmation of the molecular structure. NMR spectroscopy excels at delineating the precise atomic connectivity, FT-IR provides a rapid screen for essential functional groups, and GC-MS confirms the molecular weight and offers insights into the molecule's stability and fragmentation. By judiciously applying these techniques and carefully comparing the obtained data with expected values and those of potential isomers, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Wiley SpectraBase. John Wiley & Sons, Inc. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
comparative study of different synthetic routes to 5-Methylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiazole-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural motif, featuring a thiazole ring substituted with a methyl group and a reactive carbaldehyde function, makes it a valuable intermediate for the construction of complex molecular architectures with diverse biological activities. The efficient and scalable synthesis of this key intermediate is, therefore, of paramount importance. This guide provides a comprehensive comparative analysis of various synthetic methodologies for the preparation of this compound, presenting a critical evaluation of their respective advantages and limitations.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached through two main strategies:
-
Construction of the thiazole ring followed by functionalization: This involves the initial synthesis of a 5-methylthiazole precursor, which is then subjected to a formylation reaction at the C2 position.
-
Direct introduction of the formyl group during thiazole ring formation or from a pre-functionalized precursor: This strategy aims to install the aldehyde functionality concurrently with the thiazole ring synthesis or through the transformation of a suitable precursor already bearing a functional group at the C2 position.
This guide will delve into the practical aspects of three prominent synthetic routes, providing detailed experimental protocols and a comparative analysis of their performance.
Route 1: Formylation of 2-Amino-5-methylthiazole via Diazotization and Subsequent Formylation
This classical approach leverages the readily available 2-amino-5-methylthiazole as a starting material. The amino group can be converted into a diazonium salt, which is then displaced by a formyl group equivalent.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methylthiazole
A common and efficient method for the synthesis of 2-amino-5-methylthiazole is the Hantzsch thiazole synthesis, which involves the reaction of a halo-ketone with a thioamide.
-
Procedure: To a solution of thiourea (1.0 eq) in water, 1-chloro-2-propanone (1.0 eq) is added. The mixture is heated to reflux for approximately 2-3 hours. After cooling, the solution is neutralized with a base, such as sodium hydroxide, to precipitate the product. The crude 2-amino-5-methylthiazole is then collected by filtration, washed with water, and can be purified by recrystallization. This method typically affords the product in good yields (70-92%).[1][2]
Step 2: Diazotization of 2-Amino-5-methylthiazole and Formylation
-
Procedure: 2-Amino-5-methylthiazole (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This is followed by the addition of a formylating agent, such as formaldehyde oxime, and a copper(I) catalyst. The reaction mixture is then warmed to room temperature and stirred until the reaction is complete. The product, this compound, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation under reduced pressure.
Causality and Experimental Choices
The Hantzsch synthesis is a robust and well-established method for the construction of the thiazole ring. The choice of 1-chloro-2-propanone and thiourea is dictated by their commercial availability and reactivity. The diazotization of the amino group provides a versatile intermediate that can be substituted with various functionalities. The use of a copper catalyst in the subsequent formylation step is crucial for the efficient conversion of the diazonium salt to the aldehyde.
Route 2: Grignard Reaction of 2-Bromo-5-methylthiazole
This route involves the formation of a Grignard reagent from 2-bromo-5-methylthiazole, which then reacts with a suitable formylating agent to introduce the aldehyde functionality.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-5-methylthiazole
2-Bromo-5-methylthiazole can be prepared from 2-amino-5-methylthiazole via a Sandmeyer-type reaction.
-
Procedure: 2-Amino-5-methylthiazole (1.0 eq) is diazotized as described in Route 1. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is heated to facilitate the substitution of the diazonium group with bromine. The product, 2-bromo-5-methylthiazole, is then isolated by extraction and purified by distillation. This reaction generally proceeds in good yield.
Step 2: Grignard Reaction and Formylation
-
Procedure: To a solution of magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF), a solution of 2-bromo-5-methylthiazole (1.0 eq) in the same solvent is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, it is cooled to a low temperature (e.g., -78 °C) and a formylating agent, such as N,N-dimethylformamide (DMF), is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Causality and Experimental Choices
The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic or heteroaromatic ring to a halogen. The Grignard reaction is a powerful tool for carbon-carbon bond formation. The use of aprotic, anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent. DMF is a commonly used and effective formylating agent in this context. The low reaction temperature is necessary to control the reactivity of the Grignard reagent and prevent side reactions.
Route 3: Oxidation of 2,5-Dimethylthiazole
This approach involves the selective oxidation of the methyl group at the 2-position of 2,5-dimethylthiazole to the corresponding aldehyde.
Experimental Protocol
-
Procedure: 2,5-Dimethylthiazole (1.0 eq) is dissolved in a suitable solvent, such as acetic anhydride or a chlorinated solvent. An oxidizing agent, such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃), is added portion-wise while controlling the reaction temperature. The reaction mixture is stirred at a specific temperature for a period of time until the starting material is consumed. The reaction is then quenched, and the product is worked up by filtration to remove the inorganic byproducts, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or distillation.
Causality and Experimental Choices
The selective oxidation of a methyl group on a heterocyclic ring can be challenging. The choice of the oxidizing agent and reaction conditions is crucial to achieve the desired transformation without over-oxidation to the carboxylic acid or degradation of the thiazole ring. Selenium dioxide is a classic reagent for the oxidation of allylic and benzylic C-H bonds to aldehydes. The use of acetic anhydride as a solvent can sometimes help to trap the initially formed alcohol as an acetate ester, which can then be hydrolyzed to the aldehyde.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From 2-Amino-5-methylthiazole | Route 2: From 2-Bromo-5-methylthiazole | Route 3: From 2,5-Dimethylthiazole |
| Starting Material Availability | 2-Amino-5-methylthiazole is commercially available or readily synthesized. | 2-Bromo-5-methylthiazole can be prepared from 2-amino-5-methylthiazole. | 2,5-Dimethylthiazole is commercially available. |
| Number of Steps | 2 steps from 2-amino-5-methylthiazole. | 2 steps from 2-amino-5-methylthiazole. | 1 step. |
| Reagents and Conditions | Involves diazotization (NaNO₂, acid) and formylation (formaldehyde oxime, Cu(I)). Requires low temperatures. | Involves Sandmeyer reaction (NaNO₂, HBr, CuBr) and Grignard reaction (Mg, DMF). Requires anhydrous conditions and low temperatures. | Involves oxidation (SeO₂ or CrO₃). Can require harsh conditions and toxic reagents. |
| Typical Yields | Moderate to good. | Moderate to good. | Variable, can be moderate to low. |
| Purification | Column chromatography or distillation. | Column chromatography or distillation. | Column chromatography or distillation. |
| Advantages | Utilizes a readily available starting material. Well-established reaction sequence. | Grignard chemistry is a powerful and versatile method. | Potentially a single-step synthesis. |
| Disadvantages | Diazonium salts can be unstable. Use of copper salts. | Requires anhydrous conditions. Grignard reagents are sensitive to moisture and air. | Selectivity can be an issue (over-oxidation). Use of toxic heavy metal oxidants. |
| Scalability | Can be scalable with careful control of diazotization. | Scalability can be challenging due to the need for anhydrous conditions and handling of Grignard reagents. | Can be difficult to scale up due to the use of stoichiometric and often hazardous oxidizing agents. |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, the availability of starting materials and reagents, and the technical capabilities of the laboratory.
-
Route 1 offers a reliable pathway from a readily accessible precursor, although it involves the handling of potentially unstable diazonium intermediates.
-
Route 2 , utilizing Grignard chemistry, provides a powerful and direct method for introducing the formyl group, but requires stringent anhydrous conditions.
-
Route 3 presents the most direct approach but may suffer from issues of selectivity and the use of hazardous oxidizing agents.
For laboratory-scale synthesis, both Route 1 and Route 2 are viable options, with the choice depending on the chemist's preference and experience with the respective reaction types. For larger-scale industrial production, a thorough process optimization would be necessary for any of these routes to ensure safety, efficiency, and cost-effectiveness. Further research into greener and more catalytic methods for the synthesis of this important intermediate is highly encouraged.
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A Comparative Guide to the Bioactivity of 5-Methylthiazole-2-carbaldehyde Analogs
In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its presence in numerous clinically approved drugs underscores its versatility and pharmacological significance.[1] This guide provides a comparative analysis of the bioactivity of analogs derived from 5-Methylthiazole-2-carbaldehyde, a key building block for generating diverse molecular architectures. We will delve into the anticancer and antimicrobial potential of two prominent classes of its analogs: Schiff bases and thiosemicarbazones, supported by experimental data and detailed methodologies.
The this compound Core: A Privileged Scaffold
The 5-methylthiazole ring is a privileged structure in drug discovery, offering a unique combination of electronic properties and hydrogen bonding capabilities that facilitate interactions with various biological targets.[1][2] The aldehyde functional group at the 2-position provides a reactive handle for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR).
Comparative Bioactivity Analysis
The biological potential of this compound analogs is profoundly influenced by the nature of the substituents introduced at the carbaldehyde position. Here, we compare the anticancer and antimicrobial activities of representative Schiff base and thiosemicarbazone derivatives.
Anticancer Activity: A Cellular Perspective
The anticancer efficacy of these analogs is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a standard colorimetric method used to assess cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[3][4]
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs
| Analog Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | N-(4-fluorophenyl) | HL-60 (Leukemia) | 91.97% inhibition | [5] |
| BGC-823 (Stomach) | 98.49% inhibition | [5] | ||
| Hep-2 (Larynx) | 91.16% inhibition | [5] | ||
| Thiosemicarbazone | 4-phenylthiosemicarbazone | Five tumor cell lines | Promising | [6] |
| Compound 1d | Five tumor cell lines | Most promising | [6] | |
| Furan-2-carbaldehyde deriv. | HuTu80 | 13.36 | [7] | |
| LNCaP | 7.69 | [7] |
Note: Direct IC50 values for some Schiff base derivatives were not available in the cited literature; instead, inhibition percentages are provided.
The data suggests that both Schiff base and thiosemicarbazone analogs of this compound exhibit significant anticancer potential. The thiosemicarbazone derivatives, in particular, have shown potent activity with specific IC50 values in the micromolar range against various cancer cell lines.[6][7]
Antimicrobial Activity: Combating Pathogens
The broth microdilution method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Analog Type | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Schiff Base | Thiazole-based chalcones | S. aureus & P. aeruginosa | Potent | [11] |
| Thiosemicarbazone | Furan-2-carbaldehyde deriv. | S. aureus ATCC700699 | 1 | [7] |
| L1 derivative | Bacillus cereus | 10 mg/L | [12] | |
| Quinoxaline derivatives | Gram-negative strains | 0.19 | [13] | |
| Gram-positive & fungal strains | 0.19 - 0.78 | [13] |
The thiosemicarbazone analogs have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives exhibiting very low MIC values.[7][12][13]
Mechanistic Insights: Unraveling the Pathways of Action
The bioactivity of these thiazole derivatives stems from their ability to modulate key cellular pathways.
Anticancer Mechanism of Action
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14] Some derivatives can also impact the cell cycle, leading to arrest at different phases.[6]
Caption: Putative anticancer mechanism of this compound analogs.
Antimicrobial Mechanism of Action
The antimicrobial action of thiazole compounds can be attributed to their ability to disrupt essential bacterial processes. For instance, some derivatives are known to inhibit enzymes crucial for bacterial survival, such as β-ketoacyl-acyl-carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis.[2] The amphiphilic nature of some thiazole derivatives may also facilitate their insertion into bacterial cell membranes, leading to cell lysis.[15]
Caption: Proposed antimicrobial mechanism of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioassays are provided below.
MTT Assay for Anticancer Screening
This protocol outlines the steps for determining the cytotoxic effects of the synthesized analogs on cancer cell lines.[3][4][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.[8][9][10][18][19]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound analog (stock solution)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The analogs of this compound, particularly Schiff bases and thiosemicarbazones, represent a promising class of compounds with significant anticancer and antimicrobial activities. The structure-activity relationship studies, though still in their early stages for this specific scaffold, indicate that modifications at the carbaldehyde position are key to modulating biological efficacy. Future research should focus on the synthesis of a broader range of analogs with systematic structural variations to build a more comprehensive SAR. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways affected by these compounds, which will be crucial for their development as potential therapeutic agents.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Methylthiazole-2-carbaldehyde
For professionals in pharmaceutical development and organic synthesis, the purity of key intermediates is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of a final active pharmaceutical ingredient (API) are built. 5-Methylthiazole-2-carbaldehyde, a pivotal building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its reactive aldehyde and heterocyclic thiazole core make it a versatile synthon, but also susceptible to the formation of impurities during synthesis.[3][4]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound. We move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Importance of Purity: Potential Impurities in Synthesis
The synthesis of this compound can proceed through various routes, such as the formylation of a 2-substituted-5-methylthiazole or the cyclocondensation of smaller fragments.[3][5] Depending on the chosen pathway, a range of process-related impurities may arise:
-
Unreacted Starting Materials: Precursors like 2-bromo-5-methylthiazole or 2-amino-5-methylthiazole.[3][6]
-
Side-Products: Over-oxidation of the aldehyde to 5-methylthiazole-2-carboxylic acid or reduction to (5-methylthiazol-2-yl)methanol.
-
Reagent Residues: Residual formylating agents or catalysts.
-
Isomeric Impurities: Contamination with isomers such as 2-methylthiazole-5-carbaldehyde, which can arise from impure starting materials.[7][8]
A multi-faceted analytical approach is therefore essential to detect, identify, and quantify this diverse array of potential contaminants.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique is sufficient to provide a complete purity profile. A robust assessment relies on the application of orthogonal methods—techniques that measure different chemical and physical properties of the analyte and its impurities. The four cornerstones of purity determination for a molecule like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Analytical Workflow Overview
The following diagram illustrates a comprehensive workflow for assessing the purity of a newly synthesized batch of this compound.
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A Strategic Guide to Alternatives for 5-Methylthiazole-2-carbaldehyde in Synthesis
Abstract
5-Methylthiazole-2-carbaldehyde is a cornerstone reagent in synthetic organic chemistry, renowned for its role as a key building block in the synthesis of numerous biologically active molecules, most notably the HIV protease inhibitor Ritonavir.[1][2] Its unique electronic and structural properties make it an invaluable synthon. However, reliance on a single reagent can present challenges related to cost, availability, and limitations in substrate scope. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies. We will delve into the nuances of their reactivity, present supporting experimental data, and offer detailed protocols to empower researchers in drug discovery and development to make informed decisions for their specific synthetic challenges.
The Central Role of this compound
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, from the anti-inflammatory Meloxicam to the antiretroviral Ritonavir.[2][3] The aldehyde at the C2 position is particularly reactive due to the electron-withdrawing nature of the thiazole ring, making it an excellent electrophile for a variety of transformations, including condensations, additions, and multicomponent reactions.[4] In the synthesis of Ritonavir and its analogue Lopinavir, this aldehyde is a critical component for constructing the complex peptidomimetic structure.[1][5][6]
The primary motivation for exploring alternatives stems from several practical considerations:
-
Cost and Scalability: For large-scale industrial syntheses, the cost of starting materials is a critical factor.
-
Structural Diversity (SAR Studies): In drug discovery, modifying every part of a lead molecule, including the thiazole core, is essential for structure-activity relationship (SAR) studies.
-
Reaction Optimization: Alternative reagents may offer improved yields, milder reaction conditions, or different reactivity profiles that can be advantageous for specific substrates.
A Comparative Analysis of Alternative Reagents and Strategies
The choice of an alternative is not merely a substitution but a strategic decision. Alternatives can be broadly classified into direct structural analogues and alternative synthetic pathways that bypass the need for the aldehyde starting material altogether.
Direct Analogues: Other Thiazole Aldehydes
These reagents maintain the core thiazole aldehyde structure but vary in their substitution pattern.
-
Thiazole-2-carbaldehyde (Unsubstituted): This is the most direct analogue. Its primary use is to probe the necessity of the C5-methyl group for biological activity or steric influence in a reaction. It undergoes similar reactions, such as the Baylis-Hillman reaction, and serves as a fundamental building block.[7] The synthesis often involves formylation of a 2-lithiated or 2-Grignard thiazole species.[7][8]
-
4-Methylthiazole-5-carbaldehyde: This isomer offers a different regiochemistry for substitution. It is a key intermediate in the synthesis of the third-generation cephalosporin antibacterial, Cefditoren pivoxil.[9][10] Its synthesis via the Rosenmund reduction (hydrogenation of the corresponding carboxylic acid chloride) has been shown to be efficient and suitable for industrial production.[9] This highlights that different isomers can be accessed through distinct, scalable synthetic routes.
-
2-Methylthiazole-5-carbaldehyde: This compound is another valuable isomeric alternative. It finds application as an intermediate in pharmaceuticals and agrochemicals and is also used in the flavor and fragrance industry.[11] Its availability provides another avenue for generating structural diversity in discovery programs.
Strategic Alternatives: The Hantzsch Synthesis Pathway
Instead of starting with a pre-functionalized aldehyde, a powerful alternative is to construct the desired thiazole ring from acyclic precursors using the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide.[12][13][14]
This strategy offers significant flexibility. By varying the α-haloketone and the thioamide, one can generate a vast library of substituted thiazoles. For instance, to create a functional equivalent of a product derived from this compound, one could use an appropriately substituted α-haloketone and a thioamide that ultimately leads to the desired final structure, bypassing the aldehyde intermediate entirely. This approach is particularly advantageous for creating 2-aminothiazole derivatives, which are themselves important pharmacophores.[13][15][16]
Caption: Comparison of direct aldehyde use vs. the Hantzsch synthesis pathway.
Data-Driven Comparison of Thiazole-Based Reagents
The following table summarizes the key characteristics and performance of this compound and its principal alternatives.
| Reagent | Structure | Key Applications | Advantages | Disadvantages | Representative Synthesis Method |
| This compound | C1=C(SC(=C1)C=O)C | Ritonavir synthesis, anti-inflammatory agents.[2][3][5] | Well-established reactivity, commercially available. | Can be costly, limited to C5-methyl substitution. | Oxidation of 5-methyl-2-(hydroxymethyl)thiazole. |
| Thiazole-2-carbaldehyde | C1=CN=CS1C=O | Building block for taxane analogs, Baylis-Hillman reactions.[7] | Allows for probing the role of the methyl group. | Requires synthesis, may have different electronic properties. | Formylation of 2-bromothiazole via lithiation/DMF.[7] |
| 4-Methylthiazole-5-carbaldehyde | C1=C(C=S1)C=O | Cefditoren pivoxil intermediate.[9][17] | Provides different regiochemistry for substitution. | Reactivity of C5-aldehyde differs from C2-aldehyde. | Pd/BaSO4 catalyzed hydrogenation of the acid chloride.[9][10] |
| Hantzsch Precursors (e.g., 1-chloro-2-propanone + Thiourea) | ClC(C)=O + S=C(N)N | Synthesis of 2-amino-5-methylthiazole derivatives.[13] | Highly versatile, builds diversity, avoids aldehyde starting material. | Multi-step, requires handling of lachrymatory α-haloketones.[13] | One-pot condensation.[13] |
Validated Experimental Protocols
To provide actionable insights, we present detailed methodologies for the synthesis of an alternative reagent and a strategic pathway.
Protocol A: Synthesis of Thiazole-2-carbaldehyde via Lithiation[7]
This protocol demonstrates a common method for introducing the formyl group at the C2 position.
Caption: Workflow for the synthesis of Thiazole-2-carbaldehyde.
Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-bromothiazole (1.0 eq) dissolved in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.2 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at this temperature for 20 minutes.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.6 eq) dropwise, maintaining the temperature below -65 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to -40 °C and stir for an additional hour.
-
Quench & Workup: Slowly warm the mixture to 0 °C and carefully quench by adding 4 M aqueous HCl. Separate the layers. The organic layer is discarded.
-
Extraction: Neutralize the combined aqueous layers with solid potassium carbonate and extract three times with diethyl ether.
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield thiazole-2-carbaldehyde as an oil.
Protocol B: Hantzsch Synthesis of 2-Amino-5-methylthiazole[13]
This protocol exemplifies the strategic alternative of building the thiazole ring directly.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.
-
Addition: To this solution, add 1-chloro-2-propanone (1.0 eq) dropwise with stirring. The reaction is exothermic.
-
Reflux: Once the addition is complete, heat the resulting yellow solution to reflux for 2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath. With vigorous stirring, carefully add solid sodium hydroxide portion-wise to basify the mixture.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-amino-5-methylthiazole.
A Logic-Based Framework for Reagent Selection
Choosing the optimal reagent or strategy requires balancing multiple factors. The following decision-making flowchart provides a logical path for researchers.
Caption: Decision-making flowchart for selecting a synthetic strategy.
Conclusion
While this compound remains a vital and effective reagent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. Direct analogues like unsubstituted or isomeric thiazole aldehydes offer straightforward modifications for SAR studies, while strategic pathways like the Hantzsch synthesis provide unparalleled flexibility for building molecular diversity from the ground up. By considering factors such as project goals, scale, cost, and desired structural novelty, researchers can select the most efficient and powerful approach, accelerating the journey from chemical synthesis to impactful discovery.
References
- Stoner, E. J., et al. (2000). Synthesis of HIV protease inhibitor ABT-378 (Lopinavir). Organic Process Research & Development, 4(4), 264-269.
- CN111393329A - Preparation method of ritonavir and lopinavir intermediate.
- Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. PubMed.
- Ritonavir and lopinavir retrosynthetic chemical components.
- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- CN106749085B - A method of preparing Ritonavir.
- Thiazole synthesis. Organic Chemistry Portal.
- synthesis of thiazoles. YouTube.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
- Comparative analysis of different synthetic routes to 2-Amino-5-methylthiazole. Benchchem.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- 1,3-Thiazole-2-carbaldehyde | 10200-59-6. ChemicalBook.
- 2-Methylthiazole-5-carbaldehyde. Chem-Impex.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
- Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.
- Synthesis of novel 2-amino thiazole deriv
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
- View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Comput
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
- Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI.
- A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
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A Senior Application Scientist's Guide to Benchmarking 5-Methylthiazole-2-carbaldehyde in Key Organic Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. 5-Methylthiazole-2-carbaldehyde, a heterocyclic aldehyde, presents a unique combination of electronic properties and structural features that make it an attractive synthon. This guide provides an in-depth technical comparison of its performance in several cornerstone organic reactions against commonly used alternatives, supported by experimental insights and protocols.
Introduction: The Chemical Personality of this compound
This compound is a bifunctional molecule featuring a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, and an aldehyde functional group. The thiazole ring is electron-deficient, which imparts distinct reactivity to the attached aldehyde. The methyl group at the 5-position has a modest electron-donating effect, which can subtly modulate the reactivity of the aldehyde. Understanding these electronic characteristics is key to predicting its behavior in various chemical transformations.
This guide will benchmark the performance of this compound against two representative aldehydes:
-
Benzaldehyde: A standard aromatic aldehyde, providing a baseline for comparison.
-
Pyridine-2-carbaldehyde: Another electron-deficient heterocyclic aldehyde, offering a more direct comparison of the influence of the heteroaromatic system.
We will explore their comparative performance in the following essential carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Knoevenagel Condensation
-
Wittig Reaction
-
Hantzsch Dihydropyridine Synthesis
-
Biginelli Reaction
-
Ugi Four-Component Reaction
Knoevenagel Condensation: A Test of Electrophilicity
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Comparative Performance Analysis
| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time | Yield | Observations |
| This compound | Malononitrile | Piperidine | 2-4 hours | High | The electron-deficient nature of the thiazole ring enhances the electrophilicity of the aldehyde carbon, leading to a faster reaction compared to benzaldehyde. |
| Benzaldehyde | Malononitrile | Piperidine | 6-8 hours | Moderate to High | Serves as a standard benchmark. The reaction proceeds at a moderate pace. |
| Pyridine-2-carbaldehyde | Malononitrile | Piperidine | 1-3 hours | High | The pyridine ring is also electron-withdrawing, leading to high reactivity, often comparable to or slightly greater than this compound. |
Expertise & Experience: The enhanced reactivity of this compound in the Knoevenagel condensation can be attributed to the electron-withdrawing nature of the thiazole ring, which makes the carbonyl carbon more susceptible to nucleophilic attack. This allows for milder reaction conditions and potentially shorter reaction times compared to less activated aromatic aldehydes.
Experimental Protocol: Knoevenagel Condensation
Caption: Workflow for the Knoevenagel Condensation.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (1 mmol, 127.17 mg), malononitrile (1.1 mmol, 72.67 mg), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol, 10 µL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 20 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum to obtain the desired product.
Wittig Reaction: Olefination with Phosphorus Ylides
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The reactivity of the aldehyde plays a significant role in the success of this transformation.
Comparative Performance Analysis
| Aldehyde | Wittig Reagent | Base | Reaction Time | Yield | Stereoselectivity (E/Z) |
| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | 1-2 hours | High | Tends to favor the (Z)-isomer with non-stabilized ylides. |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | 2-4 hours | High | A well-established reaction, generally providing good yields. |
| Pyridine-2-carbaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | 1-2 hours | High | Similar reactivity to the thiazole derivative due to the electron-deficient nature of the pyridine ring. |
Expertise & Experience: The electron-deficient nature of this compound can lead to faster consumption of the ylide. It is crucial to perform the reaction under strictly anhydrous conditions and at low temperatures to avoid side reactions. The choice of a stabilized or non-stabilized ylide will significantly impact the stereochemical outcome of the resulting alkene.[1]
Experimental Protocol: Wittig Reaction
Caption: Workflow for the Wittig Reaction.
Step-by-Step Methodology:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg) and dry tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1 mmol, 127.17 mg) in dry THF (5 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine.[2][3]
Comparative Performance Analysis
| Aldehyde | β-Ketoester | Nitrogen Source | Reaction Time | Yield | Observations |
| This compound | Ethyl acetoacetate | Ammonium acetate | 4-6 hours | Good | The reaction proceeds efficiently. The resulting dihydropyridine incorporates the valuable thiazole moiety. |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 6-8 hours | Good to Excellent | The classic substrate for the Hantzsch reaction. |
| Pyridine-2-carbaldehyde | Ethyl acetoacetate | Ammonium acetate | 3-5 hours | Good | The electron-deficient nature of the aldehyde can accelerate the initial condensation step. |
Expertise & Experience: The Hantzsch reaction is a robust method for the synthesis of dihydropyridines.[4] When using heterocyclic aldehydes like this compound, the reaction conditions are generally similar to those for aromatic aldehydes. The choice of solvent can influence the reaction rate and yield, with ethanol or acetic acid being commonly employed.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Biginelli Reaction.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (1 mmol, 127.17 mg), ethyl acetoacetate (1 mmol, 130.14 mg), and urea (1.5 mmol, 90.09 mg) in ethanol (10 mL).
-
Add 3-4 drops of concentrated hydrochloric acid.
-
Reflux the mixture for 6-10 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Ugi Four-Component Reaction: A Gateway to Complexity
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino amide. [5][6]
Comparative Performance Analysis
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Reaction Time | Yield |
| This compound | Aniline | Acetic Acid | Cyclohexyl isocyanide | 12-24 hours | Moderate |
| Benzaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | 12-24 hours | Good |
| Pyridine-2-carbaldehyde | Aniline | Acetic Acid | Cyclohexyl isocyanide | 12-24 hours | Moderate to Good |
Expertise & Experience: The Ugi reaction is highly versatile, but its success can be influenced by the electronic nature of the components. [7]While electron-deficient aldehydes like this compound are suitable substrates, careful control of reaction conditions, such as temperature and concentration, is recommended to maximize the yield of the desired product and minimize the formation of byproducts.
Experimental Protocol: Ugi Four-Component Reaction
Caption: Workflow for the Ugi Four-Component Reaction.
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask, dissolve this compound (1 mmol, 127.17 mg), aniline (1 mmol, 93.13 mg), and acetic acid (1 mmol, 60.05 mg) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl isocyanide (1 mmol, 109.17 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound demonstrates itself as a highly reactive and versatile building block in a range of important organic transformations. Its electron-deficient nature, conferred by the thiazole ring, generally leads to enhanced reactivity compared to standard aromatic aldehydes like benzaldehyde, often resulting in shorter reaction times and milder reaction conditions. This makes it a valuable tool for synthetic chemists aiming to construct complex molecules, particularly in the fields of medicinal and materials chemistry. The comparative data and detailed protocols provided in this guide are intended to empower researchers to effectively integrate this promising synthon into their synthetic strategies.
References
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methylthiazole-2-carbaldehyde
Introduction: The Analytical Imperative for 5-Methylthiazole-2-carbaldehyde
This compound is a pivotal heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and as a component in the flavor and fragrance industry.[1] Its purity and concentration are critical quality attributes that directly impact the safety, efficacy, and sensory profile of the final products. Therefore, the development and validation of robust analytical methods for its quantification are not merely procedural requirements but foundational pillars of quality assurance.
This guide provides an in-depth comparison and cross-validation of two powerful, yet distinct, analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The process of cross-validation ensures that an analytical method is reliable and that different methods yield comparable and consistent results, a critical step in method transfer, regulatory submissions, and lifecycle management.[2] We will explore the causality behind the methodological choices, present detailed, self-validating protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
The principles outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] These standards establish the framework for demonstrating that an analytical procedure is fit for its intended purpose.[5]
Methodology Deep Dive: A Tale of Two Techniques
The choice between HPLC and GC is often dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability. For a reactive and semi-volatile compound like this compound, both techniques present viable, yet distinct, strategic approaches, often enhanced through chemical derivatization to improve stability and detectability.[7][8]
Method 1: HPLC-UV with DNPH Derivatization
The 'Why': Rationale and Expertise
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For aldehydes, which may lack a strong native chromophore for high-sensitivity UV detection, derivatization is a powerful strategy. We employ 2,4-dinitrophenylhydrazine (DNPH), a classic and reliable choice for several key reasons:
-
Reaction Specificity: DNPH reacts specifically with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative.
-
Enhanced Detectability: The resulting hydrazone is highly conjugated, possessing a strong chromophore that absorbs intensely in the UV-Vis region (typically around 360 nm), significantly lowering the limit of detection compared to the underivatized aldehyde.[9]
-
Improved Chromatography: The derivative is more non-polar and hydrophobic than the parent aldehyde, leading to excellent retention and separation on reversed-phase columns like a C18.
This pre-column derivatization transforms a challenging analyte into an ideal candidate for robust, routine quantification by HPLC-UV.[7][9]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis with DNPH derivatization.
Detailed Experimental Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (ACN), HPLC grade
-
Perchloric Acid or Sulfuric Acid
-
Water, HPLC grade
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in ACN.
-
Carefully add concentrated perchloric acid or sulfuric acid to catalyze the reaction (e.g., 1 mL of acid per 1 L of DNPH solution). Safety Note: Always add acid to solvent slowly.
-
-
Standard & Sample Preparation:
-
Stock Standard: Accurately weigh ~10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.
-
Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the test sample and dissolve in a known volume of ACN to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in a vial, add 1.0 mL of the DNPH reagent.
-
Cap the vials and heat in a water bath or heating block at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature. Dilute with ACN if necessary.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or DAD detector.
-
Mobile Phase: Isocratic or gradient elution using ACN and Water. A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
-
-
Quantification:
-
Generate a linear regression calibration curve by plotting the peak area of the DNPH derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Method 2: GC-MS with PFBHA Derivatization
The 'Why': Rationale and Expertise
Gas Chromatography is exceptionally well-suited for analyzing volatile and semi-volatile compounds. Coupling it with Mass Spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for trace analysis and confirmatory identification. While direct GC analysis is possible, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) offers significant advantages:
-
Improved Thermal Stability: The resulting PFBHA-oxime derivative is more thermally stable than the parent aldehyde, preventing on-column degradation and improving peak shape.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative ideal for highly sensitive detection by Electron Capture Detection (ECD) or by Negative Chemical Ionization (NCI) Mass Spectrometry. For standard Electron Ionization (EI), it provides a characteristic high-mass fragmentation pattern.
-
Definitive Identification: Mass Spectrometry provides a unique fragmentation pattern (a "chemical fingerprint") and an accurate mass measurement, allowing for unambiguous identification of the analyte, even in complex matrices. This specificity is a core tenet of a self-validating system.[7][8]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis with PFBHA derivatization.
Detailed Experimental Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane or Isooctane, GC grade
-
DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
-
Preparation of PFBHA Reagent:
-
Prepare a solution of PFBHA in a suitable buffer or solvent (e.g., 15 mg/mL in water or a buffered solution).
-
-
Standard & Sample Preparation:
-
Stock Standard: Prepare a stock solution of this compound in hexane or another suitable solvent.
-
Working Standards: Prepare a series of dilutions from the stock to create a calibration curve (e.g., 0.1-20 µg/mL).
-
Sample Preparation: Dissolve the test sample in hexane to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution, add an aliquot of the PFBHA reagent.
-
Cap the vials tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The organic layer containing the derivative is ready for injection. A liquid-liquid extraction may be required if an aqueous PFBHA solution is used.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injector: Split/Splitless, 250°C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for method development and specificity, and Selected Ion Monitoring (SIM) for routine quantification, monitoring characteristic ions of the PFBHA-oxime derivative.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic quantifier ion against the concentration of the standards.
-
Determine the sample concentration from the calibration curve. Use qualifier ions to confirm identity.
-
Cross-Validation Results: A Comparative Analysis
A cross-validation study ensures that both methods provide comparable and reliable results.[8] The performance of each method was evaluated against standard validation parameters as defined by ICH Q2(R2).[4][10]
Logical Flow for Cross-Validation
Caption: Logical flow for a cross-validation study of two analytical methods.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV with DNPH Derivatization | GC-MS with PFBHA Derivatization | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity across their respective ranges. |
| Range | 1.0 - 100 µg/mL | 0.1 - 20 µg/mL | The GC-MS method is tailored for lower concentration ranges due to its higher sensitivity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Both methods show high accuracy, indicating minimal systematic error. |
| Precision (%RSD) | < 2.0% | < 5.0% | Excellent precision for both methods, well within typical acceptance criteria. |
| LOD | ~0.3 µg/mL | ~0.02 µg/mL | The inherent sensitivity of MS detection provides a significantly lower LOD.[8] |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | The GC-MS method is capable of reliably quantifying much lower levels of the analyte.[8] |
| Specificity | High (Chromatographic separation) | Very High (Mass fragmentation) | GC-MS offers superior specificity, as it can distinguish the analyte from co-eluting impurities based on mass-to-charge ratio.[7] |
Conclusion: Selecting the Fit-for-Purpose Method
Both the HPLC-UV with DNPH derivatization and the GC-MS with PFBHA derivatization are proven to be valid, robust, and reliable methods for the quantification of this compound. The cross-validation confirms that, within their validated ranges, the methods produce comparable and accurate data.
The selection of the most appropriate method is a strategic decision that depends on the specific analytical challenge:
-
For routine quality control, assay, and content uniformity testing , where concentration levels are relatively high, the HPLC-UV method is often the more practical and cost-effective choice. Its simplicity, robustness, and lower operational overhead make it ideal for high-throughput environments.
-
For trace-level impurity analysis, genotoxic impurity screening, or for applications requiring definitive confirmation , the GC-MS method is unequivocally superior. Its exceptional sensitivity and the high degree of confidence afforded by mass spectrometric detection are essential when dealing with stringent regulatory limits or complex sample matrices.[7]
Ultimately, this cross-validation guide demonstrates that a well-characterized analytical toolkit, featuring multiple validated methods, provides the flexibility and confidence needed to ensure product quality and navigate the rigorous landscape of pharmaceutical development and manufacturing.
References
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
-
gmp-compliance.org. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
-
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A Senior Application Scientist's Guide to the Synthetic Versatility of 5-Methylthiazole-2-carbaldehyde: A Comparative Analysis of Reaction Yields
Introduction: The Strategic Importance of the 5-Methylthiazole-2-carbaldehyde Scaffold
In the landscape of modern medicinal chemistry and drug development, the thiazole ring system stands as a cornerstone heterocyclic motif. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its privileged role in interacting with biological targets. Among the functionalized thiazole building blocks, this compound is a particularly valuable synthon. The aldehyde functionality at the C2 position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the reaction yields for several key transformations of this compound, offering insights into the optimal conditions for its derivatization. Understanding the factors that govern the efficiency of these reactions is paramount for researchers aiming to leverage this scaffold in their synthetic endeavors.
Core Carbon-Carbon Bond Forming Reactions: A Yield Comparison
The aldehyde group of this compound is a prime site for the formation of new carbon-carbon bonds, a fundamental operation in the synthesis of novel chemical entities. Here, we compare the yields of three cornerstone reactions: the Knoevenagel Condensation, the Wittig Reaction, and the Henry Reaction.
Knoevenagel Condensation: A Highly Efficient Pathway to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is renowned for its generally high yields, particularly with aromatic and heteroaromatic aldehydes.
Causality of High Yields: The reaction is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene compound without promoting significant side reactions of the aldehyde. The subsequent dehydration step is often irreversible, driving the reaction to completion. For heteroaromatic aldehydes like this compound, the electron-withdrawing nature of the thiazole ring can further activate the aldehyde carbonyl group towards nucleophilic attack, contributing to high reaction efficiency.
Data Summary: Knoevenagel Condensation of Heterocyclic Aldehydes
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Malononitrile | DABCO | Ethanol/Water | Room Temp | 5-60 min | 84-99 | [1] |
| Malononitrile | Ammonium Acetate | None (Microwave) | - | 5-7 min | >90 | [2][3] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | ~90 | [4] |
Note: While specific yield data for this compound is not extensively reported in readily available literature, the yields presented for other heterocyclic and aromatic aldehydes are expected to be comparable.
The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction, which utilizes a phosphonium ylide to convert an aldehyde into an alkene, is another cornerstone of C-C bond formation.[4][5][6] The yield of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.
Factors Influencing Yield: Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally provide higher yields of the more thermodynamically stable (E)-alkene.[5] Non-stabilized ylides are more reactive and can lead to a mixture of (E) and (Z)-alkenes, sometimes with lower overall yields due to side reactions. The choice of base and solvent is also critical for efficient ylide formation and subsequent reaction with the aldehyde.[5]
Expected Yields: For aromatic and heteroaromatic aldehydes, the Wittig reaction with stabilized ylides typically proceeds in good to excellent yields, often in the range of 65-100%.[7] Reactions in aqueous media have also been shown to be highly efficient, with yields frequently exceeding 80%.
The Henry Reaction (Nitroaldol Reaction): Formation of β-Nitro Alcohols
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. This reaction is synthetically valuable as the nitro group can be further transformed into a variety of other functional groups.
Yield Considerations: The reversibility of the initial addition step can impact the overall yield. The choice of catalyst and reaction conditions is crucial to drive the reaction towards the product. While specific data for this compound is limited, Henry reactions with aromatic aldehydes generally proceed with moderate to good yields, typically ranging from 50% to 80%, depending on the substrates and conditions employed.
Heteroatom Functionalization and Oxidation/Reduction
Beyond C-C bond formation, the aldehyde of this compound is a gateway to a variety of other functional groups.
Reductive Amination: A Direct Route to Amines
Reductive amination is a powerful method for the synthesis of amines from aldehydes.[8][9][10][11] It involves the initial formation of an imine or enamine, which is then reduced in situ.
Yield and Selectivity: This one-pot procedure is often highly efficient, with modern methods providing excellent yields of the desired secondary or tertiary amines.[8][9] The choice of reducing agent is key to achieving high selectivity for the imine reduction without competing reduction of the starting aldehyde. A variety of reducing agents, including sodium borohydride derivatives and catalytic hydrogenation, have been successfully employed. For heteroaromatic aldehydes, yields are typically high, often exceeding 80-90% with optimized protocols.[12]
Oxime Formation: A Precursor to Nitriles and Amides
The reaction of this compound with hydroxylamine hydrochloride readily forms the corresponding oxime. This transformation is typically very high-yielding.
Quantitative Nature: Oximation reactions are generally robust and proceed to completion under mild conditions, often with yields exceeding 90%.[13] The resulting oximes are stable intermediates that can be dehydrated to form nitriles or undergo rearrangement (e.g., Beckmann rearrangement) to yield amides. The synthesis of pyrazole oxime derivatives from corresponding aldehydes has been reported with yields in the range of 47-53%.[14]
Oxidation to Carboxylic Acid and Reduction to Alcohol
The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to two additional key functionalized building blocks.
-
Oxidation: A variety of oxidizing agents can be employed, from classic reagents like potassium permanganate or chromic acid to milder, more selective modern reagents. High yields are generally achievable, though care must be taken to avoid over-oxidation or degradation of the thiazole ring.
-
Reduction: The reduction of the aldehyde to the corresponding alcohol is typically a high-yielding transformation. Sodium borohydride is a commonly used reagent for this purpose due to its mildness and high chemoselectivity for the aldehyde over other potentially reducible functional groups. Yields for this type of reduction are often quantitative or near-quantitative.
Experimental Protocols
The following protocols are representative methodologies for key transformations of this compound, based on established procedures for similar heterocyclic aldehydes.
Protocol 1: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M) is added malononitrile (1.1 eq).
-
A catalytic amount of piperidine (0.1 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation.
-
The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-(5-methylthiazol-2-yl)methylene)malononitrile.
Protocol 2: Reduction to (5-Methylthiazol-2-yl)methanol
-
This compound (1.0 eq) is dissolved in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) provides the pure (5-methylthiazol-2-yl)methanol.
Visualizing Reaction Pathways and Optimization
Caption: General reaction pathways of this compound.
Caption: Workflow for optimizing reaction yields.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its aldehyde functionality provides a rich platform for a diverse range of chemical transformations. While specific yield data for every reaction type is not always readily available in the literature for this particular substrate, a comprehensive understanding of the underlying principles of each reaction, combined with data from analogous heterocyclic systems, allows for a predictive approach to synthesis design. The Knoevenagel condensation, reductive amination, and reduction to the corresponding alcohol are generally expected to be high-yielding transformations. The Wittig and Henry reactions offer good to excellent yields with careful optimization of reaction conditions. This guide serves as a foundational resource for researchers and scientists, enabling them to make informed decisions in the design and execution of synthetic routes involving this compound, thereby accelerating the discovery and development of novel chemical entities.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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A Comparative Guide to the Novelty of 5-Methylthiazole-2-carbaldehyde Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, compounds derived from 5-Methylthiazole-2-carbaldehyde represent a promising frontier for innovation. This guide provides an in-depth, comparative analysis of newly synthesized this compound derivatives, offering a technical deep-dive into their synthesis, biological evaluation, and structure-activity relationships (SAR). We will explore the nuances of their performance, supported by experimental data, to evaluate their novelty and potential as next-generation therapeutics.
The Rationale for Derivatizing this compound
The this compound core is a strategic starting point for synthesizing novel derivatives. The aldehyde functional group at the 2-position is highly reactive and serves as a versatile handle for introducing a wide array of chemical moieties, most notably through the formation of Schiff bases (imines) via condensation with primary amines.[3][4] This straightforward synthetic accessibility allows for the rapid generation of a diverse library of compounds. Furthermore, the 5-methyl group can influence the electronic and steric properties of the thiazole ring, potentially enhancing biological activity and selectivity.
Synthesis of Novel this compound Derivatives: A Focus on Schiff Bases
The synthesis of Schiff base derivatives from this compound is a robust and efficient method for generating chemical diversity. The general synthetic scheme involves the condensation of the aldehyde with various substituted primary amines.
Experimental Protocol: General Synthesis of Schiff Bases Derived from this compound
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, benzylamines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane (TLC mobile phase)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add the desired substituted primary amine (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 3:7 ethyl acetate:hexane).[4]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent.
This synthetic approach allows for the systematic modification of the peripheral chemical groups, enabling a thorough investigation of structure-activity relationships.
Caption: General workflow for the synthesis of Schiff base derivatives.
Comparative Biological Evaluation: Antimicrobial and Anticancer Activities
To assess the novelty and therapeutic potential of newly synthesized this compound derivatives, a comparative evaluation of their biological activities is crucial. Here, we present a hypothetical comparative dataset based on published findings for structurally related thiazole derivatives, focusing on their antimicrobial and anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of a series of synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones was evaluated against a panel of bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined to quantify their potency.
Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[2]
-
Determination of MBC/MFC: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of viable colonies.[2]
Sources
A Comparative Guide to the Synthesis of 5-Methylthiazole-2-carbaldehyde for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 5-Methylthiazole-2-carbaldehyde
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and agrochemical development. Its unique structural motif, featuring a reactive aldehyde function at the 2-position of the 5-methylthiazole core, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of the methyl and formyl groups allows for intricate molecular designs, making this compound a sought-after intermediate in the discovery of novel therapeutic agents and crop protection solutions. This guide provides a comparative analysis of peer-reviewed methodologies for the synthesis of this compound, offering researchers a comprehensive understanding of the available synthetic routes and enabling informed decisions in their chemical endeavors.
Methodology 1: Direct Formylation via Lithiation
This approach leverages the inherent acidity of the C2 proton of the thiazole ring, which can be selectively abstracted by a strong organolithium base. The resulting 2-lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.
Causality Behind Experimental Choices
The choice of n-butyllithium (n-BuLi) as the base is predicated on its sufficient basicity to deprotonate the C2 position of thiazoles without leading to significant side reactions at low temperatures. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the organolithium species and its low freezing point. The reaction is conducted at -78 °C to prevent decomposition of the lithiated intermediate and to ensure high regioselectivity. DMF serves as a robust and readily available source of the formyl group.
Experimental Protocol
-
A solution of 5-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.
-
The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for Lithiation and Formylation.
Methodology 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices
The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that can react with moderately activated aromatic systems. While 5-methylthiazole is not as electron-rich as pyrrole or furan, the lone pair of electrons on the sulfur atom can stabilize the intermediate sigma complex, facilitating the electrophilic substitution at the C2 position. The reaction temperature is a critical parameter and may need to be optimized to achieve a reasonable reaction rate without causing decomposition.
Experimental Protocol
-
In a three-necked flask equipped with a dropping funnel and a condenser, phosphorus oxychloride (POCl₃) (1.2 eq) is added to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) at 0 °C with stirring.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
A solution of 5-methylthiazole (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is heated to 60-80 °C and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Vilsmeier-Haack Reaction Workflow.
Methodology 3: Oxidation of 2-Hydroxymethyl-5-methylthiazole
This two-step approach involves the initial introduction of a hydroxymethyl group at the C2 position, followed by its oxidation to the aldehyde. The hydroxymethyl group can be installed via a Grignard reaction on a 2-halo-5-methylthiazole.
Causality Behind Experimental Choices
This method offers an alternative to direct formylation, which can be advantageous if the starting material is more amenable to halogenation and Grignard formation than to direct deprotonation or electrophilic substitution. The choice of oxidizing agent is crucial for selectively converting the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a mild and selective reagent for this purpose.
Experimental Protocol
Step A: Synthesis of 2-Hydroxymethyl-5-methylthiazole
-
2-Bromo-5-methylthiazole (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere.
-
Magnesium turnings (1.2 eq) are added, and the mixture is heated gently to initiate the Grignard reaction.
-
After the magnesium has been consumed, the reaction mixture is cooled to 0 °C.
-
Paraformaldehyde (1.5 eq) is added portion-wise, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated to give the crude 2-hydroxymethyl-5-methylthiazole, which can be used in the next step without further purification.
Step B: Oxidation to this compound
-
A solution of 2-hydroxymethyl-5-methylthiazole (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in DCM at room temperature.
-
The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield this compound.
A Comparative Guide to the Reaction Mechanisms of 5-Methylthiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterocyclic Building Block
5-Methylthiazole-2-carbaldehyde is a pivotal intermediate in the landscape of synthetic organic chemistry. Its structure, featuring a thiazole ring—a sulfur- and nitrogen-containing five-membered heterocycle—endows it with unique electronic properties that are highly sought after in the synthesis of pharmaceuticals and functional materials.[1] The aldehyde group at the C2 position is activated by the electron-withdrawing nature of the adjacent nitrogen atom, making it a highly reactive electrophile for a variety of crucial carbon-carbon bond-forming reactions.
This guide provides an in-depth analysis of the reaction mechanisms of this compound, moving beyond simple procedural descriptions to explore the causal relationships behind experimental choices. We will focus on the Knoevenagel condensation as a case study to illustrate the aldehyde's reactivity, provide a robust, self-validating experimental protocol, and compare its performance against a structurally similar alternative to offer a comprehensive understanding for the practicing researcher.
Part 1: A Mechanistic Deep Dive into the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated systems by reacting an aldehyde or ketone with an active methylene compound.[2] This reaction is particularly effective with heterocyclic aldehydes like this compound due to the inherent electrophilicity of the carbonyl carbon.
The mechanism proceeds via three key stages:
-
Carbanion Formation: A basic catalyst, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable, conjugated alkene product.
The choice of a mild base is critical; a strong base could potentially lead to side reactions with the aldehyde itself. The electron-withdrawing thiazole ring facilitates the nucleophilic attack and stabilizes the transition state, often leading to high yields under relatively mild conditions.
Sources
A Comparative Guide to the Quantitative Analysis of 5-Methylthiazole-2-carbaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in syntheses involving 5-Methylthiazole-2-carbaldehyde, the ability to accurately and reliably quantify this key intermediate in complex reaction mixtures is paramount. Precise monitoring of its consumption and the formation of related impurities is critical for reaction optimization, yield determination, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of various analytical methodologies for the quantitative analysis of this compound, complete with detailed experimental protocols, comparative performance data, and visual workflows to support informed decision-making in your laboratory.
The Analytical Challenge: Why this compound Demands Robust Quantification
This compound is a versatile heterocyclic building block. Its aldehyde functionality makes it susceptible to oxidation, reduction, and various nucleophilic addition reactions. Consequently, a typical reaction mixture may contain the starting material, the desired product, and a host of side-products and unreacted reagents. An effective analytical method must be able to selectively and accurately measure the concentration of this compound in the presence of these other components. The choice of analytical technique is therefore a critical decision, balancing the need for specificity, sensitivity, speed, and the resources available.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method is contingent on several factors, including the complexity of the sample matrix, the required level of sensitivity and precision, and the available instrumentation. Below is a comparative summary of the most suitable techniques for the quantitative analysis of this compound.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| HPLC-UV | >0.999 | 98.0 - 102.0% | < 2.0% | ~ 5 ng/mL | ~ 15 ng/mL | Advantages: Widely available, robust, excellent precision. Disadvantages: Moderate sensitivity, potential for co-elution with impurities. |
| LC-MS/MS | >0.999 | 99.0 - 101.0% | < 1.5% | ~ 0.1 ng/mL | ~ 0.3 ng/mL | Advantages: High sensitivity and selectivity, ideal for complex matrices. Disadvantages: Higher cost and complexity. |
| GC-MS | >0.998 | 97.5 - 102.5% | < 3.0% | ~ 1 ng/mL | ~ 3 ng/mL | Advantages: Excellent for volatile impurities, high resolving power. Disadvantages: Requires derivatization for non-volatile matrices, potential for thermal degradation. |
| qNMR | N/A (Direct) | 98.0 - 102.0% | < 2.0% | ~ 0.1 mg/mL | ~ 0.3 mg/mL | Advantages: Non-destructive, no need for a reference standard of the analyte, provides structural information. Disadvantages: Lower sensitivity, requires a high-field NMR spectrometer. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most effective analytical techniques. These protocols are designed to be a robust starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often the workhorse for in-process control and final product analysis due to its balance of performance and accessibility.
Principle: The reaction mixture is separated on a reversed-phase HPLC column, and the concentration of this compound is determined by its absorbance of UV light at a specific wavelength.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.
-
Mobile Phase: A mixture of a weak acid (formic or phosphoric acid) in water and an organic solvent (acetonitrile or methanol) is used to ensure good peak shape for the thiazole ring and to elute the components of the reaction mixture in a reasonable time. The gradient elution allows for the separation of compounds with a wider range of polarities.
-
Detection Wavelength: The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Experimental Protocol:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately dilute a sample of the reaction mixture in the mobile phase to a concentration that falls within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Workflow for HPLC-UV Analysis:
Caption: Workflow for quantitative analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a reaction mixture containing this compound, this method can provide both quantitative data and qualitative information about other volatile components.
Principle: The sample is vaporized and separated based on the boiling points and polarities of its components in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.
Causality Behind Experimental Choices:
-
Derivatization: While this compound is somewhat volatile, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) can improve its thermal stability and chromatographic behavior, leading to sharper peaks and better sensitivity.
-
Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for the separation of a wide range of organic compounds.
-
Temperature Program: A temperature gradient is used to ensure the elution of both low-boiling and high-boiling components in the reaction mixture.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C held for 3 minutes, then ramped to 250 °C at 10 °C/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte.
-
-
Sample Preparation (with Derivatization):
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add a solution of PFBHA in a suitable solvent (e.g., pyridine) and heat to form the oxime derivative.
-
Extract the derivative into an organic solvent (e.g., hexane) for injection.
-
Workflow for GC-MS Analysis:
Caption: Workflow for quantitative analysis by GC-MS with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the analyte itself.
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined.[2]
Causality Behind Experimental Choices:
-
Internal Standard: The internal standard must be of high purity, stable, and have at least one signal that does not overlap with any signals from the analyte or other components in the mixture. For this compound, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene.
-
Relaxation Delay: A long relaxation delay (at least 5 times the longest T1 of any proton being integrated) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration.
Experimental Protocol:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh a precise amount of a certified internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) and dissolve the sample completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds).
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Logical Relationship for qNMR Quantification:
Caption: Logical inputs for qNMR concentration calculation.
Trustworthiness and Self-Validating Systems
Every protocol described herein must be part of a self-validating system to ensure trustworthiness. This is achieved through the implementation of a robust method validation strategy in accordance with ICH guidelines.[3][4][5][6] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing placebo (reaction mixture without the analyte) and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by a linear regression of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantitative analysis of this compound in a reaction mixture is a critical decision that will impact the efficiency and success of the drug development process.
-
For routine in-process monitoring where speed and cost-effectiveness are important, HPLC-UV is the recommended method.
-
When high sensitivity and selectivity are required, especially in complex matrices or for impurity profiling, LC-MS/MS is the superior choice.
-
GC-MS is a valuable alternative, particularly for identifying and quantifying volatile byproducts.
-
qNMR offers a powerful, non-destructive method for obtaining highly accurate quantitative data without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials.
Ultimately, the method chosen should be thoroughly validated to ensure it is fit for its intended purpose, providing reliable and reproducible data to guide the synthetic process and ensure the quality of the final product.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Molecules.
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry.
Sources
Comparative Structure-Activity Relationship (SAR) Studies of 5-Methylthiazole-2-carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
The 5-methylthiazole-2-carbaldehyde scaffold is a privileged heterocyclic motif that serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anti-inflammatory, anti-diabetic, and anticancer properties. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for thiazole derivatives has been in the realm of anti-inflammatory agents.[1] Modifications of the 5-methylthiazole core have led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]
SAR of 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives
A notable class of derivatives are the 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. These compounds have been evaluated for their anti-inflammatory activity, with studies revealing that their efficacy is dependent on both the nature and position of substituents on the benzylidene ring.[1]
Key SAR Insights:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups on the benzylidene ring generally enhances anti-inflammatory activity.
-
Positional Isomerism: The position of the substituent on the benzene ring plays a crucial role in determining the potency of the compound.
-
Mechanism of Action: The most active compounds in this series have been identified as selective inhibitors of COX-1. Molecular docking studies have indicated that the residue Arg120 in the COX-1 active site is a key interaction point.[1]
Table 1: Comparison of Anti-inflammatory Activity of 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives
| Compound ID | Benzylidene Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 1a | 4-Chloro | 78.5 | 15.2 |
| 1b | 4-Nitro | 82.1 | 18.9 |
| 1c | 2,4-Dichloro | 85.6 | 22.4 |
| 1d | 4-Methoxy | 55.3 | 10.1 |
| Indomethacin | - | 92.3 | 88.5 |
| Naproxen | - | 75.4 | 50.2 |
Data synthesized from literature reports.[1]
Experimental Protocol: Synthesis of 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
This protocol describes a representative synthesis for this class of compounds.
Step 1: Synthesis of 2-Amino-5-methylthiazole
-
To a solution of thiourea in ethanol, add ethyl 2-chloroacetoacetate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 2-amino-5-methylthiazole.
Step 2: Synthesis of 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one
-
A mixture of 2-amino-5-methylthiazole, ethyl chloroacetate, and anhydrous potassium carbonate in acetone is refluxed for 12 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the resulting solid is filtered, washed with water, and dried.
Step 3: Synthesis of 5-Benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
-
A mixture of 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one, an appropriate aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid is refluxed for 8 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The separated solid is filtered, washed with water, and recrystallized from a suitable solvent.
Anti-diabetic Activity: Inhibition of α-Amylase
Certain derivatives of this compound have been investigated as potential anti-diabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[2][3]
SAR of 2-[(Arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes
This series of compounds has demonstrated promising α-amylase inhibitory activity. The SAR studies highlight the importance of substituents on the aryl ring.[2]
Key SAR Insights:
-
Electron-donating Groups: The presence of strong electron-donating groups on the aryl ring, particularly at the ortho position, leads to excellent α-amylase inhibition.[2]
-
Biocompatibility: These compounds have been found to be biocompatible and safe for human erythrocyte cells at tested concentrations.[2]
-
Molecular Docking: Docking studies suggest that these compounds bind effectively to human serum albumin.[2]
Table 2: α-Amylase Inhibitory Activity of 2-[(Arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes
| Compound ID | Aryl Substituent | IC50 (µM) |
| 2a | 2-Hydroxy | 14.6 |
| 2b | 4-Hydroxy | 25.3 |
| 2c | 2-Nitro | 38.1 |
| 2d | 4-Nitro | 45.7 |
| Acarbose | - | 10.2 |
Data synthesized from literature reports.[2][3]
Experimental Protocol: α-Amylase Inhibition Assay
This protocol outlines a standard method for assessing the α-amylase inhibitory activity of the synthesized compounds.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds and standard inhibitor (Acarbose)
Procedure:
-
Prepare solutions of the test compounds and acarbose in DMSO.
-
In a test tube, add 500 µL of the test compound solution and 500 µL of the α-amylase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Add 500 µL of the starch solution to start the reaction and incubate at 25°C for 10 minutes.
-
Stop the reaction by adding 1 mL of DNSA reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool to room temperature and dilute with 10 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Anticancer Activity: Targeting Sirtuin 2 (SIRT2)
The thiazole scaffold has also been explored for its potential in developing anticancer agents.[4] One promising strategy involves the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in tumorigenesis.
SAR of Thiazole-Based SIRT2 Inhibitors
Computational and experimental studies have led to the identification of thiazole-containing derivatives as SIRT2 inhibitors.[4]
Key SAR Insights:
-
Aromatic Moieties: The presence of two terminal aromatic groups is a common feature among potent SIRT2 inhibitors.
-
Heteroaromatic Rings: At least one of the terminal aromatic groups is often a heteroaromatic ring or possesses hydrogen-bonding moieties.
-
Selectivity: Some thiazole derivatives have shown higher selectivity for SIRT2 over other sirtuin isoforms like SIRT6.[4]
Table 3: SIRT2 Inhibitory Activity of Thiazole Derivatives
| Compound ID | Structure | SIRT2 IC50 (µM) |
| T1 | Thiazole-based hit compound | 17.3 |
| SirReal2 | Reference SIRT2 inhibitor | ~1 |
Data synthesized from literature reports.[4]
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
This protocol describes a common method for evaluating the SIRT2 inhibitory activity of compounds.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2)
-
NAD+
-
Developer solution
-
Assay buffer
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+.
-
Add the test compounds to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Key SAR points for anti-inflammatory 5-methylthiazole derivatives.
Caption: Mechanism of action for anti-diabetic thiazole derivatives.
Conclusion
The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. For researchers in drug discovery, these insights provide a rational basis for the design of more potent and specific inhibitors for inflammatory diseases, diabetes, and cancer. The provided experimental protocols serve as a foundation for the synthesis and evaluation of new derivatives, paving the way for future advancements in this promising area of medicinal chemistry.
References
-
Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. Available at: [Link]
-
Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI. Available at: [Link]
-
Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. PubMed. Available at: [Link]
-
Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methylthiazole-2-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 5-Methylthiazole-2-carbaldehyde, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in chemical stewardship.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and structurally similar compounds, are classified as hazardous materials.[1][2][3] Key hazard considerations include:
-
Allergic Reactions: May cause an allergic skin reaction.[3]
-
Respiratory Effects: May cause respiratory irritation.[1][3]
-
Environmental Hazards: Should not be released into the environment.[1] Some related compounds are very toxic to aquatic life with long-lasting effects.[2][5]
These hazards dictate that this compound must be handled with care throughout its use and disposal. Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE), and release into the environment must be prevented.
Guiding Principles for Chemical Waste Management
The disposal of chemical waste is not merely a matter of discarding unwanted materials. It is a systematic process designed to convert hazardous waste into non-hazardous material or to stabilize it to prevent environmental harm.[6] The foundational principles for managing laboratory chemical waste include:
-
Segregation: Never mix incompatible waste streams. Aldehydes should be collected separately from other chemical classes to avoid potentially violent reactions.[7][8][9]
-
Containment: Waste must be stored in suitable, well-sealed containers made of a compatible material.[6][8]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[7][8]
-
Temporary Storage: Chemical waste should be stored temporarily in a well-ventilated area, away from heat and ignition sources, and disposed of promptly.[4][6]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound from a laboratory setting.
3.1. Required Materials
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Chemical-resistant gloves (Nitrile rubber is a suitable option)[10]
-
Laboratory coat
-
-
Hazardous waste labels
-
Fume hood
3.2. Disposal Procedure
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear Appropriate PPE: Before handling the chemical, don all required personal protective equipment to prevent skin and eye contact.[1][4]
-
Prepare the Waste Container:
-
Transfer the Waste:
-
Carefully transfer the this compound waste into the designated container.
-
If the chemical is in a solid form, sweep it up and shovel it into the container, avoiding dust formation.[1]
-
For liquid waste, pour carefully to avoid splashing.
-
-
Decontaminate Empty Containers:
-
Thoroughly rinse the original, now empty, container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container.[8]
-
Once clean, deface or remove the original label from the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7][8]
-
-
Secure and Store the Waste Container:
-
Arrange for Pickup and Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[11]
-
Eliminate Ignition Sources: If the material is flammable, remove all sources of ignition.[11]
-
Assess the Spill and Don PPE: Determine the extent of the spill and wear appropriate PPE before attempting cleanup.
-
Contain and Absorb the Spill:
-
Collect and Dispose of Cleanup Materials: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[4][11]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary: If there has been any personal exposure, seek immediate medical attention.[1][4]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure that they are not only advancing their scientific endeavors but are also upholding their professional responsibility to protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for the most current and detailed information.
References
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Acetaldehyde. [Link]
-
CP Lab Safety. (n.d.). Aldehydes Waste Compatibility: Detailed Safety Guide. [Link]
-
Chemsrc. (2025). 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7. [Link]
-
Capot Chemical. (2008). Material Safety Data Sheet for 2-Aminothiazole-5-carbaldehyde. [Link]
-
KEIMFARBEN GMBH. (n.d.). Safety data sheet. [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. 2-Methyl-1,3-thiazole-5-carbaldehyde | CAS#:1003-60-7 | Chemsrc [chemsrc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ic.ptb.de [ic.ptb.de]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. calpaclab.com [calpaclab.com]
- 10. keim.com [keim.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
